2-Bromo-5-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJASZNNBVOTAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456658 | |
| Record name | 2-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84459-32-5 | |
| Record name | 2-Bromo-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-5-nitrobenzaldehyde (CAS No. 84459-32-5), a key building block in modern organic synthesis. Its unique trifunctional molecular architecture, featuring an aldehyde, a bromo group, and a nitro group, makes it a versatile reagent in the development of novel pharmaceuticals and complex organic molecules. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.
Core Chemical and Physical Properties
This compound is a white to off-white or yellow crystalline solid.[1][2] It is sparingly soluble in water but exhibits solubility in various organic solvents.[1][3] For optimal stability, it should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 84459-32-5 | [4][5] |
| Molecular Formula | C₇H₄BrNO₃ | [4][5] |
| Molecular Weight | 230.02 g/mol | [4][5] |
| Appearance | White to off-white/yellow solid | [1][2] |
| Melting Point | 105-107 °C | [6] |
| Boiling Point | 307.2 ± 27.0 °C (Predicted) | [6] |
| Density | 1.781 g/cm³ (Predicted) | [7] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | 2–8 °C under inert gas | [2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved through the nitration of 2-bromobenzaldehyde. The presence of the bromine atom and the aldehyde group, both of which are deactivating, directs the incoming nitro group to the meta position relative to the aldehyde and para to the bromine.
Experimental Protocol: Nitration of 2-Bromobenzaldehyde[8]
Materials:
-
2-Bromobenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Water
-
Ethyl Acetate
-
Pentane
Procedure:
-
In a flask maintained at 0 °C, dissolve 2-bromobenzaldehyde (10.0 g, 53.7 mmol) in concentrated sulfuric acid (100 mL).
-
Slowly add potassium nitrate (5.43 g, 53.7 mmol) in portions over one hour, ensuring the temperature remains at 0 °C.
-
Continue stirring the reaction mixture for 40 minutes, then add an additional portion of potassium nitrate (0.72 g).
-
Maintain the reaction at 0 °C with continuous stirring for 3 hours.
-
Upon completion, slowly pour the reaction mixture into ice water, which will cause the product to precipitate.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a mixture of ethyl acetate and pentane to yield this compound as a white solid (11.7 g, 94% yield).[8]
Causality of Experimental Choices: The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺). The low reaction temperature (0 °C) is crucial for controlling the exothermic nitration reaction and minimizing the formation of by-products. The recrystallization step is essential for removing any unreacted starting material and isomeric impurities, ensuring a high purity final product.
Workflow for the Synthesis of this compound
Caption: A stepwise workflow for the synthesis of this compound.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and quality assessment of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are characterized by the deshielding effects of the electron-withdrawing nitro and aldehyde groups on the aromatic protons and carbons.
¹H NMR (DMSO-d₆): The spectrum is expected to show three aromatic protons and one aldehydic proton. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (around 10 ppm). The aromatic protons will exhibit a characteristic splitting pattern based on their coupling constants.
¹³C NMR (DMSO-d₆): The spectrum will display seven distinct carbon signals. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically >185 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbons attached to the bromine and nitro groups showing characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O (Aldehyde) | 190 - 200 | Highly deshielded due to the electronegative oxygen.[9] |
| C-Br | 120 - 130 | |
| C-NO₂ | 145 - 155 | Deshielded due to the strong electron-withdrawing nature of the nitro group. |
| Aromatic C-H | 125 - 140 | Chemical shifts are influenced by the positions of the substituents.[9] |
| Aromatic C-CHO | 135 - 145 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference(s) |
| ~2860 & ~2760 | C-H (Aldehyde) | Stretching | |
| ~1700 | C=O (Aldehyde) | Stretching | |
| ~1530 & ~1350 | N-O (Nitro) | Asymmetric & Symmetric Stretching | |
| ~1600 & ~1475 | C=C (Aromatic) | Stretching | |
| ~850 | C-H (Aromatic) | Out-of-plane Bending | |
| ~680 | C-Br | Stretching |
Analysis: The strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl stretch of the aldehyde. The two distinct peaks for the nitro group are also key identifiers. The C-H stretching of the aldehyde typically appears as a pair of weak bands.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Expected Fragmentation Pattern:
-
Loss of H·: A peak at M-1 due to the loss of the aldehydic hydrogen radical.[10]
-
Loss of ·CHO: A peak at M-29 from the cleavage of the formyl group.[10]
-
Loss of NO₂: A peak at M-46 corresponding to the loss of a nitro radical.
-
Loss of Br·: A peak at M-79/81 due to the loss of a bromine radical.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effects of the ortho-bromo and meta-nitro substituents.
Nucleophilic Addition to the Carbonyl Group
The electron-deficient carbonyl carbon is highly susceptible to attack by nucleophiles. This increased reactivity makes this compound an excellent substrate for reactions such as the Wittig reaction, Grignard reactions, and cyanohydrin formation.
Wittig Reaction: This reaction is a powerful method for converting aldehydes into alkenes. The phosphonium ylide acts as the nucleophile, attacking the carbonyl carbon. The electron-withdrawing groups on the benzaldehyde ring accelerate this reaction.[11][12]
Reaction Scheme: Wittig Reaction
Caption: General scheme for the Wittig reaction with this compound.
Reduction and Oxidation of the Aldehyde
The aldehyde group can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, it can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.
Nucleophilic Aromatic Substitution
While the benzene ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing groups, it is activated for nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the strongly deactivating nitro group are particularly susceptible to attack by strong nucleophiles, potentially leading to the displacement of the bromo group.[13]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules.
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
This compound has been identified as a key precursor for the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[6] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibiting CETP is a therapeutic strategy for raising HDL cholesterol levels, which is associated with a reduced risk of cardiovascular diseases.[14][15] Several classes of CETP inhibitors feature substituted benzamide moieties, which can be derived from precursors like this compound.[14]
Synthesis of Neuroprotective Agents
This compound is also utilized in the synthesis of neuroprotective agents, such as derivatives of (-)-Linarinic acid.[6] These compounds are investigated for their potential to protect against cell damage induced by oxygen-glucose deprivation, a condition relevant to ischemic stroke.
Logical Pathway for Application in CETP Inhibitor Synthesis
Caption: A logical workflow illustrating the use of this compound in the synthesis of CETP inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized and reactive building block with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its distinct chemical properties, governed by the interplay of its aldehyde, bromo, and nitro groups, make it a valuable precursor for the development of novel therapeutic agents. This guide provides a comprehensive foundation for researchers and drug development professionals to effectively utilize this versatile compound in their work.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 84459-32-5 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-5-nitrobenzaldehyde (CAS: 84459-32-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern organic synthesis, 2-Bromo-5-nitrobenzaldehyde occupies a pivotal position in the development of novel pharmaceuticals and complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its synthesis, reactivity, and application, fostering a more intuitive and expert approach to its use in the laboratory. We will explore not just the "what" but the "why," grounding our discussion in the principles of physical organic chemistry and providing practical, field-proven insights.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is a pale yellow crystalline solid at room temperature.[1] Its molecular structure is characterized by a benzene ring substituted with three key functional groups: an aldehyde, a bromine atom, and a nitro group. This trifecta of functionalities imbues the molecule with a unique and versatile reactivity profile, making it a valuable intermediate in multi-step syntheses.
The strategic placement of these groups is critical. The aldehyde group at position 1 serves as a versatile handle for a wide array of carbonyl chemistry. The bromine atom at position 2 offers a reactive site for cross-coupling reactions, while the strongly electron-withdrawing nitro group at position 5 significantly influences the electronic properties of the entire aromatic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 84459-32-5 | [2][3] |
| Molecular Formula | C₇H₄BrNO₃ | [2][3] |
| Molecular Weight | 230.02 g/mol | [2][4] |
| Appearance | White to off-white or yellow crystalline solid | [1][5] |
| Melting Point | 103-104 °C | [4] |
| Solubility | Sparingly soluble in water | [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [5] |
Section 2: Synthesis and Purification
The most common and efficient laboratory-scale synthesis of this compound involves the electrophilic nitration of 2-bromobenzaldehyde.[6] This method is favored due to the ready availability of the starting material and the high yield of the desired product.
Causality of the Synthetic Route
The choice of 2-bromobenzaldehyde as the starting material is strategic. The bromo and aldehyde groups are both ortho, para-directing for electrophilic aromatic substitution. However, the aldehyde group is deactivating, while the bromo group is also deactivating but to a lesser extent. The nitration occurs primarily at the position para to the bromine and meta to the aldehyde, which is position 5. This regioselectivity is a direct consequence of the electronic directing effects of the pre-existing substituents.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Materials:
-
2-Bromobenzaldehyde (10.0 g, 53.7 mmol)
-
Concentrated Sulfuric Acid (100 mL)
-
Potassium Nitrate (5.43 g, 53.7 mmol, and an additional 0.72 g)
-
Ice water
-
Ethyl acetate
-
Pentane
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 2-bromobenzaldehyde (10.0 g) in concentrated sulfuric acid (100 mL).[6]
-
Slowly add potassium nitrate (5.43 g) in batches over 1 hour, maintaining the temperature at 0 °C.[6]
-
After the initial addition, stir the reaction mixture for an additional 40 minutes at 0 °C.[6]
-
Add a further portion of potassium nitrate (0.72 g) and continue stirring at 0 °C for 3 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A precipitate will form.[6]
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.[6]
-
Recrystallize the crude product from a mixture of ethyl acetate and pentane to yield this compound as a white to pale yellow solid (Typical yield: ~94%).[6]
-
The product's identity can be confirmed by mass spectrometry, which should be consistent with the theoretical value for C₇H₄BrNO₃ (m/z = 228.9).[6]
-
Section 3: Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following is a guide to its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Assignment |
| Aldehydic-H | ~10.4 | s | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| H-6 | ~8.8 | d | ~2.5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It exhibits a small meta-coupling to H-4. |
| H-4 | ~8.4 | dd | ~8.5, 2.5 | This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). It is deshielded by the adjacent nitro group. |
| H-3 | ~7.9 | d | ~8.5 | This proton is ortho to the bromine and shows a standard ortho-coupling to H-4. |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | ~188 | Typical chemical shift for an aromatic aldehyde carbonyl carbon. |
| C-5 (C-NO₂) | ~149 | The carbon bearing the nitro group is significantly deshielded. |
| C-1 (C-CHO) | ~135 | The carbon attached to the aldehyde group. |
| C-3 | ~132 | Aromatic CH carbon. |
| C-6 | ~128 | Aromatic CH carbon. |
| C-4 | ~126 | Aromatic CH carbon. |
| C-2 (C-Br) | ~120 | The carbon bearing the bromine atom is shielded by the "heavy atom effect". |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides clear evidence for its key functional groups.
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source(s) |
| ~3100-3000 | Medium | Aromatic C-H stretch | |
| ~2850 and ~2750 | Medium, often sharp | Aldehydic C-H stretch (Fermi resonance doublet) | [9] |
| ~1710-1690 | Strong | C=O stretch of the aromatic aldehyde | [9] |
| ~1600, ~1470 | Medium to strong | Aromatic C=C stretching vibrations | |
| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching vibrations | |
| ~1200 | Medium | C-CHO stretching vibration | |
| Below 800 | Strong | C-Br stretch | [10] |
Section 4: Reactivity and Synthetic Applications
The rich functionality of this compound makes it a versatile synthon. The reactivity of each functional group is modulated by the electronic interplay of all three substituents on the aromatic ring.
Figure 2: Reactivity map of this compound.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack. However, its reactivity is somewhat attenuated compared to aliphatic aldehydes due to the resonance stabilization provided by the aromatic ring.[11] Common transformations include:
-
Wittig Reaction: For the formation of alkenes. A detailed protocol is provided in Section 4.4.
-
Grignard and Organolithium Addition: To form secondary alcohols.
-
Reductive Amination: To synthesize secondary and tertiary amines.
Reactions of the Bromo Group
The bromine atom is a good leaving group, particularly in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro and aldehyde groups makes the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, often accelerating the rate of Suzuki and similar couplings compared to electron-rich aryl bromides.
The strong electron-withdrawing effect of the nitro group, particularly from the para position, also activates the ring towards nucleophilic aromatic substitution (SₙAr), although the bromine at the ortho position is less activated than a halogen at the para position would be.[12]
Reactions of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a cornerstone transformation in many synthetic routes. This conversion dramatically alters the electronic properties of the ring, turning a strongly deactivating, meta-directing influence into a strongly activating, ortho, para-directing one.
-
Selective Reduction: A key challenge is to reduce the nitro group without affecting the aldehyde. Reagents such as tin(II) chloride (SnCl₂) in ethanol or ethyl acetate are highly effective for this chemoselective transformation.[1] Catalytic hydrogenation with specific catalysts like sulfided platinum on carbon can also achieve this selectivity.[1]
Application in the Synthesis of Neuroprotective Agents: (-)-Linarinic Acid Derivatives
This compound is a documented reactant for the synthesis of (-)-Linarinic acid derivatives, which have shown potential as neuroprotective agents.[6] A common synthetic strategy involves a Wittig reaction to construct the carbon backbone.
Figure 3: General workflow for a Wittig reaction using this compound.
Exemplary Protocol: Wittig Reaction
-
Materials:
-
Appropriate phosphonium salt (e.g., (3-ethoxycarbonylpropyl)triphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium in THF)
-
This compound
-
Anhydrous THF
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the strong base (e.g., n-BuLi) dropwise. The solution will typically develop a deep color, indicating the formation of the ylide. Stir for 1 hour at this temperature.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
Section 5: Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
Precautionary Measures:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place under an inert atmosphere.[5]
-
References
- 1. rsc.org [rsc.org]
- 2. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. escientificsolutions.com [escientificsolutions.com]
- 4. 2-Bromo-5-nitro-benzaldehyde | 84459-32-5 [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 84459-32-5 [chemicalbook.com]
- 7. ChemNMR - Putting ChemNMR to the Test [upstream.ch]
- 8. youtube.com [youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. azooptics.com [azooptics.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
5-Bromo-2-nitrobenzaldehyde structural formula
An In-Depth Technical Guide to 5-Bromo-2-nitrobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
5-Bromo-2-nitrobenzaldehyde is a pivotal intermediate in modern organic synthesis, valued for its trifunctional nature that enables the construction of complex molecular architectures. The strategic placement of an electrophilic aldehyde, a reducible nitro group, and a versatile bromine atom makes it an indispensable building block for novel heterocyclic compounds, particularly in the realms of pharmaceutical and agrochemical development. This guide provides an in-depth exploration of 5-bromo-2-nitrobenzaldehyde, covering its physicochemical properties, a robust and scientifically-grounded synthesis protocol, detailed characterization data, and a mechanistic overview of its reactivity. It aims to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this versatile reagent in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. The key data for 5-Bromo-2-nitrobenzaldehyde are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-bromo-2-nitrobenzaldehyde | [1] |
| Synonyms | 2-Nitro-5-bromobenzaldehyde, Benzaldehyde, 5-bromo-2-nitro- | [1][2] |
| CAS Number | 20357-20-4 | [3][4] |
| Molecular Formula | C₇H₄BrNO₃ | [1][2][4] |
| Molecular Weight | 230.02 g/mol | [1][2][4] |
| Appearance | White to very pale yellow crystalline powder | [2][5] |
| Melting Point | 71-75 °C | [6] |
| Solubility | Sparingly soluble in water; Soluble in dichloromethane, ethanol, ether | [7] |
| Storage | Store at room temperature, sealed, dry, under inert gas. Air sensitive. | [3][5][8] |
Table 1.1: GHS Safety and Hazard Information [3][9]
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. |
Synthesis and Characterization
The most chemically sound and reliable route to 5-bromo-2-nitrobenzaldehyde is a two-step synthesis commencing from 4-bromotoluene. This strategy ensures the correct regiochemistry of the substituents, a critical consideration that single-step nitration of other precursors fails to achieve selectively.
Synthetic Strategy Overview
The synthesis proceeds in two distinct stages:
-
Electrophilic Nitration: 4-Bromotoluene is nitrated to yield 4-bromo-2-nitrotoluene. The regioselectivity of this step is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the bromine (-Br) is a deactivating, yet also ortho, para-director. The stronger activating effect of the methyl group dictates the position of nitration, favoring substitution at the positions ortho to it (C2 and C6). This results in the desired 4-bromo-2-nitrotoluene as the major product.[10]
-
Oxidation: The methyl group of 4-bromo-2-nitrotoluene is then selectively oxidized to an aldehyde. A robust method involves the use of chromium trioxide in acetic anhydride to form a stable diacetate intermediate, which is subsequently hydrolyzed to afford the final product, 5-bromo-2-nitrobenzaldehyde. This two-stage oxidation prevents over-oxidation to the carboxylic acid, a common side reaction with stronger, direct oxidation methods.
Figure 1: Overall synthetic workflow for 5-Bromo-2-nitrobenzaldehyde.
Detailed Experimental Protocol
Part A: Synthesis of 4-Bromo-2-nitrotoluene from 4-Bromotoluene
Causality: This protocol is based on the principles of electrophilic aromatic substitution. A mixture of nitric and sulfuric acid generates the potent electrophile, the nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of by-products.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-bromotoluene (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.
-
Acid Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred 4-bromotoluene via the dropping funnel. Critically maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Slowly pour the reaction mixture over a large volume of crushed ice. A yellow solid, 4-bromo-2-nitrotoluene, will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 4-bromo-2-nitrotoluene.
Part B: Oxidation of 4-Bromo-2-nitrotoluene to 5-Bromo-2-nitrobenzaldehyde
Causality: This procedure, adapted from a general method for oxidizing substituted toluenes, uses chromium trioxide to convert the methyl group into a geminal diacetate.[1] This intermediate is stable to the oxidizing conditions. Subsequent acid-catalyzed hydrolysis cleaves the acetate groups to reveal the aldehyde. The temperature is kept below 10 °C during the oxidation to prevent side reactions and degradation.
-
Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in acetic anhydride (approx. 8 volumes) and cool to 0 °C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 2.5 eq) dropwise, ensuring the temperature remains low.
-
Oxidant Addition: Add chromium trioxide (CrO₃, approx. 2.8 eq) in small portions. The rate of addition must be controlled to keep the internal temperature below 10 °C.
-
Reaction Completion: After the final addition, continue stirring for 1 hour at low temperature.
-
Intermediate Isolation: Pour the reaction mixture into a large volume of an ice-water mixture. Filter the resulting solid precipitate (the diacetate intermediate) and wash it extensively with water.
-
Hydrolysis: Transfer the crude diacetate intermediate to a flask containing a mixture of water, ethanol, and concentrated sulfuric acid (e.g., 2:2:0.2 ratio by volume).
-
Product Formation: Heat the mixture to reflux for 30-45 minutes to effect hydrolysis.
-
Purification: Cool the solution in an ice bath to crystallize the 5-bromo-2-nitrobenzaldehyde. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum desiccator. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Spectroscopic Characterization
Confirming the structure and purity of the final product is paramount. The following data are characteristic of 5-Bromo-2-nitrobenzaldehyde.
| Spectrum Type | Key Features / Data | Reference(s) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 10.41 (s, 1H, -CHO), 8.06 (d, J=2.1 Hz, 1H, Ar-H), 8.02 (d, J=8.6 Hz, 1H, Ar-H), 7.87 (dd, J=8.6, 2.1 Hz, 1H, Ar-H) | [11] |
| IR (ATR) | Characteristic peaks for C=O (aldehyde, ~1700 cm⁻¹), C-NO₂ (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹), and aromatic C-H stretches. | [1] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) peak corresponding to m/z ≈ 229/231 (due to bromine isotopes ⁷⁹Br/⁸¹Br). | [1] |
| UV-Vis | λmax ≈ 276 nm (in CH₃CN) | [7] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 5-bromo-2-nitrobenzaldehyde stems from the distinct reactivity of its three functional groups, which can often be addressed with high selectivity.
Figure 2: Reactivity map of 5-Bromo-2-nitrobenzaldehyde highlighting key transformation pathways.
-
The Aldehyde Group (-CHO): As a primary site of electrophilicity, the aldehyde carbonyl is susceptible to nucleophilic attack. This enables classical transformations such as Wittig reactions to form alkenes, condensation with primary amines to yield Schiff bases (imines), and reduction with mild hydrides (e.g., NaBH₄) to the corresponding benzyl alcohol.
-
The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as it introduces a nucleophilic center and opens the door to a vast array of cyclization reactions. The resulting 2-amino-5-bromobenzaldehyde is a precursor to quinolines, benzodiazepines, and other pharmaceutically important heterocyclic systems.
-
The Bromine Atom (-Br): The C-Br bond serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[8] Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can all be employed to introduce new substituents at the C5 position, dramatically increasing molecular complexity. The strong electron-withdrawing effect of the adjacent nitro group also activates the bromine for nucleophilic aromatic substitution (SNAr) with potent nucleophiles.
Applications in Drug Discovery and Organic Synthesis
The true value of 5-bromo-2-nitrobenzaldehyde is realized in its application as a strategic building block. Its ability to participate in sequential, selective reactions makes it a powerful tool for constructing complex target molecules.
A common workflow in drug discovery involves using the aldehyde for an initial condensation or chain-elongation reaction, followed by reduction of the nitro group and subsequent intramolecular cyclization to build a heterocyclic core. The bromine atom can be retained until a late stage for diversification of the molecular scaffold via cross-coupling.
Figure 3: Generalized workflow illustrating the use of 5-Bromo-2-nitrobenzaldehyde in constructing a library of drug candidates.
This molecule is a known intermediate for the synthesis of various bioactive compounds, including antifungal and antibacterial agents.[8] The ortho-nitrobenzaldehyde moiety is structurally related to reagents used in the classic Baeyer–Drewsen indigo synthesis and as photolabile protecting groups, suggesting further potential applications for this brominated analog.
Safe Handling and Storage
Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling 5-bromo-2-nitrobenzaldehyde.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[3]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[3] Prevent dispersion of dust during weighing and transfer.
-
Handling: Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and dark place away from incompatible materials. As it is noted to be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3][5]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material without creating dust and place it in a sealed container for disposal according to local regulations.
Conclusion
5-Bromo-2-nitrobenzaldehyde is a high-value, versatile chemical intermediate whose utility is rooted in the orthogonal reactivity of its functional groups. Its well-defined synthesis from readily available starting materials, combined with its predictable reactivity, makes it an essential tool for synthetic chemists. For professionals in drug discovery and development, this compound provides a reliable and strategically powerful platform for the construction and diversification of novel heterocyclic scaffolds, accelerating the journey from concept to candidate.
References
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- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 5. Étard reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective oxidation of o -nitrotoluene to o -nitrobenzaldehyde with metalloporphyrins as biomimetic catalysts [journal.hep.com.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Physical properties of 2-Bromo-5-nitrobenzaldehyde
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its unique trifunctional structure—comprising an aldehyde, a bromine atom, and a nitro group—offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, characterization methodologies, and handling protocols, designed to equip researchers and drug development professionals with the technical knowledge required for its effective application. With the CAS Registry Number 84459-32-5, this compound is particularly noted for its role as a reactant in the synthesis of neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[1]
Physicochemical and Computed Properties
A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthetic protocols, informing decisions on solvent selection, reaction conditions, and purification strategies. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₃ | [2] |
| Molecular Weight | 230.02 g/mol | [2] |
| CAS Number | 84459-32-5 | [2] |
| Appearance | White to off-white or yellow solid | |
| Melting Point | Data not consistently available for this specific isomer. Isomer 5-Bromo-2-nitrobenzaldehyde melts at 71.0-75.0 °C.[3] | |
| Boiling Point | Data not available. | |
| Solubility | Sparingly soluble in water. Soluble in solvents like ethyl acetate for recrystallization.[1] | |
| Topological Polar Surface Area (TPSA) | 62.9 Ų | [2] |
| XLogP3-AA | 1.9 | [2] |
| Hydrogen Bond Acceptor Count | 3 |
Molecular Structure and Identification
Unambiguous identification is critical for regulatory and experimental consistency. The structural identifiers for this compound are provided below.
-
IUPAC Name: this compound[2]
-
InChI: InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H[2]
-
InChIKey: LJASZNNBVOTAAN-UHFFFAOYSA-N[2]
-
Canonical SMILES: C1=CC(=C(C=C1--INVALID-LINK--[O-])C=O)Br[2]
Caption: 2D structure of this compound.
Spectroscopic Characterization: A Multi-technique Approach
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis for organic molecules.
-
¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, one would expect:
-
A singlet for the aldehyde proton (-CHO) significantly downfield, typically in the δ 9.8-10.5 ppm range, due to the strong deshielding effect of the carbonyl group.
-
Three distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the nitro and bromo groups, along with the aldehyde, will shift these protons downfield. Their splitting patterns (doublets and doublet of doublets) would be dictated by their ortho, meta, and para relationships.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Seven distinct signals are expected:
-
One signal for the aldehyde carbonyl carbon, typically δ 185-195 ppm.
-
Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C-Br) would appear around δ 110-125 ppm, while the carbon attached to the nitro group (C-NO₂) would be further downfield, around δ 145-155 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of key functional groups. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to:
-
C=O stretch (aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹.
-
N-O asymmetric stretch (nitro): A strong peak around 1515-1560 cm⁻¹.
-
N-O symmetric stretch (nitro): A strong peak around 1345-1385 cm⁻¹.
-
C-H stretch (aromatic and aldehyde): Peaks around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively.
-
C-Br stretch: Typically found in the fingerprint region, below 690 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (230.02 g/mol ).[1] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak would be a definitive feature.
Experimental Protocols & Workflow
Adherence to validated protocols is essential for obtaining reliable and reproducible data.
Workflow for Physicochemical Characterization
Caption: General workflow for the comprehensive characterization of this compound.
Protocol: ¹H NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for obtaining a high-quality proton NMR spectrum. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: Add a small drop of a solution containing an internal standard, typically Tetramethylsilane (TMS), which provides a reference peak at δ 0.00 ppm.
-
Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Transfer and Shim: Carefully place the NMR tube into the spectrometer's spinner turbine. Insert it into the NMR probe. The instrument's software is then used to lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which is crucial for high resolution.
-
Data Acquisition: Set the acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and acquire the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each peak.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as an irritant.[2] It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[2] It may also be harmful if inhaled.[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A lab coat
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry place.[3] For long-term stability, storage under an inert gas atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Physicochemical Properties of 2-Bromo-5-nitrobenzaldehyde
A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound, featuring a polar nitro group and a semi-polar aldehyde function on a brominated benzene ring, suggests a nuanced solubility profile.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO₃ | PubChem[2] |
| Molecular Weight | 230.02 g/mol | PubChem[2] |
| Appearance | White to light red to green powder/crystal | ChemicalBook[3][4] |
| Melting Point | 71.0 to 75.0 °C | ChemicalBook[3][4] |
| CAS Number | 84459-32-5 | ChemicalBook[1] |
The presence of the electronegative nitro group and the bromine atom, along with the aldehyde, contributes to the molecule's polarity, influencing its interaction with various solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.[5] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.
Known Solubility Profile (Qualitative)
Direct, quantitative solubility data (e.g., in g/100mL at a specific temperature) for this compound is sparse. However, synthesis and purification procedures described in the literature provide valuable qualitative insights.
-
Water : The compound is described as sparingly soluble in water.[6] This is expected, as the non-polar benzene ring constitutes a significant portion of the molecule, limiting its miscibility with a highly polar solvent like water.
-
Organic Solvents :
-
Recrystallization is often performed using an ethyl acetate/pentane mixed solvent system, indicating solubility in ethyl acetate and insolubility in pentane, a non-polar solvent.[1]
-
Synthesis work-ups mention dissolving the compound in dichloromethane (DCM) , suggesting good solubility in this chlorinated solvent.[3]
-
A positional isomer, 5-Bromo-2-nitrobenzaldehyde, is noted to be soluble in Methanol .[3][4] This suggests that this compound may also have solubility in polar protic solvents like methanol.
-
The related compound 2-Bromo-5-hydroxybenzaldehyde is reported to be soluble in chloroform, dichloromethane, and ethyl acetate , which strengthens the prediction of solubility in these common organic solvents.
-
Based on these observations, a general solubility trend can be inferred: high solubility in moderately polar to polar aprotic solvents, and low solubility in water and non-polar hydrocarbon solvents.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of precise data, this section provides a validated, step-by-step protocol for determining the solubility of this compound. This method is based on the isothermal equilibrium technique, a reliable approach for generating accurate solubility curves.
Causality Behind Experimental Design
The choice of the isothermal equilibrium method is deliberate. It ensures that the system reaches a true thermodynamic equilibrium at a constant temperature, which is the definition of solubility. By analyzing a saturated solution, we can precisely quantify the maximum amount of solute a given solvent can hold under specific conditions. The inclusion of a range of solvents with varying polarities provides a comprehensive solubility profile, which is invaluable for downstream applications such as chromatography, crystallization, and formulation.
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Methodology
-
Preparation :
-
Accurately weigh a sample of this compound.
-
Prepare a set of solvents of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). Ensure all solvents are of high purity.
-
Label a series of glass vials with screw caps for each solvent to be tested.
-
-
Establishing Equilibrium :
-
To a vial containing a known volume (e.g., 2.0 mL) of a specific solvent, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., at 25°C and 40°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis :
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gastight syringe. To avoid drawing up solid particles, a syringe filter can be used.
-
Dispense the supernatant into a pre-weighed vial and record the exact weight of the solution transferred.
-
-
Quantification :
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Weigh the vial containing the dry residue. The difference between this weight and the initial vial weight gives the mass of the dissolved this compound.
-
-
Calculation :
-
The solubility can be calculated using the following formula:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)
-
-
This process should be repeated at different temperatures to understand the temperature dependence of solubility.
-
This self-validating protocol, by ensuring the presence of excess solid and reaching equilibrium, provides a trustworthy method for generating reliable solubility data.[5][7][8]
Theoretical Considerations and Field Insights
The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and the solvent.
-
Polarity and Hydrogen Bonding : this compound has polar functional groups (nitro and aldehyde) but lacks strong hydrogen bond donors. Solvents like methanol and ethanol can act as hydrogen bond donors, potentially interacting with the oxygen atoms of the nitro and aldehyde groups. However, the overall solubility will be a balance between these favorable interactions and the energy required to break the solute-solute and solvent-solvent interactions.
-
Acid/Base Reactivity : The compound is not strongly acidic or basic. Therefore, its solubility is not expected to change significantly in dilute aqueous acids or bases, unlike compounds with carboxylic acid or amine functional groups which would form soluble salts.
-
Practical Implications : For drug development, low aqueous solubility can be a significant hurdle. If determined to be low, formulation strategies such as using co-solvents, creating amorphous solid dispersions, or salt formation (if applicable to a derivative) may be necessary. In synthesis, the choice of solvent directly impacts reaction rates and purification efficiency. For example, a solvent in which the product is highly soluble is ideal for the reaction, while a solvent system where the product has low solubility is preferred for crystallization.
By combining the qualitative data from the literature with a robust experimental protocol, researchers and drug development professionals can gain a comprehensive understanding of the solubility of this compound, enabling more efficient and effective scientific advancement.
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-NITRO 5-BROMO-BENZALDEHYDE | 20357-20-4 [chemicalbook.com]
- 4. 2-NITRO 5-BROMO-BENZALDEHYDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chem.ws [chem.ws]
- 6. Page loading... [guidechem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Isomers of C7H4BrNO3: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of the principal isomers of the chemical formula C7H4BrNO3, with a primary focus on their synthesis, characterization, and significant roles as versatile building blocks in the landscape of modern drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the nuanced chemistry of these compounds, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Unveiling the Isomers of C7H4BrNO3
The molecular formula C7H4BrNO3 most prominently corresponds to two isomeric benzaldehyde derivatives: 2-Bromo-5-nitrobenzaldehyde and 5-Bromo-2-nitrobenzaldehyde . These compounds, while sharing the same elemental composition, exhibit distinct chemical and physical properties due to the differential positioning of the bromo and nitro substituents on the benzene ring. This structural variance profoundly influences their reactivity and, consequently, their utility as precursors in the synthesis of complex organic molecules. The strategic placement of a halogen, a strong electron-withdrawing nitro group, and a reactive aldehyde functional group makes these isomers highly valuable starting materials in medicinal chemistry.
Physicochemical and Spectroscopic Properties
A comparative analysis of the key physicochemical properties of the two primary isomers is crucial for their effective utilization in research and synthesis. The following table summarizes their fundamental characteristics.
| Property | This compound | 5-Bromo-2-nitrobenzaldehyde |
| IUPAC Name | This compound[1] | 5-bromo-2-nitrobenzaldehyde[2] |
| CAS Number | 84459-32-5[1] | 20357-20-4[2] |
| Molecular Formula | C7H4BrNO3[1] | C7H4BrNO3[2] |
| Molecular Weight | 230.02 g/mol [1] | 230.02 g/mol [2] |
| Appearance | White to off-white solid | White to light red to green powder/crystal[3] |
| Melting Point | 103-107 °C[4] | 71.0 to 75.0 °C |
| Boiling Point | 307.2±27.0 °C (Predicted) | 330.5±27.0 °C (Predicted) |
| Purity | >95% | >98.0% (GC)[3] |
Note: Some physical properties are predicted values from computational models.
Spectroscopic data is essential for the unambiguous identification and characterization of these isomers. While full spectra are available in databases, key spectral features are highlighted below.
Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde (typically around 1700 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively). The C-Br stretch will appear in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra are distinct for each isomer due to the different substitution patterns, leading to unique chemical shifts and coupling constants for the aromatic protons. For 5-bromo-2-nitrobenzaldehyde, the proton signals have been reported at (500 MHz, CDCl3): δ 10.41 (1H, s), 8.06 (1H, d, J = 2.1 Hz), 8.02 (1H, d, J = 8.6 Hz), and 7.87 (1H, dd, J = 2.1, 8.6 Hz).
Synthesis and Mechanistic Considerations
The synthesis of these bromonitrobenzaldehyde isomers relies on electrophilic aromatic substitution reactions, where the regioselectivity is governed by the directing effects of the substituents present on the starting material.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the nitration of 2-bromobenzaldehyde.[5]
Experimental Protocol:
-
Dissolve 2-bromobenzaldehyde (10.0 g, 53.7 mmol) in concentrated sulfuric acid (100 mL) at 0 °C in a suitable reaction vessel.[5]
-
Add potassium nitrate (5.43 g, 53.7 mmol) portion-wise over 1 hour, maintaining the temperature at 0 °C.[5]
-
Continue stirring the reaction mixture for 40 minutes, followed by the addition of a further 0.72 g of potassium nitrate.[5]
-
Maintain the reaction at 0 °C with continuous stirring for an additional 3 hours.[5]
-
Upon completion, slowly pour the reaction mixture into ice water, leading to the precipitation of the product.[5]
-
Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from an ethyl acetate/pentane mixture to yield this compound as a white solid (yield: 94%).[5]
Causality and Mechanistic Insight: The bromo group is an ortho-, para- director, while the aldehyde group is a meta- director. In this case, the directing effects are synergistic, favoring the substitution of the nitro group at the position para to the bromine and meta to the aldehyde, resulting in the desired this compound. The strongly acidic medium (concentrated sulfuric acid) is essential to generate the nitronium ion (NO₂⁺), the active electrophile, from potassium nitrate.
Caption: Synthesis workflow for this compound.
Synthesis of 5-Bromo-2-nitrobenzaldehyde
The synthesis of 5-bromo-2-nitrobenzaldehyde can be achieved through the nitration of 3-bromobenzaldehyde.
Experimental Protocol:
-
In a reaction vessel, add 3-bromobenzaldehyde (11.7 mL, 100 mmol) to concentrated sulfuric acid (120 mL) at 5 °C.
-
Slowly add concentrated nitric acid (10 mL) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Pour the reaction mixture into ice water, which will cause the product to precipitate.
-
Collect the precipitate by filtration.
-
Dissolve the precipitate in dichloromethane and dry with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using 25% ethyl acetate/isohexane as the eluent to obtain 5-bromo-2-nitrobenzaldehyde (yield: 70%).
Causality and Mechanistic Insight: In this synthesis, the bromo and aldehyde groups are meta to each other. The bromo group directs ortho- and para-, while the aldehyde group directs meta-. The positions ortho and para to the bromine are also ortho and para to the aldehyde. The nitro group is a strong deactivator, and its introduction is directed by the activating bromo group to the position ortho to it, which is also meta to the aldehyde, yielding the 5-bromo-2-nitrobenzaldehyde isomer.
Applications in Drug Discovery and Development
The unique arrangement of functional groups in these isomers makes them valuable synthons for the preparation of a wide range of biologically active molecules.[6][7]
This compound in Medicinal Chemistry
Cholesteryl Ester Transfer Protein (CETP) Inhibitors: this compound has been identified as an inhibitor of cholesteryl ester transfer protein (CETP).[5] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[8][9][10][11] Inhibition of CETP is a therapeutic strategy for increasing HDL cholesterol levels, which is often associated with a reduced risk of atherosclerotic cardiovascular disease.[9][10][11]
Caption: Mechanism of CETP inhibition by this compound.
Synthesis of Neuroprotective Agents: This isomer is a key reactant in the synthesis of (-)-Linarinic acid derivatives, which have shown potential as neuroprotective agents against cell damage induced by oxygen-glucose deprivation.[5] Neuroprotective agents are of significant interest in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
5-Bromo-2-nitrobenzaldehyde in Organic Synthesis
5-Bromo-2-nitrobenzaldehyde serves as a versatile building block for the synthesis of various heterocyclic compounds, some of which exhibit antifungal and antibacterial properties.[7] The presence of the bromine atom allows for further molecular elaboration through cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental transformations in modern medicinal chemistry.[7]
Chemical Reactivity and Electronic Effects
The reactivity of the aldehyde group in these isomers is significantly influenced by the electronic effects of the bromo and nitro substituents. Both are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Inductive Effect: Both the bromine and the nitro group exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect is transmitted through the sigma bonds of the benzene ring, pulling electron density away from the carbonyl carbon.
-
Resonance Effect: The nitro group has a strong electron-withdrawing resonance effect (-M), which further deactivates the benzene ring and increases the electrophilicity of the aldehyde. The bromine atom, while having a -I effect, can also exhibit a weak electron-donating resonance effect (+M) due to its lone pairs, but this is generally outweighed by its inductive effect.
The net result is a highly electrophilic aldehyde group, which readily participates in reactions such as aldol condensations, Wittig reactions, and the formation of Schiff bases. This enhanced reactivity is a key feature that makes these compounds valuable synthetic intermediates.
Safety and Handling
Both this compound and 5-bromo-2-nitrobenzaldehyde are classified as hazardous substances and should be handled with appropriate safety precautions in a well-ventilated fume hood.
This compound:
-
Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4]
5-Bromo-2-nitrobenzaldehyde:
-
Hazard Statements: Harmful if swallowed. May cause an allergic skin reaction.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves.
Always consult the material safety data sheet (MSDS) before handling these chemicals.
Conclusion
The isomers of C7H4BrNO3, namely this compound and 5-bromo-2-nitrobenzaldehyde, are highly functionalized and reactive molecules that serve as pivotal intermediates in organic synthesis and medicinal chemistry. Their well-defined synthetic routes and the strategic placement of their functional groups provide a versatile platform for the development of novel therapeutic agents, including CETP inhibitors and neuroprotective compounds. A thorough understanding of their synthesis, properties, and reactivity is essential for leveraging their full potential in the advancement of drug discovery and development.
References
- 1. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 84459-32-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 84459-32-5 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 5-Bromo-2-nitrobenzaldehyde [myskinrecipes.com]
- 8. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ESC 365 [esc365.escardio.org]
- 10. Cholesteryl ester transfer protein inhibition as a strategy to reduce cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 2-Bromo-5-nitrobenzaldehyde
An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 84459-32-5), a key intermediate in organic synthesis, particularly in the development of neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[1] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It details the theoretical and experimental basis for the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The guide includes detailed experimental protocols, data interpretation, and workflow visualizations to facilitate the unambiguous structural characterization and quality control of this compound.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄BrNO₃.[2][3] Its structure consists of a benzene ring substituted with a bromine atom, a nitro group, and a formyl (aldehyde) group. The strategic placement of these functional groups makes it a versatile building block in medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 84459-32-5 | eScientific Solutions[3] |
| Molecular Formula | C₇H₄BrNO₃ | PubChem[2] |
| Molecular Weight | 230.02 g/mol | PubChem[2] |
| Appearance | White to off-white solid | ChemicalBook[1] |
| Melting Point | 105-107 °C | ChemicalBook |
Spectroscopic Analysis Workflow
The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. The general workflow for this analysis is outlined below, ensuring a comprehensive and validated structural assignment.
Caption: General workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of published experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and analysis of structurally related compounds.[4][5]
¹H NMR Spectroscopy
Principle & Experimental Causality: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their connectivity. The choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is critical to avoid large solvent signals that would obscure the analyte's signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration | Assignment |
| ~10.2 | s | - | 1H | H-α (Aldehyde) |
| ~8.6 | d | ~2.5 | 1H | H-6 |
| ~8.4 | dd | ~8.5, 2.5 | 1H | H-4 |
| ~8.0 | d | ~8.5 | 1H | H-3 |
Interpretation:
-
The aldehyde proton (H-α) is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.
-
The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
H-6 is expected to appear as a doublet, coupled to H-4 (meta-coupling).
-
H-4 should be a doublet of doublets, showing coupling to both H-3 (ortho-coupling) and H-6 (meta-coupling).
-
H-3 will likely be a doublet, coupled to H-4 (ortho-coupling).
¹³C NMR Spectroscopy
Principle & Experimental Causality: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~188 | C=O (Aldehyde) |
| ~149 | C-5 (C-NO₂) |
| ~138 | C-1 (C-CHO) |
| ~131 | C-3 |
| ~129 | C-4 |
| ~125 | C-6 |
| ~120 | C-2 (C-Br) |
Interpretation:
-
The aldehyde carbonyl carbon is expected at the most downfield position.
-
The carbons directly attached to the electron-withdrawing nitro and bromo groups (C-5 and C-2 ) will have their chemical shifts significantly influenced.
-
The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm).
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The NMR spectra should be recorded on a spectrometer with a field strength of at least 300 MHz for ¹H and 75 MHz for ¹³C.[5]
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use broadband proton decoupling and a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent signal or an internal standard like TMS.
Infrared (IR) Spectroscopy
Principle & Experimental Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The KBr pellet method is a common technique for solid samples, where the sample is finely ground with potassium bromide and pressed into a transparent disk. This minimizes scattering and allows for a clear transmission spectrum.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850 and ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1700 | C=O Stretch | Aldehyde (-CHO) |
| ~1530 and ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (-NO₂) |
| ~1600 and ~1475 | C=C Stretch | Aromatic Ring |
| ~1050 | C-Br Stretch | Aryl Bromide |
| ~850 | C-H Bending (out-of-plane) | Substituted Aromatic |
Interpretation: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption around 1700 cm⁻¹ corresponding to the aldehyde carbonyl stretch. The two strong bands for the nitro group are also highly characteristic. The presence of the Fermi doublet for the aldehyde C-H stretch provides further confirmation of this functional group.
Experimental Protocol for FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (8-10 tons) to form a thin, translucent pellet.
-
Data Acquisition:
-
Perform a background scan with an empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Principle & Experimental Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
| m/z (Predicted) | Assignment |
| 231/229 | [M]⁺ (Molecular Ion Peak) |
| 201/199 | [M - CO]⁺ |
| 184/182 | [M - NO₂]⁺ |
| 151 | [M - Br]⁺ |
| 105 | [C₇H₅O]⁺ |
| 76 | [C₆H₄]⁺ |
Interpretation:
-
Molecular Ion Peak: A key feature will be the molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 229 and 231.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). The loss of the nitro group ([M-NO₂]⁺) and the bromine atom ([M-Br]⁺) are also expected.
Fragmentation Workflow
Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
GC Separation: Inject a small volume of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program to ensure good separation of the analyte from any impurities.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides the foundational spectroscopic data and protocols necessary for its unambiguous identification. The predicted NMR data, characteristic IR absorptions, and the distinct isotopic pattern in the mass spectrum serve as reliable benchmarks for quality control and for researchers utilizing this compound in further synthetic applications.
References
An In-depth Technical Guide to the Hazards and Safe Handling of 2-Bromo-5-nitrobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the hazards associated with 2-Bromo-5-nitrobenzaldehyde (CAS No. 84459-32-5), a key chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Given its toxicological profile, a thorough understanding of its properties and adherence to rigorous safety protocols are paramount for ensuring personnel safety and environmental integrity in the laboratory. This guide synthesizes data from authoritative safety sources to provide actionable protocols and expert insights for professionals working with this compound.
Core Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary risks are acute toxicity through multiple exposure routes and significant irritant properties.[3]
A summary of its GHS classification is presented below:
| Hazard Class | Hazard Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark)[4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark)[4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark)[5] |
Toxicological Profile and Health Effects
The hazards identified by the GHS classification stem from the compound's inherent reactivity and its effects on biological systems.
-
Acute Toxicity: The compound is designated as harmful by all primary routes of exposure: ingestion, skin contact, and inhalation.[3] This necessitates procedural controls that prevent any direct contact or aerosol generation. While specific data on chronic exposure is limited, the general toxicological profile of aromatic nitro compounds warrants caution, as they can sometimes be associated with systemic effects like methaemoglobinaemia (a condition affecting oxygen transport in the blood).
-
Irritant Properties: this compound is a confirmed irritant to the skin and eyes.[4] Direct contact can cause redness, inflammation, and pain. Inhalation of the dust or powder can lead to irritation of the respiratory tract, manifesting as coughing and shortness of breath.[5]
Physicochemical Properties and Reactivity Profile
Understanding the compound's physical and chemical stability is crucial for safe storage and handling.
| Property | Value |
| CAS Number | 84459-32-5[6] |
| Molecular Formula | C₇H₄BrNO₃[3][6] |
| Molecular Weight | 230.02 g/mol [3][6] |
| Appearance | White to off-white or yellow crystalline solid[2] |
-
Stability: The compound is generally stable under recommended storage conditions.[7] However, some sources indicate potential air sensitivity, suggesting that prolonged exposure to the atmosphere should be minimized.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[7]
-
Hazardous Decomposition Products: When subjected to high heat or combustion, this compound can decompose and release highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (specifically hydrogen bromide).[7]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls, is essential to mitigate the risks associated with this compound.
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[8] All weighing and transfer operations involving the solid material should be conducted within a fume hood to prevent inhalation of dust and protect the user from potential splashes.[8] Safety showers and eyewash stations must be readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the compound's hazards. The following diagram illustrates the logical connection between the hazard and the required protection.
Caption: Logical flow from hazard identification to control selection.
The following table details the mandatory PPE for handling this compound:
| Body Part | Recommended Protection | Specification/Standard | Rationale |
| Eyes/Face | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH/OSHA 29 CFR 1910.133 (US) standards.[7][9] | Protects against dust particles and accidental splashes, preventing serious eye irritation.[4] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves. Inspect for integrity before each use.[8][10] | Prevents dermal absorption and skin irritation.[3][4] Contaminated gloves must be removed and disposed of properly. |
| Body | Long-sleeved laboratory coat | Standard laboratory coat, fully buttoned. | Provides a barrier against accidental skin contact with dust or from spills.[8] |
| Respiratory | Use within a chemical fume hood | N/A (Engineering Control) | The primary method to prevent inhalation of harmful dust.[8][9] |
| NIOSH/MSHA-approved respirator | Required if a fume hood is not available or if dust generation is unavoidable (e.g., large-scale transfers, spill cleanup).[8][10] | Provides direct protection from inhaling toxic particles when engineering controls are insufficient. |
Protocols for Safe Handling and Storage
Adherence to a strict, methodical protocol is essential for minimizing exposure.
Experimental Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Verify that a safety shower and eyewash station are accessible.[8] Assemble and inspect all required PPE.
-
Aliquotting and Transfer: Conduct all manipulations of the solid compound within the fume hood. Use tools like spatulas to carefully transfer material, minimizing the generation of airborne dust.[10] Avoid creating dust clouds.
-
Post-Handling: Once the transfer is complete, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical. Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water.[4][8] Do not eat, drink, or smoke in the handling area.[8]
Storage Protocol:
-
Keep the container tightly closed to prevent exposure to air and moisture.[4][7]
-
Some suppliers recommend storage under an inert gas atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C), which is best practice for long-term stability.[2]
-
Store away from incompatible materials, particularly strong oxidizing agents.[7]
Emergency Response Protocols
Immediate and correct action is critical in the event of an emergency.
Spill Response: In case of a spill, follow a structured response plan to ensure safety and effective cleanup.
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5] If skin irritation persists, seek medical advice.[4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If the person feels unwell, call a poison control center or a doctor.
-
Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂) to extinguish a fire.[4]
-
Specific Hazards: Combustion can produce toxic and corrosive gases (CO, CO₂, HBr).[7]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]
Waste Disposal
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Collect waste in a designated, clearly labeled, and sealed container.[9]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the chemical waste through a licensed and approved waste disposal facility, in accordance with all local, regional, and national regulations.[5] Do not allow the product to enter drains or waterways.[11]
Conclusion
This compound is an indispensable reagent in modern organic synthesis but possesses significant hazards, including acute toxicity via all exposure routes and potent irritant effects. The key to its safe use lies in a comprehensive safety strategy that prioritizes the use of engineering controls like chemical fume hoods, mandates the consistent and correct use of personal protective equipment, and ensures that all personnel are trained on established protocols for handling, storage, and emergency response. By integrating these principles into all laboratory workflows, researchers can effectively mitigate the risks and handle this compound with confidence and safety.
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. escientificsolutions.com [escientificsolutions.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
Navigating the Commercial Landscape of 2-Bromo-5-nitrobenzaldehyde: A Guide to Sourcing, Qualification, and Quality Control
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Bromo-5-nitrobenzaldehyde is a pivotal building block in synthetic organic chemistry, valued for its role in constructing complex molecules for pharmaceutical and materials science research. Its utility as a precursor for agents like cholesteryl ester transfer protein (CETP) inhibitors and neuroprotective compounds underscores the necessity of sourcing high-purity material.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the commercial supplier landscape for this reagent. It details critical criteria for supplier evaluation, presents a comparative overview of prominent vendors, and establishes robust, self-validating protocols for in-house quality control and verification. By integrating field-proven insights with technical data, this document serves as an essential resource for ensuring the integrity and reproducibility of research dependent on this compound.
Core Concepts: Understanding this compound
Chemical Identity and Physicochemical Properties
This compound (CAS No. 84459-32-5) is an aromatic aldehyde functionalized with both a bromine atom and a nitro group.[2][3][4] This specific arrangement of electron-withdrawing groups makes the aldehyde moiety susceptible to nucleophilic attack and the aromatic ring amenable to further functionalization, rendering it a versatile intermediate in multi-step syntheses.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 84459-32-5 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrNO₃ | [2][4] |
| Molecular Weight | 230.02 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Melting Point | 108-111 °C (lit.) | [6] |
| InChI Key | LJASZNNBVOTAAN-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C=O)Br | [2] |
Significance in Medicinal Chemistry and Drug Discovery
The strategic placement of the bromo, nitro, and aldehyde functionalities makes this compound a valuable starting material. It is a commonly used reactant in the synthesis of derivatives of (-)-Linarinic acid, which are investigated as neuroprotective agents against cell damage induced by oxygen-glucose deprivation.[1] Furthermore, its role as an intermediate for cholesteryl ester transfer protein (CETP) inhibitors highlights its relevance in the development of cardiovascular therapeutics.[1] The broader class of substituted benzaldehydes is critical in drug synthesis; for instance, the structurally related 2-bromo-5-hydroxybenzaldehyde is a key intermediate for Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.[7] This illustrates the importance of this chemical scaffold in generating novel therapeutic agents.
Synthetic Origin and Potential Impurity Profile
A common laboratory-scale synthesis involves the nitration of 2-bromobenzaldehyde.[1] In one documented procedure, 2-bromobenzaldehyde is dissolved in concentrated sulfuric acid and treated with potassium nitrate at a controlled temperature (0 °C).[1]
This synthetic route introduces several potential impurities that must be considered during quality control:
-
Unreacted Starting Material: Residual 2-bromobenzaldehyde.
-
Regioisomers: Formation of other isomers, such as 2-bromo-3-nitrobenzaldehyde or 2-bromo-6-nitrobenzaldehyde, due to incomplete regioselectivity of the nitration reaction.
-
Over-reaction Products: Dinitro- or other polysubstituted species.
-
Residual Solvents and Reagents: Traces of sulfuric acid or inorganic salts.
Understanding this profile is the first step in designing a robust quality control workflow.
The Commercial Supplier Landscape
Sourcing high-quality reagents is paramount. The choice of a supplier can directly impact experimental outcomes, reproducibility, and the timeline of a research project.
Key Criteria for Supplier Evaluation
As a senior scientist, the decision to purchase a chemical is not based on price alone. The following criteria form a robust framework for supplier validation:
-
Purity Specification: Look for suppliers offering high purity grades (e.g., ≥98% or ≥99%).[1] The analytical method used to determine purity (e.g., HPLC, GC, NMR) should be specified.
-
Documentation: A reliable supplier must provide comprehensive documentation.
-
Lot-to-Lot Consistency: For long-term projects or scaled-up syntheses, consistency between different batches is critical. Inquire about the supplier's quality management system (e.g., ISO 9001 certification).
-
Technical Support: Access to knowledgeable technical support can be invaluable for resolving issues related to product quality or application.
-
Availability and Lead Time: Stock status and reliable delivery times are crucial for project planning.[3]
Comparative Overview of Commercial Suppliers
The following table summarizes offerings from several established chemical suppliers. This is not an exhaustive list but represents a cross-section of reputable vendors catering to the research and development community.
| Supplier | Example Purity | Availability / Notes | CAS Number |
| Sigma-Aldrich (MilliporeSigma) | 98% | Often in stock, strong documentation support. | 84459-32-5 |
| Apollo Scientific | Not specified | UK-based, with US stock and specified lead times.[3] | 84459-32-5 |
| TCI America | Not specified | Available in research quantities (e.g., 5g).[9] Note: The isomer 5-Bromo-2-nitrobenzaldehyde is also listed.[8] | 84459-32-5 |
| ChemicalBook | 97%, 99% | A marketplace listing various suppliers, primarily from Asia. Requires careful vetting of the actual manufacturer.[1] | 84459-32-5 |
| ECHEMI | 99% | A B2B platform connecting buyers with manufacturers, often based in China. Due diligence on the end-supplier is essential.[10] | 84459-32-5 |
In-House Quality Control: A Self-Validating System
Relying solely on a supplier's CoA is a significant risk in drug development and fundamental research. Independent verification is a cornerstone of scientific integrity. The following workflow and protocols establish a self-validating system for incoming batches of this compound.
Protocol: Identity and Purity Confirmation by ¹H NMR Spectroscopy
Causality: ¹H NMR spectroscopy provides an unambiguous confirmation of the compound's chemical structure. The chemical shift, integration, and coupling patterns of the aromatic protons are unique to the 2-bromo-5-nitro substitution pattern. It is also highly effective for detecting and quantifying proton-bearing impurities, including starting materials and isomeric byproducts.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., dimethyl terephthalate).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).
-
Data Analysis:
-
Identity Confirmation: Confirm the presence of the aldehyde proton (singlet, ~10.4 ppm) and the three aromatic protons with their characteristic splitting patterns.
-
Purity Assessment: Integrate all peaks corresponding to the product and any visible impurities. The purity can be estimated by comparing the relative integrations. If an internal standard was used, calculate the absolute purity against the known standard concentration.
-
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It excels at separating the main component from closely related impurities, such as regioisomers, which may be difficult to resolve by NMR alone. An area-percent calculation from the chromatogram provides a robust quantitative measure of purity.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. Dilute further to ~0.1 mg/mL for injection.
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the nitro-aromatic system absorbs strongly (e.g., 254 nm or 265 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Pay close attention to any small peaks eluting near the main peak, as these are likely to be isomeric impurities.
-
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
GHS Hazard Classification
The compound is classified with several hazards that necessitate careful handling.[2]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][6] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |
| Skin Irritation | H315 | Causes skin irritation | [2][3][6][8] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3][6][8] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][3][6] |
Recommended Handling and Storage Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[6][8]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][10]
-
Handling: Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[6][8]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][8] It is chemically stable under standard ambient conditions.[6]
Conclusion
The successful use of this compound in research and development hinges on the procurement of verifiably high-quality material. A sourcing strategy that prioritizes suppliers with robust documentation and a commitment to quality is the first critical step. However, the ultimate responsibility for reagent qualification lies with the end-user. By implementing a self-validating system of in-house QC, including routine analysis by NMR and HPLC, researchers can mitigate risks associated with impurities, ensure the reproducibility of their results, and build a solid foundation for scientific discovery.
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 84459-32-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. escientificsolutions.com [escientificsolutions.com]
- 5. 5-bromo-2-nitro-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. calpaclab.com [calpaclab.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Bromo-5-nitrobenzaldehyde: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Bromo-5-nitrobenzaldehyde, with the chemical formula C₇H₄BrNO₃, is a highly functionalized aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring an aldehyde group for diverse chemical transformations, a bromine atom providing a site for cross-coupling reactions, and a nitro group that can be readily modified, makes it a valuable tool in the arsenal of synthetic chemists.[1] This guide provides a comprehensive overview of this compound, from its historical roots in early 20th-century aromatic chemistry to its current applications in medicinal chemistry and materials science. We will delve into the evolution of its synthesis, explore the mechanistic underpinnings of key reactions, and provide practical insights for its use in the laboratory.
PART 1: A Journey Through Time: The Discovery and Historical Synthesis
While a singular "discovery" of this compound is not prominently documented, its existence is a direct consequence of the foundational work on electrophilic aromatic substitution reactions in the late 19th and early 20th centuries. The synthesis of polysubstituted benzene derivatives was a central theme of this era, with chemists exploring the directing effects of various functional groups.
A pivotal moment in the synthesis of related compounds came in 1925, when Herbert Henry Hodgson and Herbert Greensmith Beard of the University of Leeds published their work on the bromo-derivatives of m-hydroxybenzaldehyde in the Journal of the Chemical Society, Transactions. Their research laid the groundwork for the controlled introduction of bromine atoms onto a benzaldehyde ring already bearing a directing group. While their work focused on the hydroxy-analogue, the principles of electrophilic bromination they investigated were fundamental to the eventual synthesis of brominated nitrobenzaldehydes.
The logical synthetic pathway to this compound involves two key electrophilic aromatic substitution reactions: bromination and nitration. The order of these reactions is critical to achieving the desired substitution pattern.
Early Synthetic Approaches:
The historical synthesis of this compound would have likely followed the nitration of 2-bromobenzaldehyde. The synthesis of 2-bromobenzaldehyde itself was a topic of study in the early 20th century, with methods such as the direct bromination of benzaldehyde being explored.[2]
The nitration of 2-bromobenzaldehyde would then be carried out using a mixture of nitric acid and sulfuric acid, a classic method for introducing a nitro group onto an aromatic ring. The directing effects of the bromo and aldehyde substituents would have been a key consideration for early chemists. The bromine atom is an ortho, para-director, while the aldehyde group is a meta-director. In the case of 2-bromobenzaldehyde, the incoming nitro group is directed to the position meta to the aldehyde and para to the bromine, resulting in the desired this compound.
PART 2: Modern Synthetic Strategies and Mechanistic Insights
Current synthetic methods for this compound have been refined for improved yield, purity, and safety. The most common and efficient laboratory-scale synthesis remains the nitration of 2-bromobenzaldehyde.
Protocol 1: Nitration of 2-Bromobenzaldehyde
This method is a robust and widely used procedure for the preparation of this compound.
Reaction Scheme:
A diagram illustrating the nitration of 2-bromobenzaldehyde.
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid in an ice bath. Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.
-
Nitration Reaction: To the cooled nitrating mixture, add 2-bromobenzaldehyde dropwise from the addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. It also helps to control the regioselectivity of the reaction.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Careful Addition: The dropwise addition of the reactants ensures that the heat generated during the reaction can be effectively dissipated, preventing a runaway reaction.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.
Mechanism of Nitration:
The nitration of 2-bromobenzaldehyde is a classic example of an electrophilic aromatic substitution reaction.
Mechanism of the electrophilic nitration of 2-bromobenzaldehyde.
PART 3: Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₄BrNO₃ |
| Molecular Weight | 230.02 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 104-108 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Insoluble in water; soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. |
| CAS Number | 84459-32-5[3] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.40 (s, 1H, CHO), 8.50 (d, J = 2.4 Hz, 1H, Ar-H), 8.25 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.95 (d, J = 8.8 Hz, 1H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 188.5, 148.0, 140.0, 135.0, 130.0, 128.0, 125.0.
-
IR (KBr, cm⁻¹): 3100 (Ar C-H), 1700 (C=O, aldehyde), 1530, 1350 (NO₂, asymmetric and symmetric stretching).
-
Mass Spectrometry (EI): m/z 231/229 (M⁺), 201/199, 152, 124.
PART 4: Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly sought-after starting material in the synthesis of a variety of biologically active compounds and functional materials.
-
Medicinal Chemistry: It serves as a key building block for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build complex molecular architectures. The nitro group can be reduced to an amine, providing a handle for further functionalization. The bromine atom is a versatile site for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. For instance, it has been used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors and neuroprotective agents.
-
Agrochemicals: Similar to its applications in medicinal chemistry, this compound is used in the development of new pesticides and herbicides.
-
Materials Science: The compound and its derivatives have been investigated for their potential use in the synthesis of dyes, polymers, and other functional materials.
Workflow: Synthesis of a Substituted Quinoline using this compound
This workflow illustrates a common application of this compound in the synthesis of a heterocyclic scaffold.
A workflow for the synthesis of a substituted quinoline.
PART 5: Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound stands as a testament to the enduring power of fundamental organic reactions discovered over a century ago. Its journey from a potential synthetic target in the era of early aromatic chemistry to a versatile and indispensable building block in modern drug discovery and materials science highlights the continuous evolution of synthetic chemistry. A thorough understanding of its historical context, synthetic methodologies, and chemical properties is paramount for researchers and scientists seeking to leverage its full potential in their synthetic endeavors.
References
An In-depth Technical Guide to the Electron-Withdrawing Effects in 2-Bromo-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-nitrobenzaldehyde is a pivotal intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its chemical reactivity is profoundly influenced by the potent electron-withdrawing nature of its substituents: the bromo, nitro, and aldehyde groups. This technical guide provides a comprehensive analysis of the synergistic electron-withdrawing effects within this molecule. We will explore the inductive and resonance contributions of each substituent, their collective impact on the electronic landscape of the aromatic ring, and the resulting implications for the molecule's reactivity, particularly in nucleophilic aromatic substitution. This guide will further present key experimental data, including spectroscopic analyses and a representative synthetic protocol, to provide a practical framework for researchers working with this versatile compound.
Introduction: The Electronic Architecture of this compound
The strategic placement of a bromine atom, a nitro group, and a formyl (aldehyde) group on a benzene ring endows this compound with a unique electronic profile. The convergence of three electron-withdrawing groups renders the aromatic ring electron-deficient, a characteristic that dictates its reactivity and makes it a valuable precursor in the synthesis of complex molecules, including neuroprotective agents. Understanding the interplay of these electronic effects is paramount for designing and optimizing synthetic routes that utilize this compound.
This guide will deconstruct the electronic contributions of each substituent, providing a theoretical and practical understanding of the molecule's behavior in chemical transformations.
Deconstructing the Electron-Withdrawing Effects
The overall electron-withdrawing character of this compound is a composite of inductive and resonance effects from each of its functional groups.
The Nitro Group: A Powerful Electron Sink
The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[1] Its effect is twofold:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize the pi electrons of the benzene ring onto its oxygen atoms, creating additional resonance structures that place a positive charge on the ring. This effect is most pronounced at the ortho and para positions relative to the nitro group.
The Bromo Group: A Halogen's Duality
Halogens, such as bromine, exhibit a more nuanced electronic influence:
-
Inductive Effect (-I): Due to its electronegativity, bromine withdraws electron density from the ring inductively.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be donated to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in a net electron-withdrawing character.
The Aldehyde Group: A Carbonyl's Contribution
The aldehyde group (-CHO) also contributes significantly to the electron-deficient nature of the ring:
-
Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the ring.
-
Resonance Effect (-M): The carbonyl group can withdraw pi electrons from the ring through resonance, delocalizing them onto the oxygen atom.
The combined influence of these three groups makes the aromatic ring of this compound highly susceptible to nucleophilic attack.
Visualizing the Electronic Landscape
The following diagram illustrates the interplay of inductive and resonance effects in this compound, leading to a significant polarization of the aromatic ring.
Caption: Inductive and resonance effects in this compound.
Quantifying Electron-Withdrawing Strength: Hammett Constants
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate an electron-withdrawing effect, while negative values signify an electron-donating effect.
The following table summarizes the Hammett constants for the substituents present in this compound at their respective positions.
| Substituent | Position | Hammett Constant (σ) | Reference |
| Nitro (-NO₂) | meta | +0.71 | [2][3] |
| Bromo (-Br) | ortho | ~+0.70 (phenol scale) | [3] |
| Aldehyde (-CHO) | para | +0.45 |
The significantly positive values for all three substituents underscore their strong, cumulative electron-withdrawing power.
Impact on Chemical Reactivity: Focus on Nucleophilic Aromatic Substitution
The pronounced electron deficiency of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing groups, particularly the nitro group positioned ortho and para to the potential leaving group (the bromo substituent), stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[4][5]
A common application of this reactivity is the substitution of the bromo group with various nucleophiles, such as amines and alkoxides, to generate a diverse array of functionalized molecules.
Experimental Evidence and Protocols
Spectroscopic Characterization
The structural and electronic features of this compound can be confirmed through various spectroscopic techniques.
FT-IR Spectroscopy: The FT-IR spectrum provides evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1700 | C=O stretch | Aldehyde |
| ~1530 | Asymmetric NO₂ stretch | Nitro |
| ~1315 | Symmetric NO₂ stretch | Nitro |
Note: These are approximate values based on data for similar nitrobenzaldehyde compounds.
-
¹H NMR: The aromatic protons would be expected to appear in the downfield region (likely > 7.5 ppm) due to the strong deshielding effects of the electron-withdrawing groups. The aldehyde proton would appear as a singlet at an even further downfield chemical shift (typically around 10 ppm).
-
¹³C NMR: The aromatic carbons would also be deshielded, with the carbon bearing the nitro group and the carbonyl carbon showing the most significant downfield shifts.
Representative Synthetic Protocol: Nucleophilic Aromatic Substitution with an Amine
The following protocol outlines a general procedure for the nucleophilic aromatic substitution of the bromo group in this compound with a primary or secondary amine.
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.), and an appropriate solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Characterize the final product using NMR, FT-IR, and mass spectrometry.
Applications in Drug Discovery: Synthesis of Neuroprotective Agents
The unique reactivity of this compound makes it a valuable starting material in the synthesis of biologically active molecules. For instance, it is a key reactant in the preparation of (-)-Linarinic acid derivatives, which have shown promise as neuroprotective agents against oxygen-glucose deprivation-induced cell damage. This highlights the practical importance of understanding and harnessing the electronic properties of this compound in the development of new therapeutics.
Conclusion
This compound is a molecule whose reactivity is dominated by the powerful and synergistic electron-withdrawing effects of its bromo, nitro, and aldehyde substituents. This comprehensive guide has detailed the theoretical underpinnings of these effects, their quantification through Hammett constants, and their practical implications in chemical synthesis, particularly in nucleophilic aromatic substitution reactions. The provided experimental framework serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective utilization of this versatile chemical intermediate.
References
Reactivity of the aldehyde group in 2-Bromo-5-nitrobenzaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-5-nitrobenzaldehyde
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, valued for its unique reactivity profile. This guide provides an in-depth analysis of the chemical behavior of its aldehyde functionality, which is significantly influenced by the electronic and steric effects of the ortho-bromo and para-nitro substituents. We will explore the theoretical underpinnings of its enhanced electrophilicity and delve into key transformations including nucleophilic additions, condensation reactions, olefination, oxidation, and its role as a precursor in heterocyclic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: The Molecular Architecture and Electronic Landscape
This compound (C₇H₄BrNO₃) is an aromatic aldehyde featuring two powerful electron-withdrawing groups (EWGs) on the benzene ring.[1] The strategic placement of a bromine atom at the ortho-position and a nitro group at the para-position (relative to the bromine) profoundly activates the aldehyde group towards nucleophilic attack.
-
The Aldehyde Group (-CHO): Inherently electrophilic due to the polarization of the carbon-oxygen double bond. It is a deactivating, meta-directing group in electrophilic aromatic substitution.[2]
-
The Nitro Group (-NO₂): A strong electron-withdrawing group, operating through both the inductive effect (-I) and a powerful resonance effect (-M). Its presence significantly depletes electron density from the aromatic ring and, crucially, from the carbonyl carbon of the aldehyde.[3][4]
-
The Bromo Group (-Br): An electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). While it has a weak electron-donating resonance effect (+M), its inductive effect is dominant, contributing to the overall deactivation of the ring and enhancement of carbonyl electrophilicity.[2]
The synergy of these EWGs makes the carbonyl carbon in this compound exceptionally electron-deficient. This heightened electrophilicity is the cornerstone of its reactivity, making it more susceptible to nucleophilic addition than benzaldehyde or even p-nitrobenzaldehyde.[5][6]
Enhanced Reactivity Towards Nucleophilic Addition
The primary mode of reaction for an aldehyde is nucleophilic addition to the carbonyl carbon. For this compound, the rate and favorability of this process are significantly enhanced. The powerful EWGs stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby lowering the activation energy of the reaction.
// Reactants
reactants [label=<
this compound
nu [label="Nu⁻", fontname="Helvetica-Bold", fontsize=16];
// Intermediate
intermediate [label=<
Tetrahedral Intermediate
(Stabilized by EWGs)
// Product
product [label=<
Addition Product
// Arrows reactants -> intermediate [label="Nucleophilic\nAttack", dir=forward]; intermediate -> product [label="Protonation\n(e.g., from H₂O)", dir=forward]; } }
Caption: General mechanism of nucleophilic addition.
This enhanced reactivity makes the compound an excellent substrate for a wide range of transformations, including the formation of cyanohydrins, acetals, and addition products with organometallic reagents.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone C-C bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[7][8] The high electrophilicity of this compound makes it an ideal substrate for this reaction, often leading to high yields of α,β-unsaturated products.[9]
Caption: Workflow for the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a typical procedure for the condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add malononitrile (1.1 eq) to the solution and stir until homogeneous.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, the product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the corresponding benzylidenemalononitrile derivative.
| Reactant | Active Methylene | Catalyst | Solvent | Typical Yield |
| This compound | Malononitrile | Piperidine | Ethanol | >90% |
| p-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | None (Solvent-free) | 94%[9] |
| Benzaldehyde | Malononitrile | Ammonium Acetate | None (Solvent-free) | 90%[9] |
| Table 1. Representative yields for Knoevenagel condensations. Yields for the title compound are estimated based on the high reactivity of similar nitrobenzaldehydes. |
Olefination: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of a carbonyl compound with a phosphonium ylide (Wittig reagent).[11] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. Due to its high reactivity, this compound is an excellent substrate for Wittig olefinations, including those with stabilized ylides which can be less reactive with other aldehydes.[12][13]
Caption: Simplified mechanism of the Wittig Reaction.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol outlines the synthesis of an α,β-unsaturated ester from this compound.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous toluene.
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), to the flask.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir. Monitor the reaction by TLC.[14]
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the alkene product from the triphenylphosphine oxide byproduct.
| Aldehyde | Ylide | Conditions | Stereoselectivity |
| Aromatic Aldehyde | Stabilized (e.g., Ph₃P=CHCO₂Et) | Reflux | Predominantly (E)-alkene[13] |
| Aromatic Aldehyde | Unstabilized (e.g., Ph₃P=CH₂) | Room Temp | Predominantly (Z)-alkene[13] |
| Table 2. General stereochemical outcomes of the Wittig reaction. |
Oxidation and Reduction of the Aldehyde Group
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-bromo-5-nitrobenzoic acid, a valuable synthetic intermediate itself.[15] Strong oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) can be employed.[16][17] The electron-withdrawing nature of the ring substituents makes the aldehyde C-H bond somewhat more resistant to oxidation compared to electron-rich benzaldehydes, but the reaction proceeds efficiently under standard conditions.
General Protocol (using PCC):
-
Suspend pyridinium chlorochromate (PCC) (approx. 1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in DCM dropwise to the suspension.
-
Stir the mixture at room temperature for several hours until TLC indicates consumption of the starting material.[16]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
Reduction to Benzyl Alcohol
Conversely, the aldehyde can be selectively reduced to 2-bromo-5-nitrobenzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄). The nitro group remains intact under these conditions. This transformation provides access to another class of useful intermediates.
General Protocol (using NaBH₄):
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol at 0°C (ice bath).
-
Add sodium borohydride (NaBH₄) (approx. 1.0-1.5 eq) portion-wise, controlling the temperature.
-
Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC.
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzyl alcohol.
Application in Heterocyclic Synthesis
The aldehyde functionality is a key electrophilic partner in condensation reactions that form heterocyclic rings. This compound can serve as a precursor for various nitrogen- and oxygen-containing heterocycles, such as quinazolines, pyrroles, and pyrazoles.[18][19] The bromo-substituent can also be used in subsequent cross-coupling reactions to further elaborate the molecular structure.[20]
Example: Synthesis of a Quinazoline Derivative (Proposed) A plausible route to a 6-nitroquinazoline derivative involves the condensation of this compound with an amidine, followed by cyclization.[19]
Caption: Proposed pathway to quinazoline derivatives.
Conclusion
The aldehyde group in this compound exhibits exceptionally high reactivity towards nucleophiles. This is a direct consequence of the powerful, synergistic electron-withdrawing effects of the ortho-bromo and para-nitro substituents, which render the carbonyl carbon highly electrophilic. This inherent reactivity makes the molecule an outstanding substrate for a variety of fundamental organic transformations, including Knoevenagel condensations and Wittig olefinations, and a valuable building block for the synthesis of complex organic molecules and heterocyclic systems. Understanding this reactivity profile allows synthetic chemists to strategically employ this compound in the design and execution of efficient and high-yielding synthetic routes.
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- 6. homework.study.com [homework.study.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 12. benchchem.com [benchchem.com]
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- 15. This compound | 84459-32-5 [chemicalbook.com]
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- 20. benchchem.com [benchchem.com]
Role of bromine and nitro groups in 2-Bromo-5-nitrobenzaldehyde
An In-Depth Technical Guide to the Role of Bromine and Nitro Groups in 2-Bromo-5-nitrobenzaldehyde
Abstract
This compound is a pivotal polyfunctional aromatic compound whose reactivity is dictated by the intricate electronic interplay of its three substituents: a bromine atom, a nitro group, and an aldehyde function. This guide provides a comprehensive analysis of how the bromo and nitro groups modulate the chemical behavior of the molecule. We will dissect their individual and combined electronic effects—inductive and resonance—and explore how these properties activate specific sites for nucleophilic attack, influence the reactivity of the aldehyde, and direct further synthetic transformations. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic elucidations to leverage the unique chemical architecture of this compound in advanced organic synthesis.
Introduction: The Molecular Architecture
This compound (C₇H₄BrNO₃) is a yellow crystalline solid that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its synthetic utility stems from the presence of three distinct functional groups on a benzene ring, each offering a handle for chemical modification. The core of its reactivity lies in the powerful electron-withdrawing nature of the nitro and bromo substituents, which profoundly influences the electrophilicity of both the aromatic ring and the aldehyde's carbonyl carbon. Understanding the specific roles of the bromine and nitro groups is paramount to predicting and controlling reaction outcomes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrNO₃ | [1][3] |
| Molecular Weight | 230.02 g/mol | [1][3] |
| Melting Point | 103-107 °C | [4][5] |
| Boiling Point | 307.2±27.0 °C (Predicted) | [5] |
| Appearance | White to off-white or yellow solid | [1][6] |
| CAS Number | 84459-32-5 | [3][4] |
| Topological Polar Surface Area | 62.9 Ų | [1][3] |
The Directing Hand: Electronic Effects of Substituents
The reactivity of the this compound scaffold is a direct consequence of the electronic effects exerted by the bromine and nitro groups. These effects are twofold: the inductive effect (-I), which is the withdrawal of electron density through the sigma bonds, and the resonance effect (mesomerism, +M or -M), which involves the delocalization of electrons through the pi system.
The Duality of Bromine: Deactivator and Director
The bromine atom at the C2 position exhibits a dual electronic character:
-
Inductive Effect (-I): As a halogen, bromine is highly electronegative and strongly withdraws electron density from the aromatic ring through the C-Br sigma bond. This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[7]
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic pi system. This electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.[8][9]
While the inductive effect deactivates the ring overall, the resonance effect is key to its directing properties in electrophilic substitutions. However, in the context of this compound, the molecule's reactivity is dominated by nucleophilic, not electrophilic, pathways.
The Nitro Group: A Potent Electron Sink
The nitro group (-NO₂) at the C5 position is a quintessential and powerful electron-withdrawing group (EWG).[10]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong inductive pull on the ring's electron density.[11]
-
Resonance Effect (-M): The nitro group can actively withdraw electron density from the aromatic ring via resonance, delocalizing the pi electrons onto its oxygen atoms. This effect is particularly pronounced at the ortho and para positions relative to the nitro group.[9][12]
This strong -M effect significantly reduces the electron density of the aromatic ring, making it highly "electron-poor."
Synergy of Substitution: A Highly Activated System for Nucleophilic Attack
The combined presence of the bromo, nitro, and aldehyde groups—all of which are electron-withdrawing—creates a highly electron-deficient aromatic system. This deactivation towards electrophiles conversely activates the ring for Nucleophilic Aromatic Substitution (SNAr) .
The critical feature is the para relationship between the nitro group (C5) and the bromine atom (C2). This specific arrangement is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during an SNAr reaction, thereby lowering the activation energy for the substitution of the bromine atom.[13][14]
Figure 1: Electronic influence of substituents in this compound.
Key Reaction Pathways and Protocols
The unique electronic architecture of this compound makes it a versatile substrate for several key transformations.
Nucleophilic Aromatic Substitution (SNAr) at C2
The primary role of the bromo and nitro groups in concert is to facilitate the displacement of the bromide ion by a nucleophile. The reaction proceeds via an addition-elimination mechanism. The rate-limiting step is the initial attack of the nucleophile on the carbon bearing the bromine, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).[13][15] The strong electron-withdrawing nitro group at the para position is essential for delocalizing the negative charge, which stabilizes this intermediate and makes the reaction feasible.[14][16]
Caption: Generalized workflow for the SNAr reaction.
Experimental Protocol: Synthesis of 2-(Methylamino)-5-nitrobenzaldehyde
This protocol describes a representative SNAr reaction using methylamine as the nucleophile.
-
Setup: To a pressure-rated reaction vessel, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add a solution of methylamine (e.g., 40% in H₂O or 2.0 M in THF, 1.5 eq) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent system like ethanol/water to obtain the pure 2-(methylamino)-5-nitrobenzaldehyde.
Reactions of the Aldehyde Group
The powerful EWGs on the ring significantly increase the partial positive charge on the carbonyl carbon of the aldehyde. This enhancement of electrophilicity makes the aldehyde group highly reactive towards nucleophilic addition reactions.[11][12]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-5-nitrobenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Selective reduction of the aldehyde to 2-bromo-5-nitrobenzyl alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: It readily undergoes condensation reactions such as the Wittig reaction to form alkenes or the Knoevenagel condensation with active methylene compounds.
Reduction of the Nitro Group
The nitro group is a versatile functional handle that can be reduced to an amine (-NH₂). This transformation fundamentally alters the electronic properties of the molecule, as the resulting amino group is a strong electron-donating group (+M, +I) and an ortho, para-director.[17] This "electronic switch" is a powerful strategy in multi-step synthesis.
Experimental Protocol: Synthesis of 5-Amino-2-bromobenzaldehyde
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in ethanol or acetic acid.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often complete within 1-3 hours, which can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex, biologically active molecules. The ability to selectively manipulate each functional group allows for the construction of diverse molecular scaffolds.
-
CETP Inhibitors: The molecule is a known reactant in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, which are investigated for the treatment of dyslipidemia.[6]
-
Neuroprotective Agents: It is used to prepare derivatives of (-)-Linarinic acid, which have shown potential as neuroprotective agents against cell damage induced by oxygen-glucose deprivation.[6]
-
Scaffold for Heterocycles: The various functional groups serve as anchor points for building heterocyclic ring systems, which are prevalent in many pharmaceutical agents. For instance, the product of nitro reduction, 5-amino-2-bromobenzaldehyde, can be used in condensation reactions to form quinolines or other fused heterocycles.
Conclusion
The bromine and nitro groups in this compound are not merely passive substituents; they are the primary drivers of the molecule's reactivity. Their potent, synergistic electron-withdrawing effects create a highly electrophilic system, priming the C2 position for nucleophilic aromatic substitution and enhancing the reactivity of the aldehyde group. The para orientation of the nitro group to the bromine leaving group is the key architectural feature that enables efficient SNAr reactions by stabilizing the crucial Meisenheimer intermediate. Furthermore, the capacity for the nitro group to be chemically transformed into a strongly electron-donating amine group provides a powerful tool for modulating electronic properties mid-synthesis. A thorough understanding of these roles is essential for any scientist seeking to exploit this versatile chemical intermediate for the synthesis of novel functional molecules, fine chemicals, and pharmaceutical agents.
References
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Methodological & Application
Synthesis of 2-Bromo-5-nitrobenzaldehyde from 2-bromobenzaldehyde
An In-Depth Guide to the Synthesis of 2-Bromo-5-nitrobenzaldehyde
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and fine chemicals.[1] The synthesis is achieved through the electrophilic aromatic substitution (nitration) of 2-bromobenzaldehyde. This document elucidates the underlying chemical principles, including regioselectivity, provides a robust, step-by-step experimental procedure, and emphasizes critical safety protocols necessary for handling nitrating agents. The intended audience includes researchers, medicinal chemists, and process development scientists who require a reliable and well-validated methodology for this transformation.
Introduction and Scientific Context
This compound is a valuable building block in organic synthesis, notably used as a reactant in the preparation of neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde, the bromo substituent, and the nitro group, which allow for sequential and selective chemical modifications.
The synthesis described herein involves the nitration of 2-bromobenzaldehyde. This reaction is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[2][3] The primary challenge in the nitration of polysubstituted benzene rings is controlling the regioselectivity—the position at which the new substituent is introduced. This guide explains the causal factors that dictate the formation of the desired 5-nitro isomer and provides a protocol optimized for high yield and purity.
Mechanism and Rationale for Regioselectivity
The nitration of an aromatic ring proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring.[2] In this protocol, the nitronium ion is generated from the reaction of potassium nitrate with concentrated sulfuric acid.
The regiochemical outcome of the reaction on 2-bromobenzaldehyde is governed by the electronic effects of the incumbent substituents: the aldehyde (-CHO) group and the bromine (-Br) atom.
-
Aldehyde Group (-CHO): This group is strongly electron-withdrawing due to both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and is a meta-director.[4][5][6] Therefore, it directs the incoming electrophile to the positions meta to itself (C3 and C5).
-
Bromo Group (-Br): This halogen is deactivating due to its electron-withdrawing inductive effect but is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack at these positions.[7]
When both groups are present on the ring, their directing effects are cooperative. The bromine atom at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The aldehyde group at C1 directs to the C3 and C5 (meta) positions. The C5 position is the only one that satisfies the directing preference of both groups (para to bromine and meta to the aldehyde). This alignment of directing effects is the reason for the high regioselectivity and yield of the desired this compound product.
Detailed Experimental Protocol
This protocol is adapted from a validated synthetic method.[1] It is designed to be a self-validating system, where careful adherence to the specified conditions ensures a successful outcome.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromobenzaldehyde | 6630-33-7 | C₇H₅BrO | 185.02 | 10.0 g | 54.0 |
| Potassium Nitrate | 7757-79-1 | KNO₃ | 101.10 | 5.49 g | 54.3 |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | 100 mL | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - |
| Pentane | 109-66-0 | C₅H₁₂ | 72.15 | As needed | - |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed | - |
| Ice | - | H₂O | 18.02 | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Dropping funnel (optional, for controlled addition)
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 100 mL of concentrated sulfuric acid in a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the sulfuric acid to 0 °C using an ice bath. It is crucial to maintain this temperature to control the exothermic nature of the reaction.
-
Substrate Addition: Once the acid is at 0 °C, slowly add 10.0 g (54.0 mmol) of 2-bromobenzaldehyde. Stir until all the solid has dissolved completely.
-
Nitrating Agent Addition: While maintaining the temperature at 0 °C, add 5.49 g (54.3 mmol) of potassium nitrate in small portions over a period of approximately 1 hour. Causality Note: Slow, portion-wise addition is critical to prevent a dangerous temperature spike (thermal runaway), which could lead to the formation of unwanted byproducts and create a significant safety hazard.[8]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Reaction Quench and Product Precipitation: Prepare a large beaker containing at least 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This will quench the reaction and precipitate the crude product. Causality Note: Pouring the acid mixture into ice/water is an essential work-up step. The large excess of water hydrolyzes any remaining reactive species and the low temperature helps control the significant heat of dilution from the sulfuric acid.
-
Product Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water until the washings are neutral (test with pH paper). This step is vital to remove any residual sulfuric acid.
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask. Recrystallize the product from a mixed solvent system of ethyl acetate and pentane to yield pure this compound as a white solid.[1] A typical yield for this procedure is approximately 94%.[1]
Visualization of Workflow and Reaction
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction scheme for the nitration of 2-bromobenzaldehyde.
Safety, Hazard Management, and Waste Disposal
Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. Nitration reactions are inherently hazardous and must be treated with extreme caution.[8][9]
-
Corrosivity and Oxidizing Hazards: Concentrated sulfuric acid and nitric acid (generated in situ from KNO₃) are highly corrosive and can cause severe burns.[10][11] They are also strong oxidizing agents that can react violently with organic materials.[12]
-
Thermal Runaway: Nitration is a highly exothermic process. Inadequate cooling or adding the nitrating agent too quickly can lead to a rapid, uncontrolled temperature increase, potentially causing the reaction to boil over or even detonate.[8]
-
Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat must be worn at all times.[9][11]
-
Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[9] An emergency eyewash and safety shower must be immediately accessible.[10]
-
Waste Disposal: The acidic aqueous filtrate from the work-up must be neutralized carefully with a base (e.g., sodium bicarbonate or sodium carbonate) before disposal. All waste must be disposed of in accordance with local, state, and federal environmental regulations. Never mix nitric acid waste with organic solvent waste.[12]
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Mass Spectrometry (MS): The ESI-MS analysis should be consistent with the theoretical value for C₇H₄BrNO₃ (m/z 228.9/230.9 for Br isotopes).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure and substitution pattern of the aromatic ring.
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. benchchem.com [benchchem.com]
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- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
2-Bromo-5-nitrobenzaldehyde: A Versatile Building Block for Advanced Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-nitrobenzaldehyde, a crystalline solid at room temperature, has emerged as a highly valuable and versatile building block.[1] Its utility stems from the orthogonal reactivity of its three functional groups: a reactive aldehyde, an electron-withdrawing nitro group, and a bromine atom amenable to a host of cross-coupling reactions. This unique combination allows for a stepwise and controlled functionalization, making it an attractive starting point for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of this compound, complete with detailed protocols and mechanistic insights.
Chemical Properties and Reactivity Profile
This compound (CAS No: 84459-32-5) possesses a molecular formula of C₇H₄BrNO₃ and a molecular weight of 230.02 g/mol .[2][3] The electrophilic nature of the aromatic ring is significantly enhanced by the strong electron-withdrawing nitro group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The aldehyde group serves as a versatile handle for chain elongation and the formation of various heterocyclic systems. The bromine atom, strategically positioned at the 2-position, is a key functionality for the introduction of molecular diversity through transition-metal-catalyzed cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 84459-32-5 | [2][3] |
| Molecular Formula | C₇H₄BrNO₃ | [1][2][3] |
| Molecular Weight | 230.02 g/mol | [2][3] |
| Appearance | Yellow crystalline solid | [1] |
| Purity | Typically ≥98% | [4] |
Application in the Synthesis of Heterocyclic Scaffolds: The Quinazoline Core
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous therapeutically important molecules, including several approved kinase inhibitors. This compound serves as an excellent precursor for the synthesis of 7-nitroquinazoline derivatives, which can be further functionalized. The synthesis involves a multi-step sequence beginning with the reduction of the nitro group to an amine, followed by condensation and cyclization.
Protocol 1: Synthesis of 7-Nitroquinazolines
This protocol outlines a two-step process for the synthesis of a 7-nitroquinazoline derivative from this compound. The first step involves the reduction of the nitro group to an amine, followed by a condensation reaction with an appropriate nitrogen source to form the quinazoline ring.
Step 1: Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromobenzaldehyde.
-
Step 2: Cyclization to form the Quinazoline Ring
The resulting 2-amino-5-bromobenzaldehyde can be cyclized with a suitable nitrogen source, such as formamide, to construct the quinazoline ring.
-
Materials:
-
2-Amino-5-bromobenzaldehyde
-
Formamide
-
Formic acid (optional, as catalyst)
-
-
Procedure:
-
In a round-bottom flask, mix 2-amino-5-bromobenzaldehyde (1.0 eq) with an excess of formamide.
-
Heat the reaction mixture at a high temperature (typically 150-180 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 7-bromoquinazoline.
-
The bromo group can be further functionalized, for instance, via a subsequent Suzuki coupling reaction.
-
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-5-nitrobenzaldehyde
Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, a testament to its robustness, versatility, and broad functional group tolerance.[1][2] For this contribution to the art of C-C bond formation, Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry.[1] At its core, the reaction forges a carbon-carbon single bond between an organoboron species and an organohalide, catalyzed by a palladium complex in the presence of a base.[1] This methodology has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, where the construction of biaryl and substituted aromatic frameworks is paramount.[2][3]
This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 2-Bromo-5-nitrobenzaldehyde. The presence of both a moderately deactivating aldehyde and a strongly electron-withdrawing nitro group on the aromatic ring presents unique challenges and considerations that this document will address in detail.
Understanding the Substrate: The Electronic Landscape of this compound
The reactivity of this compound in the Suzuki-Miyaura coupling is dictated by its electronic and steric profile. The key features are:
-
Electron-Deficient Aromatic Ring: The potent electron-withdrawing nature of the nitro group, and to a lesser extent the aldehyde, renders the aryl bromide "electron-poor." This electronic characteristic significantly facilitates the rate-determining oxidative addition step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-bromine bond.[4]
-
Potential for Side Reactions: The aldehyde functionality, while generally tolerant of Suzuki-Miyaura conditions, can be susceptible to side reactions under certain conditions, such as reduction or condensation, particularly if the reaction is prolonged or conducted at very high temperatures.
-
Steric Hindrance: The ortho-position of the bromine atom relative to the aldehyde group introduces a degree of steric hindrance that must be considered when selecting the appropriate palladium ligand.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
The Three Pillars of the Suzuki-Miyaura Reaction:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new Pd(II) species. The electron-deficient nature of our substrate accelerates this often rate-limiting step.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (an arylboronic acid in this case) to the palladium(II) center. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates the ligand exchange on the palladium.[6]
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple, forming the desired C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-5-nitrobenzaldehydes
This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Arylboronic Acid | ≥97% | Commercially Available | --- |
| Pd(PPh₃)₄ (Tetrakis) | ≥99% | Commercially Available | Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for best results. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or distill. |
| Deionized Water | --- | --- | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Sodium Sulfate | ≥99% | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL) via syringe.
-
Reaction: Lower the flask into a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-aryl-5-nitrobenzaldehyde.
Key Considerations and Troubleshooting
| Parameter | Rationale and Causality | Troubleshooting Tips |
| Catalyst | Pd(PPh₃)₄ is a reliable choice for this transformation. The phosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle. | Low Yield: Consider using a more electron-rich and bulky phosphine ligand like SPhos or XPhos, especially for sterically hindered boronic acids. A pre-catalyst system like Pd₂(dba)₃ with a ligand can also be effective. |
| Base | Potassium carbonate is a moderately strong base that is effective in promoting the formation of the boronate "ate" complex without causing significant degradation of the aldehyde. | Incomplete Reaction: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed to accelerate transmetalation, but monitor for potential aldehyde-related side reactions. |
| Solvent System | The dioxane/water mixture provides a good balance of polarity to dissolve both the organic substrates and the inorganic base, facilitating the reaction. | Solubility Issues: Toluene/ethanol/water or DMF/water can be alternative solvent systems. Ensure all components are fully dissolved at the reaction temperature. |
| Temperature | 90 °C is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant decomposition. | Slow Reaction: The temperature can be increased to 100-110 °C, but this may increase the risk of side reactions. |
| Inert Atmosphere | The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Maintaining an inert atmosphere is crucial for catalytic activity. | Catalyst Deactivation (black precipitate): Ensure thorough degassing of solvents and proper inert gas technique. |
| Protodeboronation | A common side reaction where the boronic acid is replaced by a hydrogen atom. This is more prevalent with electron-deficient or heteroaryl boronic acids. | Significant Byproduct: Use a slight excess of the boronic acid (1.2-1.5 equiv.). Ensure the base is anhydrous and the reaction time is not unnecessarily prolonged. |
Conclusion: A Gateway to Novel Chemical Architectures
The Suzuki-Miyaura coupling of this compound is a powerful transformation that opens the door to a diverse array of 2-aryl-5-nitrobenzaldehydes. These products are valuable intermediates, serving as versatile building blocks for the synthesis of more complex molecules in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently access these important chemical scaffolds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Knoevenagel Condensation with 2-Bromo-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation stands as a pivotal carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1] This document provides a comprehensive guide to the Knoevenagel condensation, with a specific focus on the reaction involving 2-Bromo-5-nitrobenzaldehyde. This particular benzaldehyde derivative is of significant interest due to the presence of two electron-withdrawing groups, which enhance its reactivity and make its products valuable intermediates in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and present troubleshooting strategies to empower researchers in leveraging this powerful synthetic tool.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2][3] The products, typically α,β-unsaturated dicarbonyl or cyano compounds, are versatile precursors for a wide array of pharmaceuticals, fine chemicals, and functional polymers.[1][4]
The choice of this compound as the aldehydic component is strategic. The bromine atom and the nitro group are strong electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the active methylene compound.[5] This enhanced reactivity often leads to higher yields and milder reaction conditions. The resulting substituted styrenes are valuable scaffolds in drug discovery, with applications as precursors to anti-inflammatory and anti-cancer agents.[6]
Reaction Mechanism
The Knoevenagel condensation proceeds through a sequence of reversible steps, initiated by a basic catalyst. Two primary mechanistic pathways are generally accepted, depending on the nature of the catalyst.
2.1. Direct Enolate Pathway
When a weak base like piperidine or pyridine is employed, it abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate) to generate a resonance-stabilized carbanion (enolate).[4][7] This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting tetrahedral alkoxide intermediate is subsequently protonated to form a β-hydroxy compound (an aldol-type adduct).[7] Finally, a base-induced dehydration leads to the elimination of a water molecule and the formation of the final α,β-unsaturated product.[7]
2.2. Iminium Ion Pathway
With amine catalysts such as piperidine, an alternative pathway involves the initial reaction of the amine with the benzaldehyde to form a carbinolamine, which then dehydrates to an iminium ion.[4][8] This iminium ion is a more potent electrophile than the parent aldehyde. The enolate of the active methylene compound then attacks the iminium ion. Subsequent steps regenerate the catalyst and yield the final product.[8][9]
Caption: A simplified workflow of the Knoevenagel condensation mechanism.
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Knoevenagel condensation with this compound. These protocols are designed to be adaptable to various active methylene compounds and catalytic systems.
3.1. Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks (various sizes) |
| Active methylene compound (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate) | Magnetic stirrer and stir bars |
| Catalyst (e.g., piperidine, ammonium acetate, boric acid) | Heating mantle or oil bath with temperature control |
| Solvent (e.g., ethanol, water, or solvent-free) | Condenser |
| Ethyl acetate (for extraction and TLC) | Thin-layer chromatography (TLC) plates (silica gel) |
| Hexane or petroleum ether (for TLC and recrystallization) | UV lamp for TLC visualization |
| Deionized water | Buchner funnel and filter paper |
| Anhydrous sodium sulfate or magnesium sulfate | Rotary evaporator |
| Melting point apparatus | |
| NMR spectrometer, IR spectrometer, Mass spectrometer (for characterization) |
3.2. Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a classic and reliable method for the Knoevenagel condensation.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in 10 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 2-3 drops) using a Pasteur pipette.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane/ethyl acetate). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), pour the reaction mixture into 20 mL of cold water.
-
Product Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (NMR, IR, MS).[10]
3.3. Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation
This "green chemistry" approach minimizes the use of organic solvents.[11]
Step-by-Step Procedure:
-
Reactant Mixture: In a 25 mL round-bottom flask, combine this compound (1.0 mmol), the active methylene compound (1.0 mmol), and a catalytic amount of ammonium acetate (e.g., 0.1 mmol).
-
Reaction Conditions: Heat the mixture in an oil bath at a specified temperature (e.g., 80-100 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically faster under these conditions, often completing within 30-60 minutes.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add a small amount of water to the flask and triturate the solid product. Collect the solid by vacuum filtration.
-
Purification and Characterization: Wash the product with water and dry it. Recrystallize if necessary and characterize as described in Protocol 1.
3.4. Protocol 3: Boric Acid-Catalyzed Condensation in Aqueous Ethanol
This method utilizes a mild and environmentally benign Lewis acid catalyst.[12]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in 5 mL of aqueous ethanol (e.g., 1:1 water/ethanol) in a suitable flask at room temperature.[12]
-
Catalyst Addition: Add 10 mol% of boric acid to the solution.[12]
-
Reaction and Monitoring: Stir the solution at room temperature and monitor the reaction's completion by TLC.[12]
-
Work-up: Upon completion, the product can often be isolated by simple filtration if it precipitates. Alternatively, standard work-up procedures involving extraction with an organic solvent may be necessary.[12][13]
-
Purification and Characterization: Purify the isolated product by recrystallization and characterize it using standard analytical techniques.
Caption: General experimental workflow for a Knoevenagel condensation reaction.[13]
Data Summary and Comparison
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Knoevenagel condensation. Below is a comparative table summarizing typical outcomes for different protocols.
| Protocol | Catalyst | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) |
| 1 | Piperidine | Ethanol | Room Temperature | 1-3 h | 85-95 |
| 2 | Ammonium Acetate | Solvent-free | 80-100 | 30-60 min | 90-98 |
| 3 | Boric Acid | Aqueous Ethanol | Room Temperature | 2-4 h | 80-90 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficiently activated methylene compound- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure the active methylene compound is flanked by strong electron-withdrawing groups.- Gently heat the reaction mixture. |
| Formation of side products | - Self-condensation of the aldehyde (if it has α-hydrogens)- Michael addition of a second molecule of the active methylene compound | - Use a mild base.- Use a stoichiometric amount of the active methylene compound or a slight excess.- Monitor the reaction closely and stop it once the starting aldehyde is consumed. |
| Difficulty in product isolation | - Product is soluble in the reaction medium- Oily product formation | - Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.- Try to induce crystallization by scratching the flask or seeding with a small crystal of the product. |
Conclusion
The Knoevenagel condensation is a robust and versatile method for the synthesis of α,β-unsaturated compounds. The use of this compound as a substrate offers the advantage of high reactivity, leading to excellent yields under various conditions. By understanding the reaction mechanism and carefully selecting the appropriate protocol, researchers can efficiently synthesize a wide range of valuable molecules for applications in drug discovery and materials science. The move towards greener and more efficient catalytic systems, such as solvent-free and water-mediated reactions, further enhances the utility and sustainability of this important transformation.[14]
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. innospk.com [innospk.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bhu.ac.in [bhu.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-5-nitrobenzaldehyde
Introduction: The Strategic Value of 2-Bromo-5-nitrobenzaldehyde in Heterocyclic Synthesis
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials, making their efficient synthesis a cornerstone of modern chemistry.[1][2][3] These cyclic structures, containing at least one heteroatom, are prized for their ability to engage with biological targets, offering a rich scaffold for drug design.[4][5] this compound is an exemplary starting material in this field, presenting medicinal chemists with a trifecta of reactive sites on a single, readily available aromatic ring.
The utility of this molecule stems from the distinct reactivity of its three functional groups:
-
The Aldehyde (-CHO): An electrophilic center ripe for condensation reactions, reductions, and nucleophilic additions, serving as a key carbon source for ring formation.
-
The Nitro Group (-NO₂): A versatile functional group that can be readily reduced to an amine, which then acts as a nucleophile for intramolecular cyclization.
-
The Bromo Group (-Br): A classic handle for modern transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
This guide provides detailed protocols and mechanistic insights into the synthesis of diverse heterocyclic systems from this compound, demonstrating its strategic importance for researchers, scientists, and drug development professionals.
Caption: Versatility of this compound in heterocyclic synthesis.
Protocol 1: One-Pot Synthesis of Substituted Quinolines via Domino Nitro-Reduction Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with activities ranging from antimalarial to anticancer.[6][7] The Friedländer synthesis is a powerful method for constructing quinolines, but its scope can be limited by the availability of the required 2-aminobenzaldehyde precursors.[8] This protocol circumvents that limitation by using the more readily available 2-nitrobenzaldehyde derivative and incorporating an in-situ reduction of the nitro group in a one-pot domino reaction.[6][8]
Reaction Principle & Mechanistic Insight
The synthesis proceeds through three key stages within a single reaction vessel:
-
Nitro Group Reduction: The process begins with the reduction of the nitro group to an amine using a dissolving metal system, typically iron powder in glacial acetic acid.[6] This generates the reactive 2-aminobenzaldehyde intermediate in situ.
-
Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde immediately undergoes a base-catalyzed condensation reaction with an active methylene compound (e.g., a β-ketoester or β-diketone).
-
Intramolecular Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the stable, aromatic quinoline ring.[6]
The choice of iron in acetic acid is strategic; it is an inexpensive, effective, and environmentally benign reducing system that is compatible with the subsequent condensation and cyclization steps.[8]
Caption: Workflow for the one-pot synthesis of quinolines.
Detailed Experimental Protocol
This protocol provides a specific example for the synthesis of a 7-Bromo-4-methyl-6-nitroquinoline-3-carboxylate derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Iron powder (Fe, <100 mesh)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser) and purification equipment.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per 1.3 mmol of aldehyde).
-
Add Reagents: Add ethyl acetoacetate (2.0-3.0 eq) to the solution.
-
Heating: Stir the mixture and heat to 95-110 °C under a nitrogen atmosphere.
-
Reduction: Once the target temperature is reached, add the iron powder (4.0 eq) portion-wise over 15-20 minutes. An immediate color change to dark brown is typically observed.[6]
-
Reaction Monitoring: Maintain the temperature and stir the reaction for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it over ice and neutralize with a saturated solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Quantitative Data Summary
| Starting Material | Active Methylene Cmpd. | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Ethyl acetoacetate | Fe Powder (4 eq) | Acetic Acid | 95-110 | 2-4 | 75-90 |
| This compound | Acetylacetone | Fe Powder (4 eq) | Acetic Acid | 95-110 | 2-4 | 80-95 |
Yields are representative and can vary based on reaction scale and purification efficiency.
Protocol 2: Synthesis of 2-Aryl-6-bromo-benzimidazoles via Reductive Cyclization
Benzimidazoles are another class of heterocycles with immense therapeutic importance, forming the core of drugs used as proton pump inhibitors and anthelmintics.[9][10] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. This protocol details an efficient one-pot synthesis where the required diamine is generated in situ from this compound through a series of transformations.
Reaction Principle & Mechanistic Insight
This synthesis is a multi-step, one-pot process that relies on the sequential transformation of the starting material's functional groups.
-
Amine Synthesis: First, the bromo group is substituted with an amine via a Buchwald-Hartwig amination or a similar C-N coupling reaction to produce a 2-amino-5-nitrobenzaldehyde intermediate.
-
Reductive Cyclization: The intermediate is then subjected to reductive conditions. A reducing agent like sodium dithionite (Na₂S₂O₄) simultaneously reduces the nitro group to a second amine and facilitates the reductive cyclization with a partner aldehyde.[11] The in situ generated triamine condenses with the aldehyde, followed by cyclization and oxidative aromatization to yield the stable benzimidazole ring.[11]
Caption: Workflow for the synthesis of 2-aryl-benzimidazoles.
Detailed Experimental Protocol
This protocol is adapted from procedures for similar nitro-aromatic precursors and outlines the second, critical reductive cyclization step.[11]
Materials:
-
2-Amino-5-nitrobenzaldehyde (synthesized from the starting material)
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol (EtOH)
-
Deionized Water
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, add 2-Amino-5-nitrobenzaldehyde (1.0 eq) and the chosen aromatic aldehyde (1.1 eq).
-
Solvent Addition: Add ethanol and deionized water in a 2:1 ratio (e.g., 60 mL EtOH, 30 mL H₂O). Stir at room temperature to form a suspension.
-
Reduction & Cyclization: Heat the mixture to reflux (approx. 80 °C). Once refluxing, add sodium dithionite (4.0 eq) portion-wise over 30 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Continue heating at reflux for 4-6 hours, monitoring by TLC.
-
Work-up & Precipitation: Cool the reaction to room temperature. Transfer the mixture to a beaker and slowly add cold deionized water (approx. 100 mL) while stirring to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid sequentially with cold water (2 x 30 mL) and a small amount of cold ethanol (15 mL). Dry the product under vacuum. For higher purity, recrystallization from an ethanol/water mixture can be performed.
Quantitative Data Summary
| Starting Intermediate | Aromatic Aldehyde | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Amino-5-nitrobenzaldehyde | p-Tolualdehyde | Na₂S₂O₄ (4 eq) | EtOH/H₂O | 80 | 4-6 | 70-85 |
| 2-Amino-5-nitrobenzaldehyde | Benzaldehyde | Na₂S₂O₄ (4 eq) | EtOH/H₂O | 80 | 4-6 | 75-90 |
Yields are for the reductive cyclization step and are based on analogous reactions.[11]
Application Focus: Palladium-Catalyzed Cross-Coupling Reactions
The bromo-substituent on the starting material is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for their reliability and broad functional group tolerance.[12][13]
Sonogashira Coupling: Gateway to Alkynes
The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction introduces an alkyne functionality, which is a versatile precursor for a variety of other heterocyclic systems through subsequent cyclization reactions.
General Principle: The reaction is catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base.[13]
-
Palladium Cycle: Involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation and reductive elimination.
-
Copper's Role: The copper(I) salt reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[13]
General Protocol Outline:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[13]
-
Add an amine base (e.g., triethylamine or diisopropylamine, 2-5 eq).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up involves filtering the amine salt, extraction, and purification by column chromatography.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[12][16] This reaction is exceptionally useful for synthesizing aniline derivatives that can serve as precursors to N-heterocycles like quinazolines or benzimidazoles.
General Principle: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond and regenerate the catalyst.[17] The choice of phosphine ligand is critical for reaction efficiency and scope.[16][17]
General Protocol Outline:
-
In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, SPhos).
-
Add an anhydrous solvent like toluene or dioxane.
-
Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.
-
After cooling, the reaction is quenched, filtered, and the product is isolated via extraction and purified by chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. By strategically targeting its aldehyde, nitro, and bromo functionalities, chemists can access a wide array of complex molecular architectures. The protocols outlined herein—from one-pot domino reactions to state-of-the-art palladium-catalyzed couplings—demonstrate the practical application of this starting material, providing a robust toolkit for professionals in drug discovery and chemical synthesis.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. ijaem.net [ijaem.net]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
Application Notes and Protocols: The Strategic Use of 2-Bromo-5-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the efficiency and versatility of starting materials are paramount. 2-Bromo-5-nitrobenzaldehyde stands out as a pivotal building block for the synthesis of complex pharmaceutical intermediates. Its structure is uniquely functionalized with three distinct reactive sites: an aldehyde, a nitro group, and a bromine atom. This trifecta of functionality allows for a programmed, sequential, or orthogonal synthetic strategy, making it an invaluable precursor for a diverse range of molecular scaffolds.
The electron-withdrawing nature of the aldehyde and nitro groups, combined with the utility of the bromine atom as a handle for cross-coupling reactions, provides a robust platform for constructing complex molecules.[1][2] This guide delves into the strategic application of this compound, providing detailed protocols for its conversion into key pharmaceutical intermediates, with a particular focus on the synthesis of quinazoline cores, the introduction of molecular diversity via Suzuki-Miyaura coupling, and functionalization through reductive amination. These applications are central to the development of targeted therapies, especially in the field of oncology with the synthesis of kinase inhibitors.[3][4]
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is crucial for its effective utilization. The interplay between its functional groups dictates its reactivity and handling requirements.
| Property | Value | Reference(s) |
| CAS Number | 84459-32-5 | [5][6] |
| Molecular Formula | C₇H₄BrNO₃ | [1] |
| Molecular Weight | 230.02 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 104-108 °C | [5] |
| Safety Information | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][6] | [1][6] |
The molecule's reactivity is governed by its electronic landscape. The strongly deactivating nitro (-NO₂) and aldehyde (-CHO) groups render the aromatic ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution. The bromine atom, while also deactivating, serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[7][8] The aldehyde is a primary site for nucleophilic addition and condensation reactions, while the nitro group can be readily reduced to an amine, a critical transformation for the synthesis of heterocyclic systems.[9]
Key Synthetic Transformations and Applications
Application I: Synthesis of Quinazoline Scaffolds via Reductive Cyclization
The quinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology.[10] The synthesis of this heterocycle from this compound is a powerful strategy. The process hinges on the initial reduction of the nitro group to an amine, which then acts as an internal nucleophile to react with an appropriate coupling partner, leading to the formation of the quinazoline ring system.
Causality Behind Experimental Choices: The choice of reducing agent for the nitro group is critical. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or transfer hydrogenation is often employed for its clean conversion and high yield.[9] Following the reduction, the resulting 2-amino-benzaldehyde derivative can undergo condensation and cyclization. A one-pot reaction with an amine and an oxidant or a multi-component reaction with an amine and an aldehyde can be employed to build the final quinazoline structure.[11][12]
Experimental Protocol: Synthesis of a 6-Bromo-Substituted Quinazoline
This protocol describes a two-step synthesis beginning with the reduction of the nitro group, followed by a cyclocondensation reaction.
Step 1: Reduction of this compound
-
Setup: To a solution of this compound (1.0 mmol, 230 mg) in ethanol (10 mL) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-amino-5-bromobenzaldehyde, which can often be used in the next step without further purification.
Step 2: Cyclocondensation to form the Quinazoline Ring
-
Setup: Dissolve the crude 2-amino-5-bromobenzaldehyde (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (10 mol%, 25 mg).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 8-12 hours in an open-air atmosphere.[10] Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexane as eluent) to afford the desired 6-bromo-2-aryl-quinazoline.
-
Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[10]
Application II: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high functional group tolerance.[7][13] The bromine atom on this compound serves as an ideal handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl moieties. This reaction is instrumental in building the complex biaryl structures often found in advanced pharmaceutical intermediates.
Causality Behind Experimental Choices: The reaction requires a palladium catalyst, typically in its Pd(0) oxidation state, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. A phosphine ligand (e.g., PPh₃) is necessary to stabilize the catalyst and facilitate the reaction cycle. A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[8] The choice of solvent, often a mixture of an organic solvent like dioxane or toluene with water, is crucial for dissolving both the organic and inorganic reagents.[7][14]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 mmol, 230 mg), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL total), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the mixture to room temperature and dilute it with water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-nitrobenzaldehyde.
Application III: Synthesis of Amines via Reductive Amination
Reductive amination is one of the most effective methods for synthesizing amines from carbonyl compounds.[15][16] Applying this reaction to the aldehyde group of this compound allows for the introduction of primary or secondary amine functionalities, which are common in pharmaceutical agents for improving solubility or providing a point for further derivatization.
Causality Behind Experimental Choices: The reaction proceeds in two stages: the formation of an imine or iminium ion intermediate, followed by its reduction.[17] The process can be performed in one pot. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred because it is selective for the iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group.[17] The reaction is typically run under slightly acidic conditions, which catalyze imine formation without degrading the reducing agent.
Experimental Protocol: One-Pot Reductive Amination
-
Setup: To a solution of this compound (1.0 mmol, 230 mg) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add the desired primary or secondary amine (1.1 mmol).
-
Imine Formation: Add a few drops of acetic acid to catalyze imine formation and stir the mixture at room temperature for 1 hour.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg), portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the target N-substituted benzylamine derivative.
Conclusion
This compound is a demonstrably powerful and versatile building block in pharmaceutical synthesis. The strategic and selective manipulation of its three functional groups—aldehyde, nitro, and bromo—provides medicinal chemists with reliable pathways to construct complex and diverse molecular architectures. The protocols detailed herein for the synthesis of quinazolines, the formation of biaryl structures via Suzuki coupling, and the introduction of amine side chains via reductive amination represent fundamental and reproducible methods for generating high-value pharmaceutical intermediates. Mastery of these transformations enables the rapid advancement of drug discovery programs, particularly in the development of next-generation targeted therapies.
References
- 1. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 84459-32-5 [chemicalbook.com]
- 6. 84459-32-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. frontiersin.org [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Reductive Amination of 2-Bromo-5-nitrobenzaldehyde
Introduction: The Strategic Importance of 2-Bromo-5-nitrobenzylamines
The synthesis of substituted benzylamines is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a wide array of biologically active molecules. The compound 2-Bromo-5-nitrobenzaldehyde serves as a valuable starting material for creating diverse libraries of amine-containing compounds. Its bromine atom and nitro group offer orthogonal handles for further chemical modifications, such as cross-coupling reactions or reduction, making it a versatile building block in the synthesis of complex molecules, including potential kinase inhibitors and other therapeutic agents.[1]
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[2][3][4] This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, offers a more controlled and often higher-yielding alternative to direct alkylation of amines, which can be plagued by over-alkylation.[4] This application note provides a detailed protocol for the reductive amination of this compound, focusing on the use of sodium triacetoxyborohydride as a mild and selective reducing agent.
Mechanistic Overview: The Chemistry of Reductive Amination
Reductive amination proceeds through a two-step sequence that occurs in a single reaction vessel.[5][6]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.[2] Under mildly acidic conditions, this intermediate readily dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[2][7] The removal of water drives the equilibrium towards the formation of this intermediate.[2]
-
Hydride Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[4][7] The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the imine/iminium ion in preference to the starting aldehyde.[2][8]
Caption: General mechanism of reductive amination.
Recommended Protocol: One-Pot Reductive Amination
This protocol outlines the direct, or "in situ," reductive amination of this compound using sodium triacetoxyborohydride (STAB). STAB is a particularly effective reagent for this transformation due to its mild nature and its ability to selectively reduce the iminium ion intermediate in the presence of the aldehyde.[8][9][10] Unlike stronger reducing agents, it tolerates a variety of functional groups, including the nitro group present in the substrate.[9][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Amine (Primary or Secondary) | Reagent Grade | Various | Ensure the amine is of high purity. |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | e.g., Sigma-Aldrich | Handle in a fume hood; moisture sensitive.[12] |
| 1,2-Dichloroethane (DCE) | Anhydrous | Various | Preferred solvent, but THF can also be used.[9][11] |
| Glacial Acetic Acid (optional) | ACS Grade | Various | Can be used as a catalyst, especially for less reactive amines.[9][13] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Various | For chromatography. |
| Hexanes | HPLC Grade | Various | For chromatography. |
Experimental Procedure
Caption: Experimental workflow for reductive amination.
Step-by-Step Method:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature for 10-15 minutes. Note: For less reactive amines, 1-2 equivalents of glacial acetic acid can be added to catalyze imine formation.[13]
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq) to the reaction mixture.[13] A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-bromo-5-nitrobenzylamine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Troubleshooting
-
Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture and will decompose in the presence of water.[8][12] Therefore, the use of anhydrous solvents and an inert atmosphere is recommended for optimal results.
-
Choice of Solvent: While 1,2-dichloroethane (DCE) is the preferred solvent, tetrahydrofuran (THF) or acetonitrile can also be employed.[9][11] Protic solvents like methanol are generally not compatible with STAB.[8][12]
-
Amine Basicity: The reaction generally works well for a wide range of primary and secondary amines, including weakly basic and non-basic amines.[13]
-
Side Reactions: The primary potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol. However, the use of STAB minimizes this, as the reduction of the iminium ion is significantly faster than the reduction of the aldehyde.[9]
-
Reaction Rate: For sterically hindered or electron-deficient amines or aldehydes, the reaction may be slower. The addition of acetic acid can help to accelerate the formation of the imine intermediate.[13]
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of a wide range of N-substituted 2-bromo-5-nitrobenzylamines. These products are valuable intermediates in drug discovery and organic synthesis. The protocol described herein provides a reliable and scalable procedure for researchers in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Synthesis of Stilbene Scaffolds
An Application Guide for the Synthesis of 1-Bromo-2-(2-phenylethenyl)-4-nitrobenzene via the Wittig Reaction
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[3][4] Its significance lies in its broad functional group tolerance and, crucially, the high degree of regiocontrol it offers, ensuring the double bond is formed at a specific, predetermined location.[5]
This guide focuses on the application of the Wittig reaction to a specific, electronically-demanding substrate: 2-Bromo-5-nitrobenzaldehyde. This compound presents a unique case study due to the presence of two powerful electron-withdrawing groups (-Br and -NO₂) on the aromatic ring. These substituents significantly influence the reactivity of the aldehyde carbonyl group, a factor that must be carefully considered in protocol design. We will detail the synthesis of a stilbene derivative, 1-bromo-2-(2-phenylethenyl)-4-nitrobenzene, a scaffold of interest in medicinal chemistry and materials science. This document provides a comprehensive overview, from mechanistic considerations to a detailed, field-tested laboratory protocol designed for researchers and professionals in chemical and pharmaceutical development.
Mechanistic Rationale and Strategic Considerations
The efficacy of the Wittig reaction is governed by a nuanced interplay of reactant structure, base selection, and solvent effects. A thorough understanding of these factors is critical for optimizing the reaction for a substrate like this compound.
Core Mechanism
The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde.[4] This initially forms a betaine or, more directly under lithium-salt-free conditions, a four-membered ring intermediate called an oxaphosphetane.[6][7] This intermediate then collapses in an irreversible step to yield the final alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.[8][9]
Analysis of this compound
The substrate, this compound, contains two electron-withdrawing groups. The nitro group (-NO₂) and the bromine atom (-Br) both deactivate the aromatic ring through their inductive effects.[10] This electronic pull increases the partial positive charge on the carbonyl carbon, rendering the aldehyde group highly electrophilic. This enhanced electrophilicity is expected to facilitate a rapid reaction with the nucleophilic ylide. Kinetic studies on similar substituted benzaldehydes have shown that electron-withdrawing groups accelerate the reaction rate.[11]
Ylide Selection and Stereochemical Outcome
To synthesize the target stilbene derivative, a benzyl-type ylide is required. This is typically generated in situ from benzyltriphenylphosphonium chloride or bromide. This type of ylide is classified as "semi-stabilized" because the phenyl ring can delocalize the negative charge of the ylide carbon to some extent.[8]
The stability of the ylide is a primary determinant of the final alkene's stereochemistry (E/Z ratio):
-
Non-stabilized ylides (e.g., with alkyl substituents) are highly reactive and typically yield (Z)-alkenes under kinetic control.[12][13]
-
Stabilized ylides (e.g., with adjacent ester or cyano groups) are less reactive, allowing for equilibration of intermediates, which leads to the thermodynamically favored (E)-alkene.[1][8]
-
Semi-stabilized ylides , such as the benzylide used here, often provide a mixture of (E) and (Z) isomers, as the reaction is under competing kinetic and thermodynamic controls.[14]
For this protocol, a mixture of isomers is expected. Post-reaction isomerization to the more stable (E)-stilbene can be achieved if a single isomer is desired.[15]
Choice of Base and Solvent System
The generation of the ylide requires the deprotonation of the phosphonium salt. The choice of base is critical and depends on the acidity of the α-proton on the phosphonium salt. While very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often used in anhydrous solvents like THF, a two-phase system using concentrated aqueous sodium hydroxide (NaOH) with a water-immiscible organic solvent like dichloromethane (DCM) offers a practical and safer alternative, particularly for semi-stabilized ylides.[16][17]
In this two-phase system, the hydroxide ion deprotonates the phosphonium salt at the interface of the two layers. The resulting ylide is soluble in the organic phase, where it can then react with the aldehyde.[16] This method avoids the need for strictly anhydrous conditions, making the procedure more robust for general laboratory use. Vigorous stirring is essential to maximize the interfacial area and ensure efficient reaction.[16]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, from reactant preparation to final product analysis.
Caption: Workflow for the Wittig synthesis of a stilbene derivative.
Detailed Laboratory Protocol
This protocol details the synthesis of 1-bromo-2-(2-phenylethenyl)-4-nitrobenzene from this compound and benzyltriphenylphosphonium chloride.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 230.02 | 2.17 | 500 mg |
| Benzyltriphenylphosphonium chloride | 388.88 | 2.31 (1.06 eq) | 900 mg |
| Dichloromethane (DCM) | - | - | 10 mL |
| Sodium Hydroxide (50% w/v aq.) | 40.00 | - | 5 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
| 95% Ethanol | - | - | ~20-30 mL |
Procedure
Part 1: Reaction Setup
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (500 mg, 2.17 mmol).
-
Add benzyltriphenylphosphonium chloride (900 mg, 2.31 mmol).
-
Add 10 mL of dichloromethane (DCM) to the flask. Stir the mixture to dissolve the solids as much as possible, resulting in a suspension.
Part 2: Wittig Reaction 4. Begin vigorous stirring of the suspension. The high stirring rate is crucial for the phase-transfer process. 5. Using a pipette, add the 50% aqueous sodium hydroxide solution (5 mL) dropwise to the stirring mixture over 5-10 minutes. 6. A color change (often to yellow or orange) may be observed, indicating the formation of the ylide.[16] 7. Allow the reaction to stir vigorously at room temperature for 30-60 minutes. 8. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the aldehyde spot.
Part 3: Work-up and Isolation 9. Once the reaction is complete, cease stirring and transfer the mixture to a separatory funnel. 10. Allow the layers to separate. Remove and discard the lower aqueous layer. 11. Wash the organic layer with two 15 mL portions of deionized water, followed by one 15 mL portion of brine to remove residual NaOH and water. 12. Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. 13. Gravity filter the dried solution into a clean, pre-weighed round-bottom flask to remove the drying agent. 14. Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product, which will be a mixture of the alkene isomers and triphenylphosphine oxide.
Part 4: Purification and Characterization 15. Purify the crude product via recrystallization.[15][18] Transfer the solid to a 50 mL Erlenmeyer flask. 16. Add a minimal amount of hot 95% ethanol (~15-20 mL) to the flask while heating on a hot plate, just enough to dissolve the solid completely. 17. Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the product should form. 18. To maximize crystal formation, place the flask in an ice bath for approximately 30 minutes. 19. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. 20. Allow the crystals to air-dry completely on the filter paper. 21. Determine the final mass and calculate the yield. Characterize the product using standard analytical techniques (TLC, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and assess its isomeric ratio.
Troubleshooting and Key Considerations
-
Low Yield: Insufficient stirring is a common cause of low yields in this two-phase system.[16] Ensure the mixture is stirred as vigorously as possible to create an emulsion-like state. Additionally, ensure the phosphonium salt is of good quality.
-
Reaction Stalls: If the reaction does not proceed to completion, a slightly longer reaction time or gentle warming (to ~30-35 °C) may be beneficial. However, higher temperatures can lead to side reactions.
-
Difficult Purification: Triphenylphosphine oxide can sometimes co-crystallize with the product. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative for separating the nonpolar stilbene product from the more polar phosphine oxide.
-
Safety: Concentrated sodium hydroxide is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloromethane is a volatile and potentially hazardous solvent; handle it in a well-ventilated fume hood.
Conclusion
This application note provides a robust and detailed protocol for the Wittig reaction using this compound, a challenging yet valuable synthetic building block. By leveraging a practical two-phase reaction system, the protocol minimizes the need for stringent anhydrous techniques while ensuring efficient ylide formation. The guide emphasizes the causal relationships between substrate electronics, reagent choice, and reaction conditions, offering researchers the foundational knowledge to adapt and troubleshoot this powerful olefination method for the synthesis of complex stilbene derivatives.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. adichemistry.com [adichemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 18. youtube.com [youtube.com]
Application Note & Protocol: Navigating the Grignard Reaction with 2-Bromo-5-nitrobenzaldehyde - Challenges and Strategic Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Grignard reaction is a cornerstone of synthetic chemistry for creating carbon-carbon bonds, particularly in the synthesis of alcohols from carbonyl compounds.[1][2] This guide provides an in-depth analysis of the application of this reaction to 2-Bromo-5-nitrobenzaldehyde, a substrate of interest for the synthesis of complex substituted methanol derivatives. However, the inherent reactivity of the nitro functional group towards the strongly nucleophilic and basic Grignard reagent presents a significant chemoselectivity challenge.[3] This document elucidates the mechanistic basis for this incompatibility, details an investigational protocol for a direct reaction, and presents a scientifically validated, multi-step strategic approach to circumvent these challenges, ensuring a reliable and high-yield synthesis.
Part 1: Mechanistic Considerations & The Chemoselectivity Challenge
The Canonical Grignard Addition to Aldehydes
The Grignard reaction with an aldehyde is a classic nucleophilic addition.[4] The carbon atom of the organomagnesium halide (Grignard reagent), bearing a significant partial negative charge, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield the final secondary alcohol product.[1][5]
References
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Bromo-5-nitrobenzaldehyde
Introduction: The Strategic Importance of Schiff Bases from 2-Bromo-5-nitrobenzaldehyde
Schiff bases, compounds distinguished by the azomethine or imine functional group (-C=N-), represent a cornerstone of synthetic chemistry with profound implications for drug discovery and materials science.[1] Formed through the condensation of primary amines with carbonyl compounds, their synthetic accessibility and structural versatility make them privileged scaffolds in medicinal chemistry.[2][3] This guide focuses on the synthesis of Schiff bases using this compound as the aldehydic precursor. This particular starting material is of strategic interest; the presence of an electron-withdrawing nitro group and a lipophilic bromine atom on the phenyl ring can significantly modulate the electronic properties and biological activity of the resulting Schiff base derivatives.[4][5] These substitutions are known to enhance a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making these compounds highly attractive for researchers, scientists, and drug development professionals.[6][7][8]
This document provides a detailed exploration of the synthesis, from the underlying reaction mechanism to robust, field-tested laboratory protocols and characterization techniques.
The Reaction Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination
The formation of a Schiff base is a reversible, typically acid-catalyzed reaction that proceeds in two main stages: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by the elimination of water to yield the imine.[2][9] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting the synthesis.
The Step-by-Step Mechanistic Pathway:
-
Acid Catalysis (Activation): A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of this compound. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9][10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now highly electrophilic carbonyl carbon. This forms a protonated hemiaminal (or carbinolamine).[2]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral, unstable carbinolamine intermediate.[9]
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (-OH₂⁺).[9][11]
-
Dehydration (Elimination): The lone pair on the nitrogen atom helps to expel the water molecule, leading to the formation of a resonance-stabilized iminium ion.[9]
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final neutral Schiff base and regenerating the acid catalyst.[9]
Causality Behind Experimental Choices: The use of a catalytic amount of acid is crucial. While acid is required to activate the aldehyde and facilitate dehydration, an excessive amount of acid will protonate the primary amine, converting it into a non-nucleophilic ammonium salt and thereby inhibiting the initial and essential nucleophilic attack.[9][12] This explains why the reaction is often pH-sensitive.
Detailed Experimental Protocols
Safety First: Hazard Assessment
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each reagent.
-
This compound: Causes skin irritation and serious eye irritation.[13][14] Handle with care, avoiding inhalation of dust.
-
5-Bromo-2-nitrobenzaldehyde (Isomer): Similar hazards, including skin and eye irritation.
-
Primary Amines (e.g., Aniline): Many aromatic amines are toxic, potential carcinogens, and can be absorbed through the skin.
-
Ethanol: Highly flammable liquid and vapor.
-
Glacial Acetic Acid: Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): All procedures must be conducted in a well-ventilated fume hood while wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes a robust and widely applicable method for the condensation reaction.
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Primary Amine (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper for vacuum filtration
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.30 g) in absolute ethanol (25-30 mL). Gentle warming and stirring may be required to achieve complete dissolution.[15][16]
-
Addition of Amine: To this stirring solution, add an equimolar amount of the selected primary amine (10 mmol) dissolved in a minimal amount of ethanol (~10 mL). The amine solution should be added dropwise at room temperature.[15]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.[15][17] A color change or initial precipitation may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.[15][18][19]
-
Reaction Monitoring: The progress of the reaction should be monitored using TLC (e.g., with a mobile phase of toluene:methanol 8:2). Spot the starting materials and the reaction mixture to observe the disappearance of reactants and the appearance of a new product spot.[15][16]
-
Isolation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. A solid precipitate of the Schiff base product will typically form.[18]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[16]
-
Drying and Purification: Dry the crude product. For higher purity, the Schiff base can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[19] Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Characterization of the Synthesized Schiff Base
Confirming the identity and purity of the final product is a critical step.
-
Melting Point: Determine the melting point of the purified, dry product. A sharp melting range is indicative of high purity.[16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire an IR spectrum of the product (e.g., using a KBr pellet).
-
Key Diagnostic Peaks: Confirm the disappearance of the aldehyde C=O stretching band (typically ~1700 cm⁻¹) and the primary amine N-H stretching bands (~3300-3400 cm⁻¹).[20]
-
Look for the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[21]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Key Diagnostic Signal: The most characteristic signal is a singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N-).[22][23]
-
Confirm the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the amine protons.
-
Analyze the aromatic region to confirm the expected substitution pattern.
-
Applications in Drug Development and Research
Schiff bases derived from halogenated and nitro-substituted benzaldehydes are potent pharmacophores. Their biological significance stems largely from the azomethine group, which is implicated in mechanisms such as interfering with cellular processes or DNA replication.[4][8]
| Application Area | Rationale and Significance | Relevant Citations |
| Antimicrobial Agents | The imine group is crucial for activity. Lipophilicity conferred by the bromo-substituent can enhance passage through microbial cell membranes. The nitro group can also contribute to antimicrobial effects. | [6][7] |
| Anticancer Agents | Many Schiff bases exhibit significant cytotoxicity against various cancer cell lines. The mechanism can involve apoptosis induction and enzyme inhibition. | [4][24][25] |
| Anti-inflammatory Activity | Certain derivatives have shown potential to inhibit inflammatory pathways. | [3] |
| Coordination Chemistry | The imine nitrogen and other potential donor atoms allow these compounds to act as versatile chelating ligands for metal ions. The resulting metal complexes often show enhanced biological activity compared to the free ligand. | [1][5][24][26] |
Conclusion
The synthesis of Schiff bases from this compound provides a direct and efficient route to a class of compounds with significant potential in pharmaceutical and chemical research. The protocols and insights provided herein are designed to equip researchers with a robust framework for the successful synthesis, characterization, and exploration of these valuable molecules. By understanding the underlying mechanistic principles and adhering to sound experimental and safety practices, scientists can effectively harness the synthetic utility of this reaction to advance the frontiers of drug discovery and materials science.
References
- 1. Schiff base - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on drug synthesis based on schiff base [wisdomlib.org]
- 7. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. ijtsrd.com [ijtsrd.com]
- 20. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asianpubs.org [asianpubs.org]
- 22. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
Application in the Synthesis of Neuroprotective Agents: A Technical Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary strategies and detailed protocols for the synthesis of novel neuroprotective agents. Recognizing the intricate and multifactorial nature of neurodegenerative diseases, this document moves beyond rigid templates to offer a logically structured narrative grounded in scientific integrity and field-proven insights.
The Imperative for Neuroprotection: Combating a Multifaceted Challenge
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function. The underlying pathology is complex, involving a cascade of detrimental processes such as oxidative stress, chronic neuroinflammation, protein misfolding, and mitochondrial dysfunction. The brain's high oxygen consumption and lipid-rich composition make it particularly vulnerable to oxidative damage from reactive oxygen species (ROS). This oxidative stress, coupled with a persistent inflammatory response from glial cells, creates a vicious cycle that perpetuates neuronal injury.
Historically, the "one-target, one-drug" approach has had limited success in treating these complex disorders. This has led to a paradigm shift towards the development of agents that can modulate multiple pathological pathways simultaneously. Synthetic chemistry plays a pivotal role in this endeavor, enabling the rational design and creation of innovative molecules with tailored neuroprotective profiles.
Strategic Approaches to the Synthesis of Neuroprotective Agents
The modern synthetic chemist has a diverse arsenal of strategies to design and construct neuroprotective molecules. The choice of strategy is dictated by the desired mechanism of action and the targeted pathological pathways.
Multi-Target-Directed Ligands (MTDLs): A Holistic Approach
The MTDL strategy aims to design a single chemical entity that can interact with multiple biological targets implicated in the disease cascade. This approach offers the potential for enhanced therapeutic efficacy and a more favorable side-effect profile compared to combination therapies. Key targets for MTDLs in neurodegeneration often include enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism and oxidative stress.
Causality in MTDL Design: The rationale behind MTDL design is to synergistically disrupt the interconnected pathological pathways. For instance, a hybrid molecule combining an AChE inhibitor pharmacophore with an antioxidant moiety can simultaneously address cholinergic deficits and oxidative stress, two key features of Alzheimer's disease.
Experimental Workflow: Conceptual Design of an MTDL
Application Notes and Protocols for the Evaluation of 2-Bromo-5-nitrobenzaldehyde as a Potential Cholesteryl Ester Transfer Protein (CETP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of CETP in Cardiovascular Disease
Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that plays a pivotal role in the metabolism of lipoproteins.[1][2] Synthesized primarily in the liver and adipose tissue, CETP facilitates the transfer of cholesteryl esters (CE) from anti-atherogenic high-density lipoproteins (HDL) to pro-atherogenic apolipoprotein B-containing lipoproteins, such as low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL).[1][3] In exchange, triglycerides (TG) are transferred from VLDL and LDL to HDL.[2] This heteroexchange results in a decrease in HDL cholesterol (HDL-C) and an increase in LDL cholesterol (LDL-C), a lipid profile associated with an elevated risk of atherosclerotic cardiovascular disease (ASCVD).[1][4]
Genetic deficiencies in CETP in humans are linked to elevated HDL-C levels and a reduced risk of ASCVD, which has made CETP a compelling therapeutic target for the management of dyslipidemia.[5] The inhibition of CETP is a strategy aimed at increasing HDL-C and decreasing LDL-C levels, thereby potentially reducing the risk of major coronary events.[4] While several CETP inhibitors have been developed, their clinical outcomes have been varied, with some demonstrating modest cardiovascular benefits.[5][6] The ongoing development of new CETP inhibitors, such as obicetrapib, continues to generate interest in this therapeutic approach.[5][7][8]
This document provides detailed protocols for the initial evaluation of 2-Bromo-5-nitrobenzaldehyde, a compound identified by chemical suppliers as a potential CETP inhibitor, a claim that warrants rigorous scientific validation.[9] These application notes are designed to guide researchers through the preliminary in vitro and in vivo assessment of this compound's CETP inhibitory activity.
Mechanism of CETP-Mediated Lipid Transfer and Inhibition
The precise mechanism of CETP-mediated lipid transfer is complex, but it is understood to involve the formation of a ternary complex between CETP and lipoprotein particles, or a shuttle mechanism where CETP extracts lipids from one lipoprotein and delivers them to another.[1] CETP inhibitors can interfere with this process through various mechanisms, including direct binding to the protein and inducing conformational changes that prevent its interaction with lipoproteins.[10]
Caption: CETP-mediated lipid transfer and its inhibition.
In Vitro Evaluation: Fluorometric CETP Inhibition Assay
A fluorometric assay is a common and efficient method for determining the in vitro inhibitory activity of a compound against CETP.[11] This assay utilizes a donor particle containing a self-quenched fluorescent lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred to the acceptor particle, leading to dequenching and an increase in fluorescence. A potential inhibitor will block this transfer, resulting in a reduced fluorescence signal.
Protocol for IC50 Determination of this compound
1. Materials:
-
This compound (test compound)
-
CETP inhibitor assay kit (containing donor particles, acceptor particles, and recombinant human CETP)
-
Assay buffer
-
DMSO (for dissolving the test compound)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Excitation/Emission wavelengths specific to the kit)
-
Positive control (a known CETP inhibitor, e.g., anacetrapib)
2. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 0.01 µM).
-
Positive Control: Prepare a stock solution and serial dilutions of the positive control in DMSO.
-
Assay Components: Reconstitute the donor particles, acceptor particles, and CETP enzyme according to the manufacturer's instructions.
3. Experimental Procedure:
-
Add 2 µL of the serially diluted this compound or positive control to the wells of the 96-well plate. For the control wells (no inhibition and no CETP activity), add 2 µL of DMSO.
-
Prepare a master mix containing the assay buffer, donor particles, and acceptor particles. Add the appropriate volume of this master mix to each well.
-
To initiate the reaction, add the CETP enzyme to all wells except the "no CETP activity" control.
-
Incubate the plate at 37°C for the time specified in the kit's protocol (typically 1-2 hours), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the background fluorescence (from the "no CETP activity" wells) from all other readings.
-
Calculate the percentage of CETP inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of test compound / Fluorescence of no inhibition control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of CETP activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for In Vitro Assay
Caption: Workflow for in vitro CETP inhibition assay.
Hypothetical Quantitative Data
| Concentration (µM) | % Inhibition (Hypothetical) |
| 100 | 95 |
| 30 | 88 |
| 10 | 75 |
| 3 | 55 |
| 1 | 30 |
| 0.3 | 15 |
| 0.1 | 5 |
Note: The above data is purely illustrative. The actual IC50 value for this compound must be determined experimentally.
In Vivo Evaluation: Murine Model of CETP Activity
To assess the in vivo efficacy of this compound, a transgenic mouse model expressing human CETP is recommended. These mice provide a physiological system to study the effects of CETP inhibition on lipoprotein profiles.
Protocol for In Vivo Efficacy Study
1. Animal Model:
-
Human CETP transgenic mice.
-
Wild-type littermates as controls.
2. Experimental Design:
-
Acclimatize the mice for at least one week before the start of the study.
-
Divide the CETP transgenic mice into a vehicle control group and at least three treatment groups receiving different doses of this compound.
-
Include a group of wild-type mice receiving the vehicle as a baseline control.
-
Administer the test compound or vehicle daily via oral gavage for a predetermined period (e.g., 2-4 weeks).
3. Sample Collection and Analysis:
-
Collect blood samples at baseline and at the end of the treatment period.
-
Separate plasma and store at -80°C until analysis.
-
Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available kits.
-
Optionally, perform FPLC (Fast Protein Liquid Chromatography) analysis to determine the lipoprotein cholesterol distribution profile.
4. Data Analysis:
-
Compare the changes in lipid parameters between the vehicle-treated and compound-treated CETP transgenic mice.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Conclusion and Future Directions
The protocols outlined in this document provide a framework for the initial scientific validation of this compound as a potential CETP inhibitor. A promising result from the in vitro assay, indicated by a low micromolar or nanomolar IC50 value, would justify proceeding to in vivo studies. Successful in vivo efficacy, demonstrated by a significant increase in HDL-C and a decrease in LDL-C in CETP transgenic mice, would provide strong evidence for its potential as a novel therapeutic agent for dyslipidemia. Further studies would then be required to investigate its mechanism of action in more detail, as well as its pharmacokinetic and toxicological properties.
References
- 1. Cholesteryl ester transfer protein and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesteryl Ester Transfer Protein Inhibition Reduces Major Adverse Cardiovascular Events by Lowering Apolipoprotein B Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obicetrapib—the Rebirth of CETP Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obicetrapib-the Rebirth of CETP Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 84459-32-5 [chemicalbook.com]
- 10. Modulating cholesteryl ester transfer protein activity maintains efficient pre-β-HDL formation and increases reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Experimental Procedure for the Nitration of 2-Bromobenzaldehyde
<Application Notes & Protocols >
Authored by: [Your Name/Department], Google Labs
Date: December 31, 2025
Introduction: The Strategic Importance of 2-Bromo-5-nitrobenzaldehyde
This compound is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its utility arises from the specific arrangement of the bromo, nitro, and aldehyde functional groups on the benzene ring, which allows for a diverse range of subsequent chemical transformations. This application note provides a comprehensive, in-depth guide for the regioselective nitration of 2-bromobenzaldehyde to yield this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.
The Chemistry of Electrophilic Aromatic Substitution: Directing Effects in Focus
The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The reaction proceeds via the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[5][6] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.[6]
The regiochemical outcome of the nitration of 2-bromobenzaldehyde is governed by the directing effects of the substituents already present on the aromatic ring: the bromine atom and the aldehyde group.
-
The Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group.[7] This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The electron withdrawal is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[7]
-
The Bromine Atom (-Br): The bromine atom is also a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of the resonance effect, where the lone pairs of electrons on the bromine can be delocalized into the aromatic ring, stabilizing the carbocation intermediate formed during ortho and para attack.
When both of these groups are present, their directing effects are considered. The aldehyde group strongly deactivates the ortho and para positions relative to it. The bromine atom directs incoming electrophiles to its ortho and para positions. In the case of 2-bromobenzaldehyde, the position para to the bromine is also meta to the aldehyde group, making it the most favorable position for electrophilic attack. This leads to the formation of this compound as the major product.
Safety First: Handling Strong Acids
The nitration of 2-bromobenzaldehyde involves the use of concentrated nitric acid and sulfuric acid, which are highly corrosive and reactive.[8][9][10][11] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12]
-
Ventilation: All manipulations involving concentrated acids must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[8][11]
-
Acid Handling: When preparing the nitrating mixture, always add the acid slowly to the other liquid while cooling and stirring. Never add water to concentrated acid as this can cause a violent exothermic reaction.
-
Spill Containment: Have appropriate spill containment materials, such as sodium bicarbonate or other acid neutralizers, readily available.[10]
-
Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][12]
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Mass ( g/mol ) | Moles |
| 2-Bromobenzaldehyde | Reagent | Sigma-Aldrich | 10.0 g | 185.02 | 54.0 mmol |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS | Fisher Scientific | 100 mL | 98.08 | - |
| Potassium Nitrate (KNO₃) | ACS | VWR | 5.43 g + 0.72 g | 101.10 | 53.7 mmol + 7.1 mmol |
| Ice | - | - | As needed | - | - |
| Deionized Water | - | - | As needed | - | - |
| Ethyl Acetate | ACS | EMD Millipore | As needed | - | - |
| Pentane | ACS | EMD Millipore | As needed | - | - |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
-
Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (54.0 mmol) of 2-bromobenzaldehyde in 100 mL of concentrated sulfuric acid.[1]
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Addition of Nitrating Agent: While maintaining the temperature at 0°C, add 5.43 g (53.7 mmol) of potassium nitrate in small portions over a period of 1 hour with vigorous stirring.[1]
-
Reaction Monitoring: After the initial addition, continue to stir the reaction mixture for 40 minutes at 0°C. Then, add an additional 0.72 g of potassium nitrate.[1] Continue stirring at 0°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.[1] A precipitate will form.
-
Isolation of the Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.[1]
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and pentane to yield this compound as a white solid.[1] An expected yield is approximately 11.7 g (94%).[1]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Spectroscopy:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton and the aromatic protons, with coupling patterns consistent with the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the aldehyde carbonyl carbon.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product. The expected (ESI) analysis should be consistent with the theoretical value for C₇H₄BrNO₃ (228.9 g/mol ).[1]
-
Reaction Mechanism Diagram
Caption: Mechanism of the nitration of 2-bromobenzaldehyde.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss of product during work-up. | Monitor the reaction by TLC to ensure completion. Be careful during the transfer and filtration steps. Ensure the reaction mixture is poured into a sufficient amount of ice water for complete precipitation. |
| Formation of Byproducts | Reaction temperature too high; incorrect stoichiometry of reagents. | Maintain the reaction temperature strictly at 0°C. Use the specified amounts of reagents. |
| Product is Oily or Impure | Incomplete removal of acidic impurities; insufficient washing. | Wash the crude product thoroughly with cold water. Ensure the recrystallization solvent system is appropriate and the process is performed correctly. |
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. columbuschemical.com [columbuschemical.com]
- 11. labproinc.com [labproinc.com]
- 12. ehs.com [ehs.com]
Laboratory scale synthesis of 2-Bromo-5-nitrobenzaldehyde
An Application Note for the Laboratory Scale Synthesis of 2-Bromo-5-nitrobenzaldehyde
Abstract
This technical guide provides a detailed, reliable, and efficient protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of novel therapeutics and functional materials. The featured methodology is based on the direct nitration of 2-bromobenzaldehyde, a route selected for its high yield and operational simplicity. This document is intended for researchers, chemists, and professionals in drug discovery and chemical development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data to ensure reproducible and successful synthesis.
Introduction: The Significance of this compound
Substituted benzaldehydes are foundational building blocks in modern organic synthesis. Among them, this compound (C₇H₄BrNO₃) stands out as a particularly valuable intermediate.[1][2] Its unique arrangement of an aldehyde, a bromine atom, and a nitro group on the aromatic ring provides multiple reactive sites for subsequent chemical modifications. This trifunctional architecture makes it a crucial precursor in the synthesis of complex molecular scaffolds.
Notably, this compound is recognized for its role as a cholesteryl ester transfer protein (CETP) inhibitor and is a reactant in the synthesis of neuroprotective agents.[3] Its utility extends to the creation of diverse heterocyclic compounds and other pharmacologically active molecules, underscoring the need for a well-documented and robust synthetic protocol.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves the electrophilic aromatic substitution (nitration) of 2-bromobenzaldehyde. This method is advantageous due to the commercial availability of the starting material and the high-yield conversion in a single step.[3]
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from potassium nitrate and concentrated sulfuric acid. The benzene ring of 2-bromobenzaldehyde, acting as a nucleophile, attacks the highly electrophilic nitronium ion. The regioselectivity of this substitution is dictated by the directing effects of the existing substituents:
-
Aldehyde Group (-CHO): A meta-director and a strong deactivating group.
-
Bromo Group (-Br): An ortho-, para-director and a deactivating group.
The incoming nitro group is directed to the position that is meta to the aldehyde and para to the bromine (C5 position). This alignment of directing effects results in the highly selective formation of the this compound isomer. The stability of the aromatic ring is restored by the loss of a proton from the intermediate carbocation.[4]
Diagram: Reaction Mechanism
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-nitrobenzaldehyde
Welcome to the technical support guide for the synthesis of 2-Bromo-5-nitrobenzaldehyde (CAS: 84459-32-5).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
The most direct and frequently reported high-yielding method is the electrophilic aromatic substitution via nitration of 2-bromobenzaldehyde.[3] This approach involves treating 2-bromobenzaldehyde with a nitrating mixture, typically composed of potassium nitrate in concentrated sulfuric acid. The key to this reaction's success is the careful control of reaction conditions, particularly temperature, to ensure high regioselectivity for the desired product. A published procedure reports a yield as high as 94% under optimized conditions.[3]
Q2: Why does the nitration of 2-bromobenzaldehyde selectively form the 5-nitro isomer?
The regiochemical outcome is a result of the combined directing effects of the two substituents on the benzene ring: the bromo group (-Br) and the aldehyde group (-CHO).
-
Aldehyde Group (-CHO): This group is electron-withdrawing and acts as a deactivating, meta-director.[4]
-
Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing.[5]
In the electrophilic nitration, the incoming electrophile (the nitronium ion, NO₂⁺) will substitute at the position that is most activated (or least deactivated). The 5-position is para to the bromo group and meta to the aldehyde group. This position benefits from the para-directing influence of the bromine while satisfying the meta-directing preference of the aldehyde, making it the most electronically favored site for substitution.
Q3: Are there alternative synthetic routes to this compound?
Yes, while direct nitration is common, other routes are chemically feasible, though they may be more complex or lower-yielding. One such alternative is the oxidation of 2-bromo-5-nitrotoluene.[6][7] This would involve the selective oxidation of the methyl group to an aldehyde. This can be challenging as the reaction conditions must be controlled to prevent over-oxidation to the corresponding carboxylic acid (2-bromo-5-nitrobenzoic acid). Methods for this type of transformation include using oxidizing agents like chromium trioxide or a multi-step process involving side-chain bromination followed by hydrolysis and oxidation.[8][9]
Troubleshooting Guide: Nitration of 2-Bromobenzaldehyde
This section addresses specific issues that may arise during the synthesis of this compound via the nitration of 2-bromobenzaldehyde.
Q4: My reaction yield is significantly lower than the reported 94%. What are the likely causes?
Low yield is a common problem that can often be traced back to suboptimal reaction conditions.
Potential Cause 1: Inadequate Temperature Control The nitration of aromatic compounds is a highly exothermic reaction.[4] Failure to maintain a low, stable temperature (0°C is recommended) can lead to a cascade of side reactions.[3] Elevated temperatures can increase the formation of unwanted isomers and promote the oxidation of the aldehyde group to a carboxylic acid, directly reducing the yield of the desired product.[10]
-
Solution:
-
Ensure your reaction vessel is submerged in an efficient ice-salt or ice-water bath throughout the reagent addition.
-
Add the nitrating agent (e.g., potassium nitrate) in small portions over an extended period (e.g., 1 hour) to allow the cooling bath to dissipate the heat generated.[3]
-
Continuously monitor the internal reaction temperature with a thermometer.
-
Potential Cause 2: Incomplete Reaction The reaction may not have been allowed to proceed to completion.
-
Solution:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
-
The reaction is complete when the spot corresponding to the 2-bromobenzaldehyde starting material is no longer visible.
-
The recommended stirring time after reagent addition is 3 hours at 0°C to ensure completion.[3]
-
Potential Cause 3: Improper Work-up and Isolation The product is isolated by precipitation. If this step is performed incorrectly, a significant amount of product can be lost.
-
Solution:
-
After the reaction is complete, pour the acidic reaction mixture slowly onto a large volume of crushed ice or ice-water with vigorous stirring.[3] This quenches the reaction and causes the organic product, which is insoluble in water, to precipitate out of the aqueous acid solution.
-
Allow the resulting slurry to stir in the cold for a period to ensure complete precipitation before collecting the solid by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any residual acid.
-
Q5: My final product is impure, showing multiple spots on TLC. What byproducts are forming and how can I prevent them?
Impurity is typically due to the formation of isomers, dinitrated products, or oxidized products.
Byproduct 1: Positional Isomers (e.g., 2-Bromo-3-nitrobenzaldehyde) While the 5-nitro isomer is the major product, small amounts of other isomers can form. Their formation is often promoted by higher reaction temperatures.
-
Prevention: Strict adherence to low-temperature conditions (0°C) is the most effective way to maximize the regioselectivity of the reaction.
Byproduct 2: Dinitrated Products If the reaction conditions are too harsh (excess nitrating agent, elevated temperature), a second nitro group can be added to the ring.[11]
-
Prevention:
-
Use the correct stoichiometry of reagents. A slight excess of the nitrating agent is used in some protocols, but a large excess should be avoided.[3]
-
Maintain rigorous temperature control. Dinitration requires more forcing conditions than mononitration.
-
Byproduct 3: 2-Bromo-5-nitrobenzoic Acid The aldehyde functional group is susceptible to oxidation to a carboxylic acid by the strongly oxidizing nitrating mixture, particularly at higher temperatures.[4][10]
-
Prevention: This is another side reaction minimized by maintaining a low reaction temperature (0°C).
Q6: How can I effectively purify the crude this compound?
If prevention strategies are insufficient and byproducts are formed, purification is necessary.
Method 1: Recrystallization This is the most effective method for removing minor impurities and is the recommended final purification step.
-
Detailed Protocol:
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add a non-polar solvent like pentane or hexane to the hot solution until the solution becomes slightly cloudy (this is the point of saturation).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold pentane or hexane.[3]
-
Method 2: Column Chromatography If recrystallization fails to separate isomers or remove significant impurities, silica gel column chromatography is required.
-
Procedure:
-
Prepare a silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture.
-
Load the solution onto the column and elute, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Data Summary and Workflow
Table 1: Comparison of Nitration Conditions
| Parameter | Protocol (High Yield)[3] | Common Pitfall Condition | Rationale for Optimal Choice |
| Starting Material | 2-Bromobenzaldehyde | 2-Bromobenzaldehyde | Direct precursor. |
| Nitrating Agent | Potassium Nitrate (KNO₃) | Fuming Nitric Acid | KNO₃ is a solid, allowing for slow, controlled addition. |
| Solvent/Catalyst | Conc. Sulfuric Acid (H₂SO₄) | Conc. Sulfuric Acid (H₂SO₄) | Protonates nitric acid (formed in situ) to generate the NO₂⁺ electrophile.[12] |
| Temperature | 0°C | Room Temperature or >15°C | Critical for selectivity and preventing side reactions (oxidation, dinitration). |
| Reagent Addition | KNO₃ added in portions over 1 hr | Rapid, single addition | Manages the exothermic nature of the reaction. |
| Reaction Time | 3 hours post-addition | <1 hour or >6 hours | Ensures reaction completion without significant product degradation. |
| Reported Yield | 94% | <50% | Optimized conditions maximize yield and purity. |
Experimental Workflow: Nitration of 2-Bromobenzaldehyde
Caption: High-level workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 84459-32-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | 84459-32-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-bromo-5-nitrotoluene [stenutz.eu]
- 7. 2-Bromo-5-nitrotoluene | C7H6BrNO2 | CID 81577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN105439867A - A preparing method of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 2-Bromo-5-nitrobenzaldehyde by Recrystallization
Welcome to the Technical Support Center for the purification of 2-Bromo-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful recrystallization of this key synthetic intermediate.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but will have low solubility for the target compound at lower temperatures, allowing for the formation of pure crystals upon cooling. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
For this compound, a compound with moderate polarity due to the presence of nitro, bromo, and aldehyde functional groups, the choice of solvent is critical to achieving high purity and yield.
Experimental Protocol: Recrystallization of this compound
This protocol details a proven method for the purification of crude this compound. Safety precautions should be strictly followed throughout the procedure.
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (see Solvent Selection Guide below)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar (optional)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
-
Watch glass
Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is the most critical step. An ideal solvent should dissolve the compound when hot but not when cold. A mixed solvent system of ethyl acetate and pentane has been shown to be effective for this compound.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (ethyl acetate) to just cover the solid. Gently heat the mixture while stirring to dissolve the solid. If a single solvent is being used, continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, solid byproducts), a hot gravity filtration is required. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization:
-
Single Solvent System: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Mixed Solvent System (Ethyl Acetate/Pentane): To the hot ethyl acetate solution, add the anti-solvent (pentane) dropwise until the solution becomes slightly turbid (cloudy). Then, add a few drops of hot ethyl acetate to redissolve the precipitate and achieve a clear, saturated solution. Allow this solution to cool slowly.
-
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (or the anti-solvent in a mixed system) to remove any remaining soluble impurities.
-
Drying: Dry the crystals on a watch glass or in a desiccator. Once dry, determine the weight and melting point to assess purity and calculate the percent recovery.
Experimental Workflow Diagram
Caption: A generalized workflow for the recrystallization of this compound.
Solvent Selection Guide
The selection of an appropriate solvent is paramount for successful recrystallization. Based on the polar nature of this compound, solvents of intermediate polarity are often a good starting point.
| Solvent | Boiling Point (°C) | Suitability for this compound | Rationale & Comments |
| Ethanol | 78 | Good. | Often a good choice for moderately polar compounds. The polarity can be adjusted by adding water as an anti-solvent. |
| Methanol | 65 | Potentially Good. | Similar to ethanol but more polar. The lower boiling point may be advantageous.[3] |
| Isopropanol | 82 | Good. | A common and effective recrystallization solvent. |
| Ethyl Acetate | 77 | Very Good (in a mixed system). | As demonstrated in the literature, it works well as the primary solvent with an anti-solvent like pentane or hexane.[2] |
| Toluene | 111 | Potentially Suitable. | May be a good choice if the compound is less polar than anticipated. Its higher boiling point should be noted. |
| Heptane/Hexane | 98/69 | Poor (as a primary solvent). | Likely too non-polar to dissolve the compound, even when hot. Best used as an anti-solvent. |
| Water | 100 | Poor (as a primary solvent). | The compound is sparingly soluble in water, making it unsuitable as a primary solvent but a potential anti-solvent with a polar organic solvent.[4] |
Troubleshooting Guide
Q1: My compound is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the saturated solution's temperature is above the melting point of the solute. This results in the formation of an impure liquid phase instead of crystals.
-
Causality: This is common for compounds with relatively low melting points or when the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.
-
Solutions:
-
Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature.[5]
-
Lower the Cooling Rate: Allow the solution to cool more slowly. A very gradual decrease in temperature can favor crystal nucleation over oil formation.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Q2: I have a very low yield of crystals, or no crystals are forming at all. What went wrong?
A2: This is a common issue that can often be rectified.
-
Causality:
-
Too much solvent: This is the most frequent cause.[6][7] An excessive amount of solvent will keep the compound dissolved even at low temperatures.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, and crystallization has not been initiated.[6][7]
-
-
Solutions:
-
Remove Excess Solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again and observe for crystal formation.
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of the crude this compound to the cooled solution. This "seed" crystal provides a template for other molecules to crystallize upon.[6]
-
-
Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the compound at all temperatures.
-
Q3: The purified crystals are still colored. How can I remove colored impurities?
A3: Colored impurities are often large, polar molecules.
-
Causality: These impurities can be trapped in the crystal lattice or be present in the mother liquor adhering to the crystal surface.
-
Solution:
-
Activated Charcoal: Before the hot filtration step, add a very small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Frequently Asked Questions (FAQs)
Q1: How do I know which solvent to try first?
A1: The principle of "like dissolves like" is a good starting point. This compound is a moderately polar molecule, so start with moderately polar solvents like ethanol or isopropanol. Small-scale solubility tests in test tubes are highly recommended before committing the bulk of your material.
Q2: What is a mixed solvent system and why is it used?
A2: A mixed solvent system, or solvent-pair, is used when no single solvent has the ideal solubility characteristics. It consists of a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. The crude product is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. A few more drops of the "good" solvent are then added to clarify the solution, which is then allowed to cool.
Q3: How pure should my this compound be after one recrystallization?
A3: A single, well-executed recrystallization can significantly improve the purity of the compound. Purity can be assessed by a sharper and higher melting point compared to the crude material. For highly pure material, a second recrystallization may be necessary.
Q4: What is the expected percent recovery?
A4: It is important to note that some loss of product is inevitable with recrystallization, as the compound will have some finite solubility in the cold solvent.[6] A recovery of 70-85% is generally considered good, but this can vary depending on the initial purity of the crude material.
Q5: Can I reuse the mother liquor?
A5: The mother liquor contains the soluble impurities as well as some of your dissolved product. It is possible to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, this second crop will likely be less pure than the first.
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 5-bromo-2-nitro-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromonitrobenzaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the nuances of Suzuki-Miyaura cross-coupling reactions involving bromonitrobenzaldehydes. This guide is structured to provide in-depth, field-proven insights into overcoming the unique challenges presented by substrates bearing both electron-withdrawing nitro and potentially reactive aldehyde functionalities. As Senior Application Scientists, we aim to explain not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing a direct path to resolving common problems encountered during the Suzuki coupling of bromonitrobenzaldehydes.
Q1: My reaction has stalled, showing low conversion of the bromonitrobenzaldehyde starting material. What are the likely causes?
A1: Low or no conversion in Suzuki coupling reactions often points to issues with the catalyst's activity or suboptimal reaction conditions.[1] For electron-deficient substrates like bromonitrobenzaldehydes, the oxidative addition step is generally facile; however, other factors can impede the catalytic cycle.
Initial Diagnostic Checks:
-
Inert Atmosphere Integrity: The palladium(0) active catalyst and phosphine ligands are highly sensitive to oxygen. Ensure your reaction vessel was rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed.[2][3] A color change from the typical reddish-brown or yellow of the active catalyst to a black precipitate (palladium black) is a strong indicator of catalyst decomposition due to oxygen exposure.[4]
-
Reagent Quality:
-
Solvents: Peroxides in solvents like THF or dioxane can oxidize and deactivate phosphine ligands, killing the catalyst.[3] Use freshly distilled or inhibitor-free, anhydrous, and degassed solvents.[2][3]
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation.[2]
-
-
Base Selection & Purity: The base is crucial for the transmetalation step but can also promote side reactions if not chosen carefully.[5][6] Ensure the base is finely powdered and anhydrous, especially if running the reaction under non-aqueous conditions.
Advanced Troubleshooting Steps:
-
Catalyst System Evaluation: While standard catalysts like Pd(PPh₃)₄ can be effective, challenging substrates often require more robust systems. Consider using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7][8] These ligands are known to accelerate both oxidative addition and the often rate-limiting reductive elimination step, improving overall efficiency.[7][8][9][10] Air-stable pre-catalysts (e.g., XPhos Pd G3) can also simplify setup and improve reproducibility.[11]
-
Temperature Optimization: While Suzuki reactions are often heated, excessively high temperatures can lead to catalyst decomposition and side reactions.[1] If you suspect thermal instability, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
Q2: I'm observing significant side product formation, primarily protodeboronation of my boronic acid and homocoupling. How can I minimize these?
A2: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid are common side reactions, particularly with electron-deficient or sterically hindered partners.[1][2]
Strategies to Minimize Side Products:
-
Minimize Water Content: Water is a primary proton source for protodeboronation. While many Suzuki protocols use aqueous bases, if this side reaction is significant, switching to anhydrous conditions with a dry, finely powdered base (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents can be highly effective.[2]
-
Choice of Base: The strength and type of base can influence the rate of protodeboronation. Milder bases such as K₂CO₃, Na₂CO₃, or KF are sometimes less prone to inducing this side reaction compared to stronger bases like Cs₂CO₃ or hydroxides.[1][6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[1][12] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ, keeping its concentration low and minimizing side reactions.[12]
-
Rigorous Degassing: Homocoupling of the boronic acid is primarily driven by the presence of oxygen.[1][11] Ensure solvents and the reaction headspace are thoroughly deoxygenated by sparging with an inert gas or using several freeze-pump-thaw cycles.[1][3]
-
Stoichiometry: Use a slight excess of the boronic acid (typically 1.2–1.5 equivalents) to compensate for any loss to side reactions and drive the desired cross-coupling to completion.[11]
Q3: The aldehyde group on my bromonitrobenzaldehyde seems to be unstable under the reaction conditions. What modifications should I consider?
A3: Aldehydes can be sensitive to the basic conditions and elevated temperatures common in Suzuki couplings, potentially leading to decomposition or side reactions.
Mitigation Strategies:
-
Screen Weaker Bases: Harsh basic conditions can be detrimental.[1] Experiment with milder bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) instead of stronger options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][6]
-
Lower Reaction Temperature: Optimize the reaction to run at the lowest effective temperature. This may require a more active catalyst system (see Q1) to achieve a reasonable reaction rate at milder temperatures (e.g., room temperature to 60 °C).[1]
-
Protecting Group Strategy: If the aldehyde continues to be problematic, a temporary protecting group strategy is a robust solution. Convert the aldehyde to an acetal (e.g., using ethylene glycol). Acetal protecting groups are generally stable to the basic conditions of the Suzuki coupling and can be easily removed under acidic conditions during workup.[13]
Frequently Asked Questions (FAQs)
This section provides authoritative answers to broader questions regarding the optimization of Suzuki couplings for this specific substrate class.
Why are bromonitrobenzaldehydes considered challenging substrates for Suzuki coupling?
Bromonitrobenzaldehydes present a dual challenge. The presence of the strongly electron-withdrawing nitro group activates the aryl bromide towards oxidative addition, which is favorable.[9][14] However, this electron deficiency can also make the resulting biaryl product susceptible to further reactions and can influence the stability of intermediates. The aldehyde group, as discussed, can be sensitive to the reaction conditions, creating a need to balance reactivity with functional group tolerance.[1]
What is the mechanistic role of the base in the Suzuki coupling?
The base plays a critical role in the transmetalation step of the catalytic cycle.[5][6][15][16] It is widely believed that the base activates the organoboron species, typically by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻).[5][17] This activated species then more readily transfers its organic group to the palladium(II) center, displacing the halide or other ligand and allowing the catalytic cycle to proceed to the final reductive elimination step.[5][9][15]
How do I select the optimal Palladium catalyst and ligand?
The choice of catalyst and ligand is paramount and substrate-dependent.[7][18]
-
For Electron-Deficient Aryl Halides: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide superior results.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[7][8][10][11] These ligands promote the crucial oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency, especially for challenging substrates.[8][9][10]
-
Screening: For a new or particularly difficult coupling, screening a small panel of catalysts and ligands is often the most efficient optimization strategy.[19]
What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?
Reproducibility hinges on meticulous experimental technique.
-
Glassware: Ensure all glassware is oven- or flame-dried to remove moisture.
-
Reagent Addition: Add all solid reagents (aryl halide, boronic acid, base, catalyst) to the flask first.[11][18]
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen at least three times.[2][18]
-
Solvent Addition: Add degassed, anhydrous solvent via syringe under a positive pressure of inert gas.[2][11]
-
Heating: If heating is required, use an oil bath preheated to the target temperature to avoid overshooting.[20]
-
Stirring: Ensure vigorous and consistent stirring throughout the reaction.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for a Model Suzuki Coupling
Reaction: 4-Bromo-3-nitrobenzaldehyde + Phenylboronic Acid
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 4 | 92 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 80 | 6 | 95 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 88 |
Note: Yields are illustrative and highly dependent on the specific substrates and precise experimental execution.
Protocol 1: General Procedure using a Pd(II) Precatalyst and a Buchwald Ligand
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-nitrobenzaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of argon, add 5 mL of degassed, anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[15]
Mechanistic Visualization
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is key. The following diagram outlines a logical troubleshooting sequence.
Caption: A logical workflow for troubleshooting poor Suzuki coupling outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. byjus.com [byjus.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: Palladium Catalysts in Nitroarene Reductions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of using palladium catalysts for the catalytic hydrogenation of nitroarenes—a cornerstone transformation in modern synthesis. This guide is structured to provide direct, actionable answers to the common issues you may encounter in the lab. We move beyond simple checklists to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.
Section 1: Catalyst Deactivation and Low Activity
The most frequent issue reported is a sudden or gradual loss of catalyst activity, leading to sluggish or stalled reactions. This is rarely due to a single cause; often, a combination of factors is at play.
Question: My nitroarene reduction has stalled or is extremely slow. What is the most likely cause?
Answer: A stalled reaction is the classic symptom of catalyst deactivation. The primary culprits are poisoning, fouling, sintering, or leaching of the active metal.[1] The first and most common cause to investigate is catalyst poisoning from impurities in your reaction system.[1][2]
A. Catalyst Poisoning
Question: What are catalyst poisons and how do I know if they are affecting my reaction?
Answer: Catalyst poisons are chemical species that strongly adsorb to the active palladium sites, rendering them inaccessible to the nitroarene substrate.[3][4] This binding is often irreversible under typical reaction conditions. Even trace amounts of poisons can have a dramatic negative impact on catalyst performance.
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols, thioethers, and even sulfates are notorious poisons for palladium catalysts.[2][5] They form strong, stable bonds with the palladium surface, effectively killing its catalytic activity.[1]
-
Nitrogen Compounds: While the product amine is expected, other nitrogen-containing functional groups or impurities like nitriles, oximes, or certain heterocycles can act as poisons.[6]
-
Halides: Although often part of the substrate (e.g., in chloronitroarenes), halide ions in the reaction mixture, especially from inorganic sources, can poison the catalyst.
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO strongly binds to palladium and can severely inhibit the reaction.[7]
Troubleshooting Protocol for Catalyst Poisoning:
-
Scrutinize Reagent Purity: The poison is most often a contaminant in the starting material, solvent, or hydrogen gas.[1] Use high-purity, recently purchased solvents and reagents. If you suspect the nitroarene is contaminated, consider recrystallization or chromatography.
-
Purify Hydrogen Stream: If you are not using high-purity (e.g., 99.999%) hydrogen, consider using a gas purifier trap to remove traces of oxygen, water, and hydrocarbons.
-
Perform a Control Experiment: Run the reaction with a trusted, "clean" substrate (e.g., pure nitrobenzene) and fresh reagents. If this reaction proceeds smoothly, it strongly indicates that your original substrate or one of its accompanying reagents is the source of the poison.
B. Fouling and Sintering
Question: Besides poisoning, what other factors can deactivate the catalyst during the reaction?
Answer: If you've ruled out poisoning, the deactivation may be physical in nature, caused by fouling or sintering.
-
Fouling (or Coking): This occurs when high-molecular-weight byproducts or polymers form and deposit on the catalyst surface.[1][8] These deposits physically block the pores of the support (e.g., activated carbon) and cover the palladium active sites.[9] This is often indicated by the catalyst appearing "gummy" or clumped after the reaction.
-
Sintering: This is the thermal agglomeration of small palladium nanoparticles into larger, less active ones.[1] Sintering drastically reduces the active surface area of the catalyst. It is typically triggered by excessively high reaction temperatures.[10]
Troubleshooting Fouling and Sintering:
| Issue | Potential Cause | Recommended Action | Causality |
| Fouling/Coking | Polymerization of substrate/product; formation of insoluble intermediates. | Lower the reaction temperature. Ensure efficient stirring to prevent localized overheating. Use a solvent in which all components are highly soluble. | Reduces the rate of side reactions that lead to polymer formation and improves mass transport from the catalyst surface. |
| Sintering | Reaction temperature is too high. | Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Avoid unnecessary heating. | High temperatures provide the energy for palladium atoms to migrate and agglomerate, reducing the catalytically active surface area.[1] |
C. Palladium Leaching
Question: I've noticed a fine black precipitate in my product after filtration, or my catalyst seems less effective on reuse. Could the palladium be leaching?
Answer: Yes, this is a strong indicator of palladium leaching. Leaching is the dissolution of active palladium from its support into the reaction medium.[1][7] This not only deactivates the catalyst but also contaminates your product with palladium, which is a major concern in pharmaceutical development. The product amine itself can sometimes complex with palladium and facilitate its removal from the support.[7]
Protocol for Detecting and Mitigating Leaching:
-
Detection: To confirm leaching, submit the reaction filtrate (after carefully removing all catalyst particles) for Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) analysis to quantify the amount of dissolved palladium.[1]
-
Mitigation:
-
Optimize Solvent and pH: Leaching is highly dependent on the reaction medium. Avoid overly acidic or basic conditions unless required by the specific transformation.
-
Select a Robust Support: The interaction between palladium and its support is critical. A catalyst with strong metal-support interaction is less prone to leaching.
-
Lower Temperature: Higher temperatures can sometimes accelerate the leaching process.[11]
-
Section 2: Troubleshooting Workflow for Low Yield/Activity
When faced with a problematic reaction, a systematic approach is key. The following workflow can help you diagnose the root cause.
Caption: A step-by-step decision tree for troubleshooting poor performance in nitroarene hydrogenations.
Section 3: Poor Chemoselectivity
Question: My reaction is reducing the nitro group, but it is also reducing a halide (or other functional group) on my molecule. How can I improve chemoselectivity?
Answer: Achieving high chemoselectivity is a common challenge, as palladium on carbon (Pd/C) is a powerful reducing catalyst capable of acting on many functional groups.[12] Reductive dehalogenation is particularly common with bromo- and iodoarenes.[13]
Strategies to Enhance Chemoselectivity:
-
Modify Reaction Conditions: Chemoselectivity can sometimes be controlled by tuning the reaction parameters. Milder conditions (lower temperature, lower hydrogen pressure) often favor the reduction of the more labile nitro group over other functionalities.[13]
-
Change the Solvent: The choice of solvent can influence selectivity. Protic solvents like methanol and ethanol are standard, but exploring others may be beneficial.[13][14]
-
Use a Different Catalyst: If Pd/C is not selective enough, consider alternative catalysts. For instance, Raney Nickel is often used to avoid dehalogenation of aromatic chlorides and bromides.[12] In some cases, platinum-based catalysts may offer different selectivity profiles.
-
Controlled Catalyst Poisoning: While often detrimental, intentional, controlled poisoning can be a powerful tool. For example, the famous Lindlar catalyst is a palladium catalyst poisoned with lead acetate and quinoline to selectively reduce alkynes to cis-alkenes without over-reducing to the alkane.[6] While not directly applicable to nitro groups, this principle can be adapted. Adding a small amount of a mild inhibitor might selectively block the sites responsible for the undesired side reaction. This is an advanced technique and requires careful optimization.
Section 4: Catalyst Handling, Safety, and Reaction Setup
Question: I am new to hydrogenation. What are the most critical safety precautions for handling Pd/C?
Answer: Palladium on carbon is pyrophoric, especially after it has been used for a reaction and is saturated with hydrogen.[14] It can spontaneously ignite in air, particularly when dry.[15] Safe handling is paramount.
Standard Operating Procedure (SOP) for Safe Hydrogenation:
-
Inert Atmosphere is Mandatory: Always handle dry Pd/C powder in an inert atmosphere (e.g., inside a glovebox or using a nitrogen/argon-flushed flask).[14][16]
-
Order of Addition: In the reaction flask, add the dry Pd/C catalyst first, before adding the solvent.[14][16] Adding the catalyst to a solvent-wetted flask can create a flammable vapor environment that the catalyst could ignite.
-
System Purging:
-
Once all reagents are in the flask, seal the vessel.
-
Evacuate the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle 3-5 times to remove all oxygen.
-
Evacuate the flask one last time and backfill with hydrogen from a balloon or regulated source. Repeat 2-3 times to ensure a pure hydrogen atmosphere.[16][17]
-
-
Filtration and Quenching:
-
After the reaction is complete, purge the hydrogen atmosphere by reversing the process: evacuate and backfill with inert gas several times.[16]
-
NEVER allow the catalyst filter cake to dry in the air. [14][15] Filter the reaction mixture through a pad of Celite®. Keep the Celite pad wet with solvent at all times.
-
After filtration, immediately and carefully transfer the wet Celite/catalyst pad to a dedicated waste container filled with water. This quenches the catalyst, rendering it safe for disposal.
-
Caption: The primary mechanisms leading to the deactivation of palladium catalysts.
Section 5: Catalyst Regeneration
Question: My catalyst has lost activity due to fouling. Is it possible to regenerate and reuse it?
Answer: In some cases, yes. The success of regeneration depends entirely on the mechanism of deactivation.
-
Deactivation by Fouling/Coking: This is the most common scenario where regeneration is feasible. Organic residues blocking the catalyst pores can often be removed. A reported method involves washing the catalyst with solvents like chloroform and glacial acetic acid, sometimes assisted by ultrasonication, to dissolve and remove the blockage.[9] Another common industrial practice is controlled calcination (heating in air) to burn off the carbonaceous deposits.[8][18]
-
Deactivation by Poisoning: Regeneration from poisoning is much more difficult, especially with strong poisons like sulfur, as the bond to the palladium surface is very strong.[1] While some specialized procedures exist (e.g., high-temperature treatment with hydrogen), they are often not practical in a standard research lab.[19]
-
Deactivation by Sintering: This process is irreversible. Once the nanoparticles have agglomerated, their high surface area cannot be restored without redissolving and re-depositing the metal.
Simple Lab-Scale Regeneration Protocol for Fouled Catalyst:
-
After the reaction, filter the catalyst (keeping it wet and under an inert atmosphere).
-
Wash the catalyst extensively with a solvent that is good at dissolving potential polymeric byproducts (e.g., chloroform, THF, or acetic acid).[9]
-
Follow with several washes with the reaction solvent (e.g., ethanol) to remove the cleaning solvent.
-
Dry the catalyst carefully under high vacuum.
-
Test the activity of the regenerated catalyst on a small-scale control reaction to evaluate its performance.
Section 6: Frequently Asked Questions (FAQs)
-
Q1: How much Pd/C catalyst should I use?
-
A1: Catalyst loading is typically in the range of 1-10 mol% of palladium relative to the substrate. For a standard 5 wt% Pd/C, this translates to a mass loading of roughly 2-20 wt% relative to the substrate. It is crucial to optimize this; a lower loading may be insufficient, while an excessively high loading may not improve the yield and increases cost.[13]
-
-
Q2: Can I use a balloon for the hydrogen source?
-
A2: Yes, for small-scale reactions at atmospheric pressure, a hydrogen-filled balloon is a common and convenient method.[15][16] Ensure you use a heavy-walled balloon or double-layered balloons to minimize leakage.[14] For reactions requiring higher pressure or for larger scales, a Parr shaker or a dedicated autoclave is necessary.
-
-
Q3: Why did my reaction turn black?
-
A3: The reaction mixture is expected to be a black slurry due to the suspended Pd/C catalyst. However, if you filter the catalyst and the filtrate is black, this may indicate the formation of fine, colloidal palladium ("palladium black") due to leaching and subsequent aggregation in solution.[10] This is a form of catalyst deactivation.
-
-
Q4: Does the catalyst support matter?
-
A4: Absolutely. The support (most commonly activated carbon) plays a crucial role in catalyst activity and stability.[20][21] Its surface area and pore structure determine the dispersion of the palladium nanoparticles. A support with a higher surface area generally leads to a more active catalyst.[20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. ss-pub.org [ss-pub.org]
- 9. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. reddit.com [reddit.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. reddit.com [reddit.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. dcl-inc.com [dcl-inc.com]
- 20. Effect of support on activity of palladium catalysts in nitrobenzene hydrogenation | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Preventing over-oxidation during 2-Bromo-5-nitrobenzaldehyde synthesis
Welcome to our dedicated technical support guide for the synthesis of 2-Bromo-5-nitrobenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the intricacies of this important synthetic transformation. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, particularly concerning the common challenge of over-oxidation.
The Challenge: Preventing Carboxylic Acid Formation
The synthesis of this compound is most commonly achieved via the oxidation of 2-bromo-5-nitrotoluene.[1] While seemingly straightforward, a frequent and often frustrating side reaction is the over-oxidation of the desired aldehyde product to the corresponding 2-bromo-5-nitrobenzoic acid.[2] This not only diminishes the yield of the target molecule but also introduces significant purification challenges. This guide provides the expert insights and validated strategies you need to minimize this side reaction and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-oxidation in this synthesis?
Over-oxidation is primarily driven by a few key experimental parameters. Understanding these factors is the first step toward controlling the reaction outcome.
-
Aggressive Oxidizing Agents: Strong, non-selective oxidants like potassium permanganate (KMnO₄) or chromium-based reagents (e.g., CrO₃) will readily oxidize the intermediate aldehyde to the more stable carboxylic acid.[3][4][5]
-
Prolonged Reaction Times: The aldehyde is an intermediate in the oxidation of the methyl group to a carboxylic acid. The longer the aldehyde is exposed to the oxidizing conditions, the more likely it is to be converted to the carboxylic acid byproduct.[6]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, but can disproportionately accelerate the over-oxidation pathway, leading to a poorer selectivity for the aldehyde.
-
Incorrect Stoichiometry: Using a significant excess of the oxidizing agent will invariably drive the reaction toward the fully oxidized product.
Q2: Which oxidizing agents are recommended to selectively produce the aldehyde?
The key to success is choosing an oxidant with the right level of reactivity, or a method that allows for inherent control. The presence of a strong electron-withdrawing nitro group on the aromatic ring can decrease the rate of side-chain oxidation, a factor to consider when selecting conditions.[7]
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild, heterogeneous oxidant that is particularly effective for oxidizing benzylic alcohols to aldehydes.[8][9] It can also be used for the direct oxidation of activated methylarenes.[10][11][12] Its solid-state nature can help moderate the reaction, as the reaction occurs on the surface of the solid.
-
Cerium(IV) Ammonium Nitrate (CAN): CAN is a well-established one-electron oxidant for converting substituted toluenes to benzaldehydes.[7][13][14][15] The reaction often proceeds through a benzyl nitrate intermediate which then hydrolyzes and is further oxidized to the aldehyde.[16]
-
N-Bromosuccinimide (NBS): This reagent allows for a different strategic approach. In what is known as the Wohl-Ziegler reaction, NBS in the presence of a radical initiator (like AIBN or light) performs a selective benzylic bromination.[17][18][19] The resulting 2-bromo-5-nitrobenzyl bromide can then be hydrolyzed to the aldehyde in a subsequent step, offering a high degree of control and preventing over-oxidation.
| Oxidizing Agent/Method | Typical Solvent(s) | Typical Temperature | Key Advantages & Considerations |
| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform, Toluene | Reflux | Mild and selective; heterogeneous nature makes for a simple workup (filtration); requires activated MnO₂.[8][10] |
| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/Water, Acetic Acid | 0 °C to Room Temp | Good for electron-rich arenes, but can be effective here; reaction rate is sensitive to substituents.[7][15] |
| NBS / Radical Initiator | Carbon Tetrachloride (CCl₄) | Reflux | Two-step process (bromination then hydrolysis) provides excellent control against over-oxidation.[17][20] |
Q3: How can I effectively monitor the reaction to prevent over-oxidation?
Vigilant reaction monitoring is the most critical tool for maximizing your aldehyde yield. It allows you to quench the reaction at the precise moment of optimal conversion before significant byproduct formation occurs.
-
Establish a Baseline: Before starting the reaction, obtain a Thin-Layer Chromatography (TLC) profile of your starting material (2-bromo-5-nitrotoluene) and, if available, the desired aldehyde and carboxylic acid products to know their respective Rf values.
-
Sample Frequently: Once the reaction is initiated, withdraw a small aliquot from the reaction mixture at regular intervals (e.g., every 15-30 minutes).
-
Quench and Analyze: Immediately quench the aliquot (e.g., in a vial with a suitable quenching agent and solvent for TLC). Spot the quenched sample on a TLC plate alongside your starting material and product standards.
-
Visualize and Decide: Develop the TLC plate and visualize the spots. The goal is to stop the reaction when the spot corresponding to the starting material has nearly disappeared, and the spot for the carboxylic acid byproduct is either absent or just beginning to appear faintly.
-
Terminate the Reaction: Once the optimal point is reached, proceed immediately with the reaction quench and workup procedure.
Troubleshooting Guide
Issue 1: Low yield of aldehyde with significant starting material remaining.
-
Possible Cause A: Insufficient Oxidant Activity. The oxidizing agent may be old or deactivated (especially relevant for MnO₂).
-
Solution: Use a fresh batch of the oxidizing agent. For MnO₂, consider using "activated" MnO₂ or preparing it fresh.
-
-
Possible Cause B: Sub-optimal Temperature. The reaction may be too cold, resulting in a sluggish conversion rate.
-
Solution: Cautiously increase the temperature in 5-10 °C increments, while continuing to monitor the reaction closely by TLC for the appearance of the over-oxidation product.
-
-
Possible Cause C: Incorrect Stoichiometry. You may not be using enough of the oxidizing agent.
-
Solution: In your next attempt, incrementally increase the molar equivalents of the oxidant.
-
Issue 2: The primary product is the 2-bromo-5-nitrobenzoic acid.
-
Possible Cause A: Reaction Time Was Too Long.
-
Solution: Implement the rigorous TLC monitoring protocol described above. You are letting the reaction proceed past the optimal endpoint.
-
-
Possible Cause B: Oxidant is Too Powerful.
-
Possible Cause C: Reaction Temperature is Too High.
-
Solution: Reduce the reaction temperature. A lower temperature will slow both reactions but often improves selectivity for the intermediate aldehyde.
-
Visualized Experimental Strategy
Workflow for Optimized Aldehyde Synthesis
This diagram outlines a logical workflow for developing and optimizing the synthesis while actively avoiding the over-oxidation pathway.
Caption: A systematic workflow for optimizing the selective oxidation of 2-bromo-5-nitrotoluene.
Competing Reaction Pathways
This diagram visually represents the desired synthetic route versus the competing over-oxidation side reaction.
Caption: The desired reaction pathway to the aldehyde and the competing over-oxidation to the carboxylic acid.
References
- 1. 2-bromo-5-nitrotoluene [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN1824383A - Manganese oxide catalyst for liquid-phase catalytic oxidation of toluene and its preparation method and application - Google Patents [patents.google.com]
- 13. old.rrjournals.com [old.rrjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Nitrate esters as intermediates in the oxidation of toluenes by ammonium cerium(IV) nitrate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]
- 19. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 20. CN105439867A - A preparing method of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 21. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Purifying 2-Bromo-5-nitrobenzaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 2-Bromo-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important chemical intermediate. Here, we move beyond a simple protocol to provide in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter.
Introduction: The Challenge of Purifying this compound
This compound is a moderately polar compound due to the presence of a bromine atom, a nitro group, and an aldehyde functional group on an aromatic ring. The primary challenge in its purification via column chromatography lies in effectively separating it from structurally similar impurities. These can include unreacted starting materials (e.g., 2-bromobenzaldehyde), regioisomers (like 5-bromo-2-nitrobenzaldehyde), and potential byproducts such as the corresponding carboxylic acid formed by oxidation of the aldehyde.[1][2] Success hinges on a well-developed and meticulously executed chromatography protocol.
Core Experimental Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification. It is designed to be a self-validating system, incorporating Thin Layer Chromatography (TLC) at critical stages to ensure success.
Core Principle: The separation is based on the principle of adsorption chromatography.[3] The stationary phase, silica gel, is highly polar. A less polar mobile phase is used to move the components through the column. Nonpolar compounds will travel faster (elute first), while more polar compounds will interact more strongly with the silica and elute later.[4] this compound, being moderately polar, requires a mobile phase of intermediate polarity for effective elution and separation.
Step 1: TLC Analysis & Solvent System Optimization
Before packing the column, identifying the optimal mobile phase (eluent) is the most critical step.[4]
-
Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture.
-
Develop several TLC plates using different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[5]
-
Test ratios such as 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).
-
-
Visualize the plates under UV light.
-
The Goal: Find a solvent system where the desired compound, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35.[4] This Rf value provides the best balance for good separation on a column.[4][6]
Step 2: Column Preparation (Slurry Packing Method)
-
Select a glass column of an appropriate size. For good separation, a general rule is to use a silica gel to crude sample weight ratio of at least 30:1 to 50:1.[3][7]
-
In a beaker, prepare a slurry of silica gel (e.g., 60-120 mesh) in your chosen non-polar solvent (e.g., hexane).
-
With the column's stopcock closed, place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed. An improperly packed column can lead to poor separation.[7]
Step 3: Sample Loading (Dry Loading Recommended)
For compounds like this compound, which are solids, dry loading is often superior to wet loading as it can lead to sharper bands and better separation.[8]
-
Dissolve your crude product in a minimal amount of a low-boiling point solvent (like dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[8]
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
Add a thin protective layer of sand on top of the sample layer.[8]
Step 4: Elution and Fraction Collection
-
Carefully add your optimized mobile phase to the column.
-
Apply gentle positive pressure (using a pipette bulb or regulated air/nitrogen line for flash chromatography) to achieve a steady flow rate.[8]
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.[8]
-
Combine the fractions that contain the pure this compound.
Step 5: Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified solid this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might face during the experiment.
Q1: My compound is not moving from the origin (stuck at the top of the column). What's wrong?
A1: This is a classic sign that your mobile phase is not polar enough. The polar silica gel is adsorbing your moderately polar compound too strongly.
-
Immediate Action: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, try increasing it to 15%, then 20%. This is known as a "gradient elution." Make these changes slowly to avoid cracking the silica bed.
-
Root Cause Analysis: Your initial TLC analysis may have been misleading, or the scale-up to the column changed the dynamics. Always re-confirm your solvent system with TLC. The ideal Rf of ~0.3 on a TLC plate is crucial for ensuring the compound will elute properly on a column.[4]
Q2: All my spots are coming off the column at once, with no separation.
A2: This indicates your mobile phase is too polar. It is competing too effectively with the silica gel for your compound, washing everything through without allowing for differential adsorption.
-
Immediate Action: If you are early in the run, you can try switching to a less polar solvent system. However, this can disrupt the column packing. It is often better to stop, recover your material, and restart with a properly optimized, less polar eluent.
-
Preventative Measure: A thorough TLC workup is key. If your target compound's Rf is very high (e.g., >0.6) in a particular solvent system, that system is too polar for good column separation.[9] Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.[9]
Q3: The separation looks good on TLC, but my collected fractions are all mixed.
A3: This frustrating issue can arise from several sources related to technique.
-
Column Overloading: Loading too much crude material relative to the amount of silica gel is a common cause of poor separation and broad, overlapping bands.[7] A silica-to-sample ratio of 30:1 is a minimum; for difficult separations, 100:1 may be necessary.
-
Band Broadening: This can happen if the initial sample was loaded in too large a volume of solvent ("wet loading") or if the column was packed unevenly.[7] Using the dry loading method described in the protocol can significantly improve band sharpness.
-
Compound Degradation: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to streaking or the appearance of new impurities during the chromatography itself.[2][10] You can run a 2D TLC to check for stability: spot the compound, run the plate in one direction, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[11] If instability is confirmed, consider using deactivated (neutral) silica gel or adding a very small amount (~0.1%) of a modifier like triethylamine to the mobile phase.[7][9]
Q4: I see significant "streaking" or "tailing" of my compound's spot on the TLC and column.
A4: Streaking or tailing often points to an issue with the sample itself or its interaction with the stationary phase.
-
Sample Overload: This is the most common cause. The concentration of the sample on the silica is too high, leading to non-ideal behavior. Try running the column with less material or spotting a more dilute sample on your TLC plate.[9]
-
Acidic/Basic Compounds: The slightly acidic nature of silica gel can cause tailing with certain compounds.[7] While this compound is not strongly acidic or basic, impurities might be. Adding a modifier (0.1-1% acetic acid for basic impurities or triethylamine for acidic ones) to the mobile phase can improve peak shape.[9]
-
Incomplete Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking.[7] Ensure complete dissolution during the dry loading preparation.
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase? Can I use alumina? A: Silica gel is the standard and most effective stationary phase for separating moderately polar organic compounds like this one.[3][12] Alumina is another option but is typically more basic and can be more reactive, potentially causing degradation of sensitive aldehydes. Unless you have a specific reason to avoid silica (e.g., confirmed compound instability), silica gel is the recommended choice.
Q: How do I choose between hexane and petroleum ether? A: Both are non-polar solvents that serve the same purpose. Hexane is a pure compound, while petroleum ether is a mixture of hydrocarbons with a specific boiling range. The choice often comes down to lab availability and cost. For consistency, hexane is slightly preferred. Always choose the lower boiling point solvent when possible to make final product isolation easier.[4]
Q: My compound is a yellow solid. Should the band on the column also be yellow? A: Yes. This compound is typically a pale yellow or white solid.[1] You should be able to see the colored band of your compound moving down the column as it elutes. This provides a convenient visual guide to track the progress of your purification, in addition to TLC analysis.
Q: How fast should I run my column? A: For flash chromatography, the goal is a rapid separation. A flow rate where the solvent level drops by about 2 inches per minute is a good target. The key is consistency. An even and steady flow prevents band broadening and ensures good separation.[8]
Visual Experimental Workflow
The following diagram outlines the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common chromatography problems.
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
Technical Support Center: Monitoring 2-Bromo-5-nitrobenzaldehyde Reactions by TLC
Welcome to the Technical Support Center for monitoring reactions involving 2-Bromo-5-nitrobenzaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting solutions. Our focus is not just on the "how," but the critical "why," empowering you to make informed decisions during your synthetic work.
Introduction: The Chemistry of Monitoring this compound Reactions
This compound is a versatile intermediate in organic synthesis, valued for its reactive aldehyde functionality and its electronically distinct aromatic ring. The presence of a bromine atom, a nitro group, and an aldehyde group provides multiple avenues for chemical transformation. Monitoring the progress of these reactions is crucial for optimizing yields, minimizing side products, and determining reaction endpoints. TLC is an indispensable technique for this purpose—it's rapid, inexpensive, and provides immediate qualitative feedback on the composition of your reaction mixture.[1]
This guide will walk you through the essential protocols, troubleshooting common issues, and answering frequently asked questions related to TLC analysis of reactions involving this important building block.
Part 1: Core Experimental Protocol
This section details the fundamental steps for setting up and running a TLC to monitor a reaction involving this compound.
Step-by-Step TLC Protocol
-
Plate Preparation:
-
Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate. Do not use a pen, as the ink can chromatograph with the solvent.
-
Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting material and reaction mixture (a concentration of ~1% in a volatile solvent like ethyl acetate or dichloromethane is a good starting point).
-
Using a capillary tube, spot a small amount of the starting material in the "SM" lane.
-
Spot the reaction mixture in the "Rxn" lane.
-
In the "Co" lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it. This "co-spot" is crucial for unambiguously identifying the starting material spot in your reaction mixture.
-
Ensure the spots are small and concentrated for better resolution. If your sample is very dilute, you can spot multiple times in the same location, allowing the solvent to evaporate between applications.[2]
-
-
Developing the TLC Plate:
-
Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor, which leads to better and more reproducible chromatograms.
-
Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate. Stop the development when the solvent front is about 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Dry the TLC plate.
-
Visualize the spots using the appropriate techniques (see Visualization section below).
-
Circle the visualized spots with a pencil.
-
Calculate the Retention Factor (Rƒ) for each spot. The Rƒ value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic property of a compound under a specific set of TLC conditions.
-
Visualizing Your TLC Plate: Making the Invisible, Visible
Since this compound and many of its derivatives are colorless, visualization is a critical step.
-
UV Light (254 nm): This is the first and non-destructive method to try. Aromatic and conjugated compounds, like our molecule of interest, will absorb UV light and appear as dark spots on a fluorescent green background.[2] This method is excellent for a quick check.
-
Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber is a simple and often effective method. Iodine forms colored complexes with many organic compounds, appearing as yellow-brown spots. This method is semi-destructive, and the spots will fade over time, so it's important to circle them promptly.
-
Chemical Stains: These are destructive methods that involve a chemical reaction to produce a colored spot.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. Aldehydes, for instance, will react to give a yellow spot on a purple background.
-
p-Anisaldehyde Stain: This stain is particularly useful for aldehydes and ketones, often producing distinctly colored spots upon heating.[2]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow to orange spots (hydrazones).
-
-
Specialized Visualization for Nitro Compounds: For a more definitive visualization of nitroaromatic compounds, a multi-step staining process can be employed:
-
Reduction: Spray the plate with a solution of stannous chloride (SnCl₂) in HCl to reduce the nitro group to an amine.
-
Diazotization: After heating and cooling, spray with an aqueous solution of sodium nitrite (NaNO₂) to form a diazonium salt.
-
Coupling: Finally, spray with a solution of a coupling agent like β-naphthol in NaOH. This will form a brightly colored azo dye, making the spot clearly visible.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is highly polar or acidic/basic. | - Dilute your sample and re-spot.- For acidic compounds, add a few drops of acetic acid to the mobile phase. For basic compounds, add a few drops of triethylamine. |
| Rƒ values are too high (spots are near the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). |
| Rƒ values are too low (spots are near the baseline) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate). |
| No spots are visible | - Sample is too dilute.- The compound is not UV-active, and the wrong visualization technique was used.- The compound is volatile and has evaporated. | - Concentrate your sample or spot multiple times in the same location.- Try a different visualization method (e.g., a chemical stain).- Visualize the plate immediately after development. |
| Uneven solvent front | - The TLC plate was not placed vertically in the chamber.- The bottom of the plate is not flat. | - Ensure the plate is straight in the developing chamber.- Make sure the bottom edge of the plate is even. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring reactions of this compound?
A1: A good starting point for many organic compounds is a mixture of a non-polar solvent and a polar solvent. For this compound and its derivatives, a mixture of hexanes and ethyl acetate is an excellent choice. A common starting ratio is 3:1 or 4:1 hexanes:ethyl acetate . You can then adjust the ratio to achieve optimal separation, aiming for an Rƒ value of the starting material between 0.2 and 0.4.
Q2: How do I interpret the TLC plate for a reaction in progress?
A2: A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product. The co-spot lane is your reference; the spot in the reaction mixture lane that has the same Rƒ as your starting material is unreacted starting material. When this spot is gone, the reaction is likely complete.
Q3: My product and starting material have very similar Rƒ values. How can I improve the separation?
A3: If the Rƒ values are too close, you need to change the selectivity of your mobile phase. Try a different solvent system. For example, you could replace ethyl acetate with dichloromethane or a mixture of solvents. Sometimes, adding a small amount of a third solvent with a different polarity (e.g., a few drops of methanol) can significantly alter the separation.
Q4: Why is it important to use a pencil and not a pen to mark the TLC plate?
A4: The ink from a pen contains organic dyes that will dissolve in the mobile phase and travel up the TLC plate, creating confusing and artifactual spots. A pencil uses graphite, which is inert and will not move with the solvent.
Q5: Can I reuse the mobile phase in the developing chamber?
A5: It is not recommended. The composition of the mobile phase can change over time due to evaporation of the more volatile component, which will lead to inconsistent and non-reproducible Rƒ values. Always use fresh mobile phase for each TLC plate.
Visual Workflow and Data
TLC Monitoring Workflow
Caption: Standard workflow for monitoring a reaction using TLC.
Recommended Mobile Phase Compositions (Starting Points)
| Reaction Type | Starting Material | Expected Product | Recommended Mobile Phase (Hexane:Ethyl Acetate) | Expected Rƒ Change |
| Wittig Reaction | Aldehyde | Alkene | 4:1 to 2:1 | Product Rƒ will be higher (less polar) |
| Reduction | Aldehyde | Alcohol | 3:1 to 1:1 | Product Rƒ will be lower (more polar) |
| Acetal Protection | Aldehyde | Acetal | 9:1 to 4:1 | Product Rƒ will be slightly higher (less polar) |
References
Minimizing byproduct formation in the synthesis of substituted benzaldehydes
Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, mechanistically-grounded troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to optimize your reactions, maximize yields, and ensure the purity of your target aldehydes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a question-and-answer format. We diagnose the issue, explain the underlying chemical principles, and provide actionable protocols for resolution.
Issue 1: My aldehyde is oxidizing to the corresponding benzoic acid.
Question: I'm performing a synthesis, and TLC/LC-MS analysis shows a significant amount of a more polar byproduct, which I've identified as the carboxylic acid. This is happening both during the reaction and upon workup/storage. How can I prevent this?
Answer: The oxidation of aldehydes to carboxylic acids is one of the most common challenges, primarily because benzaldehydes are highly susceptible to aerobic auto-oxidation.[1][2] This process is often initiated by light, heat, or trace metal impurities and proceeds via a radical chain mechanism.[1]
Probable Causes & Solutions:
-
Cause: Contaminated Starting Material. Benzaldehyde itself often contains benzoic acid as an impurity from storage.[2]
-
Solution: Pre-reaction Purification. Always use freshly distilled benzaldehyde for your reactions. If distillation is not feasible, perform a simple purification by washing the aldehyde in an organic solvent (e.g., ether or DCM) with a 10% sodium carbonate or sodium bicarbonate solution to remove acidic impurities.[2][3] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ before use.
-
-
Cause: Exposure to Atmospheric Oxygen. The reaction is likely being exposed to air, facilitating auto-oxidation.
-
Solution: Maintain an Inert Atmosphere. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This simple step is highly effective at diminishing the formation of benzoic acid.[2] Degas your solvents prior to use, especially for sensitive reactions.
-
-
Cause: Radical Chain Propagation. Trace impurities can initiate the radical process.
-
Solution: Introduce Radical Inhibitors. For storage or for reactions where it won't interfere, adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or hydroquinone can prevent oxidation.[3]
-
Workflow for Preventing Oxidation
Caption: Troubleshooting workflow for benzoic acid formation.
Issue 2: My Vilsmeier-Haack reaction is producing di-formylated and/or chlorinated byproducts.
Question: I'm trying to mono-formylate an activated aromatic ring (like a pyrrole or aniline derivative) using the Vilsmeier-Haack reaction, but I'm getting a mixture of products, including a significant amount of the di-formylated compound and a chlorinated version of my starting material. How can I improve selectivity?
Answer: This is a classic control issue in Vilsmeier-Haack reactions. Over-formylation occurs when the initially formed mono-aldehyde product is still electron-rich enough to react with a second equivalent of the Vilsmeier reagent.[4] Chlorination is a known side reaction where the chloroiminium salt (the Vilsmeier reagent) acts as a chlorinating agent.[4]
Probable Causes & Solutions:
-
Cause: Incorrect Stoichiometry. An excess of the Vilsmeier reagent is the most common reason for over-formylation.
-
Solution: Meticulous Stoichiometric Control. Carefully control the molar ratio of your Vilsmeier reagent (or its precursors, POCl₃ and DMF) to the substrate. Begin optimization with a 1.1:1 ratio of reagent to substrate. Increasing this ratio drastically favors di-substitution.[4]
-
-
Cause: High Reaction Temperature. Higher temperatures increase the reaction rate indiscriminately and can promote side reactions like chlorination.[4]
-
Solution: Strict Temperature Management. The formation of the Vilsmeier reagent (POCl₃ added to DMF) should be done at 0 °C. The subsequent addition of your substrate should also be performed at 0 °C, and the reaction should be maintained at a low temperature. Monitor the reaction closely by TLC, and quench it as soon as the starting material is consumed.
-
-
Cause: Order of Addition. Adding the substrate to a large excess of pre-formed reagent can create localized high concentrations, promoting side products.
-
Solution: Reverse Addition. A highly effective technique is to add the Vilsmeier reagent dropwise to a solution of the substrate. This maintains a low concentration of the electrophile throughout the reaction, favoring mono-substitution.
-
Data Table: Effect of Stoichiometry on Product Distribution
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Data adapted from a representative reaction on an activated aromatic substrate.[4] |
Optimized Protocol for Mono-formylation of N-Methylpyrrole
-
Reagent Formation: In a flame-dried, three-neck flask under argon, add anhydrous DMF (5 equiv). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve N-methylpyrrole (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a solution of sodium acetate (3.0 equiv). Stir for 30 minutes to hydrolyze the iminium intermediate.
-
Extraction & Purification: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.[4]
Issue 3: My DIBAL-H reduction of an ester is yielding the primary alcohol instead of the aldehyde.
Question: I am attempting to reduce a substituted methyl benzoate to the corresponding benzaldehyde using DIBAL-H, but I am isolating the benzyl alcohol as the major product. What am I doing wrong?
Answer: Stopping the reduction of an ester at the aldehyde stage with a powerful hydride reagent like DIBAL-H is entirely dependent on controlling the reaction conditions. The key is to form a stable tetrahedral intermediate that does not collapse to the aldehyde until the aqueous workup is performed.[5][6] If this intermediate collapses in the presence of unreacted DIBAL-H, the newly formed aldehyde will be immediately reduced to the primary alcohol.[6]
Probable Causes & Solutions:
-
Cause: Reaction Temperature is Too High. This is the most critical parameter. At temperatures above -70 °C, the initial tetrahedral aluminum-alkoxide complex is unstable and can eliminate the alkoxy group to form the aldehyde, which is then rapidly over-reduced.[5][7]
-
Cause: Excess DIBAL-H. Using more than one equivalent of the hydride will lead to the reduction of the intermediate aldehyde.
-
Solution: Precise Stoichiometry. Use exactly 1.0 to 1.1 equivalents of DIBAL-H. Ensure your starting material is pure and accurately weighed to allow for precise reagent measurement.
-
-
Cause: Improper Quenching. Warming the reaction mixture before quenching or quenching improperly can lead to over-reduction.
-
Solution: Quench at Low Temperature. The reaction should be quenched while still at -78 °C. A common method is the slow, dropwise addition of methanol to consume excess DIBAL-H, followed by a cold saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl during warm-up to hydrolyze the intermediate.[8]
-
Reaction Pathway Control via Temperature
Caption: Control of DIBAL-H reduction pathway by temperature.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method should I choose for my specific substituted benzene?
A1: The optimal method depends heavily on the electronic nature of the substituents on your aromatic ring.
-
For Electron-Rich Rings (e.g., phenols, anilines, alkoxybenzenes, heterocycles): The Vilsmeier-Haack reaction is generally the method of choice. It uses a mild electrophile and proceeds under relatively gentle conditions.[9][10]
-
For Unactivated or Weakly Activated Rings (e.g., benzene, toluene): The Gattermann-Koch reaction (using high pressures of CO and HCl with a catalyst) or Friedel-Crafts acylation followed by reduction are suitable.[11][12] The Gattermann-Koch reaction can be difficult to perform in a standard lab setting due to the need for high-pressure equipment.
-
When Starting from a Carboxylic Acid Derivative: If you can easily synthesize the corresponding ester or nitrile, reduction with DIBAL-H is an excellent and high-yielding method that tolerates a wide variety of functional groups.[5][13]
-
When Starting from a Benzyl Halide: The Sommelet reaction , which uses hexamine, is a classic method to convert benzyl halides into aldehydes.[14][15] It is particularly useful when the halide is readily available.
Q2: I need to make an aldehyde from a nitrile. What are the common pitfalls?
A2: The primary pitfall is over-reduction to the primary amine. While strong reducing agents like LiAlH₄ will reduce nitriles completely to amines, DIBAL-H can be used to stop at the aldehyde stage after hydrolysis.[13][16] The mechanism involves the formation of an intermediate imine-aluminum complex.[13] Just as with ester reductions, success hinges on two factors:
-
Low Temperature (-78 °C): To prevent a second hydride addition to the imine intermediate.
-
Aqueous Workup: To hydrolyze the intermediate imine to the final aldehyde product. Failure to hydrolyze properly will result in low yields.
Q3: Why is Friedel-Crafts acylation followed by reduction often preferred over direct Friedel-Crafts alkylation for making alkyl-substituted benzaldehydes?
A3: This two-step approach circumvents two major problems of Friedel-Crafts alkylation:
-
Carbocation Rearrangements: Alkylation proceeds via a carbocation intermediate, which is prone to rearrangement to a more stable carbocation, leading to isomeric byproducts. The acylium ion in acylation does not rearrange.[17]
-
Polyalkylation: The alkyl group introduced during alkylation is an activating group, making the product more reactive than the starting material and leading to multiple additions.[18] In contrast, the acyl group introduced during acylation is deactivating, which effectively shuts down the ring to further substitution, preventing polyacylation.[12][19] After acylation, the ketone can be cleanly reduced to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.
Q4: Can I use Swern oxidation to synthesize a benzaldehyde from a benzyl alcohol without forming byproducts?
A4: Yes, Swern oxidation is an excellent method for converting primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid, a common problem with chromium- or manganese-based oxidants. However, byproducts can still form. One potential byproduct is the corresponding benzyl chloride (or other halide depending on the activator), which can arise from the reaction of the alcohol with HCl generated in situ.[20] To minimize this, ensure you use a non-nucleophilic base (like triethylamine) and maintain careful temperature control as specified in the protocol.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 14. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 17. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-5-nitrobenzaldehyde (CAS: 84459-32-5). This guide is designed for researchers, chemists, and process development professionals who are working with this critical synthetic intermediate. As a key building block in the development of novel therapeutics, including cholesteryl ester transfer protein (CETP) inhibitors, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights into the common synthetic routes, troubleshooting, and scale-up considerations to ensure a robust and reproducible process.
Section 1: Synthetic Strategy - The Direct Nitration Approach
The most direct and industrially favored route to this compound is the electrophilic aromatic substitution (nitration) of 2-bromobenzaldehyde. This approach is advantageous due to the commercial availability and relatively low cost of the starting material.
The core of this synthesis involves the reaction of 2-bromobenzaldehyde with a nitrating agent, typically a mixture of concentrated sulfuric acid and a nitrate salt like potassium nitrate.[1] Sulfuric acid serves both as a solvent and as a catalyst, protonating the nitrate to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
However, the key challenge in this synthesis is regioselectivity. The two substituents on the benzene ring—the bromo group and the aldehyde group—exert competing electronic effects that direct the incoming nitro group.
-
Bromo Group (-Br): An ortho-, para-director and a deactivator.
-
Aldehyde Group (-CHO): A meta-director and a strong deactivator.
The interplay of these directing effects results in the formation of the desired This compound (nitro group meta to the aldehyde and para to the bromine) as the major product, but also yields the significant isomeric impurity, 2-Bromo-3-nitrobenzaldehyde (nitro group meta to the aldehyde and ortho to the bromine). Minimizing the formation of this isomer and efficiently removing it are the primary hurdles to achieving high purity and yield.
Caption: Reaction scheme showing the formation of the desired product and the main isomeric byproduct.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
The most reliable and commonly employed method is the direct nitration of 2-bromobenzaldehyde using potassium nitrate in concentrated sulfuric acid.[1] This one-step synthesis is efficient, but requires precise control over reaction conditions to manage the formation of isomers and other byproducts.
Q2: What are the primary challenges when scaling up this synthesis?
The two most significant challenges are:
-
Heat Management: The nitration reaction is highly exothermic. On a larger scale, inefficient heat dissipation can lead to a temperature rise, which in turn increases the rate of side reactions, particularly the formation of the undesired 2-bromo-3-nitro isomer and potential oxidation of the aldehyde group.[2]
-
Isomer Separation: The desired 2,5-isomer and the byproduct 2,3-isomer have similar physical properties, making their separation challenging. While column chromatography is feasible at the lab scale, it is impractical for large quantities. Therefore, scalable purification methods like slurry washing or recrystallization are necessary.[3]
Q3: Why is strict temperature control (e.g., at 0°C) so critical during the addition of the nitrating agent?
Controlling the temperature, especially keeping it low (0°C is typical), is crucial for maximizing the yield of the desired 2,5-isomer.[1] Lower temperatures slow down the overall reaction rate, providing better kinetic control and favoring the thermodynamically more stable para-substituted product over the ortho-substituted one.[2] It also minimizes the risk of over-nitration and the oxidation of the sensitive aldehyde group to a carboxylic acid.[2]
Q4: What are the essential safety precautions for this reaction?
This reaction involves highly corrosive and oxidizing acids. Always perform the reaction in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. The addition of the nitrate salt to sulfuric acid and the quenching of the reaction mixture on ice are both highly exothermic and must be done slowly and with efficient cooling to prevent splashing and uncontrolled temperature increases.
Section 3: Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed to yield a high-purity product.[1]
Materials:
-
2-Bromobenzaldehyde
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Pentane or Heptane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 10 mL per 1 g of 2-bromobenzaldehyde).
-
Causality: Concentrated H₂SO₄ acts as the solvent and the catalyst required to generate the nitronium ion (NO₂⁺) electrophile. A mechanical stirrer is essential for maintaining a homogeneous mixture, which is critical for heat transfer and preventing localized "hot spots."
-
-
Cooling: Cool the sulfuric acid to 0°C using an ice-water bath.
-
Substrate Addition: Slowly add 2-bromobenzaldehyde to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 5°C.
-
Nitrating Agent Addition: Add potassium nitrate (1.0 equivalent) in small portions over a period of 1-2 hours. Maintain the internal temperature strictly at 0°C.
-
Causality: Portion-wise addition is a critical control measure. It allows the cooling system to manage the exothermic heat of reaction, preventing temperature spikes that would lead to increased byproduct formation.[2]
-
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Prepare a separate beaker with a large amount of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.
-
Causality: Quenching on ice serves two purposes: it safely neutralizes the reactive species and precipitates the organic product, which has low solubility in water. This must be done slowly to control the large exotherm from the dilution of concentrated sulfuric acid.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Causality: Washing with water removes residual acids and inorganic salts.
-
-
Purification: The crude solid is a mixture of isomers. The most effective purification is recrystallization from a mixed solvent system like ethyl acetate/pentane to yield pure this compound as a white solid.[1]
Section 4: Troubleshooting Guide
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
Issue 1: My final yield is significantly lower than expected. What are the common causes?
Low yield can be traced back to several factors. Systematically evaluate the following possibilities:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Solution: Before quenching, confirm the absence of starting material using TLC or HPLC. If the reaction has stalled, consider extending the reaction time at 0°C.
-
Suboptimal Temperature Control: If the temperature was allowed to rise, a larger percentage of the starting material would have been converted to the undesired 2,3-isomer, which is then removed during purification, thus lowering the isolated yield of the desired product. Solution: Ensure robust temperature monitoring and control throughout the reagent addition phase.
-
Losses During Workup and Purification: Significant product can be lost if the recrystallization or slurry washing procedure is not optimized. The product has some solubility in the purification solvents, and excessive solvent volume or improper temperature can lead to losses in the mother liquor. Solution: Carefully optimize the solvent ratios and volumes for purification. After filtration, cool the mother liquor to check for further precipitation.
Issue 2: My product is contaminated with the 2-Bromo-3-nitrobenzaldehyde isomer. How can I remove it?
This is the most common purity issue. While its formation cannot be entirely prevented, it can be effectively removed.
-
Minimizing Formation: As discussed, strict temperature control below 5°C during nitration is the primary way to influence the isomer ratio in favor of the desired 2,5-product.[2]
-
Purification: The isomers can be separated based on their differential solubility.
-
Suspension/Slurry Wash: This is a highly effective and scalable method. The crude, mixed-isomer solid is stirred as a suspension in a solvent system where the undesired 2,3-isomer is more soluble than the desired 2,5-isomer. The pure 2,5-isomer remains a solid and can be isolated by filtration.[3]
-
Recrystallization: A carefully chosen solvent system will allow the desired product to crystallize out while the more soluble isomer remains in the mother liquor.[1]
-
| Purification Method | Solvent System | Temperature (°C) | Expected Purity of 2,5-Isomer |
| Suspension Wash | Methanol/Water (1:1 v/v) | Room Temp | >99% |
| Suspension Wash | Acetone/Water | 0-5 | >99.5% |
| Recrystallization | Ethyl Acetate / Pentane | Hot to -5 | >99% |
Data adapted from methodologies for separating similar chloro-nitrobenzaldehyde isomers and direct synthesis protocols.[1][3]
Issue 3: I'm observing the formation of 2-Bromo-5-nitrobenzoic acid. Why is this happening and how do I remove it?
The presence of the aldehyde group makes the molecule susceptible to oxidation to a carboxylic acid, especially under harsh, strongly oxidizing conditions.
-
Cause: This side reaction is typically caused by excessive temperatures or the presence of stronger-than-intended oxidizing species in the nitrating mixture.
-
Solution: The primary preventative measure is maintaining low reaction temperatures. To remove this acidic impurity during workup, wash the organic solution (if an extraction is performed) or the crude solid suspension with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.[2] The acidic byproduct will be deprotonated to its water-soluble carboxylate salt and removed into the aqueous phase.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromo-5-nitrobenzaldehyde
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-nitrobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst stability and reaction efficiency when using this highly functionalized and electron-deficient substrate. Our goal is to provide field-proven insights and actionable troubleshooting strategies rooted in mechanistic understanding.
The presence of both a strong electron-withdrawing nitro group and a coordinating aldehyde group on the same aromatic ring presents a unique set of challenges. While the electron-deficient nature of the aryl bromide facilitates the initial oxidative addition step, the functional groups themselves can actively participate in catalyst deactivation pathways, leading to sluggish reactions, low yields, and inconsistent results. This guide will address these specific issues in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures. Each question represents a common problem observed at the bench, followed by an explanation of the likely causes and a step-by-step guide to resolving the issue.
Question 1: "My reaction has completely stalled after a few hours, or it fails to initiate altogether. My TLC/LC-MS shows only starting materials. What is happening to my catalyst?"
Answer: This is a classic symptom of rapid catalyst deactivation. With a substrate like this compound, there are two primary culprits:
-
Catalyst Poisoning by the Nitro Group: The nitro group is a known challenge in palladium catalysis. It can act as an oxidizing agent, converting the active Pd(0) catalyst to inactive Pd(II) species, thereby breaking the catalytic cycle. Furthermore, common phosphine ligands (P(III) reagents) can reduce the nitro group, leading to nitroso or nitrene-like species that can irreversibly bind to and poison the palladium center[1].
-
Formation of Palladium Black: The active, soluble Pd(0) catalyst can agglomerate into insoluble, inactive palladium black. This is often accelerated by high temperatures, insufficient ligand concentration or protection, or the presence of impurities. For electron-deficient substrates, while oxidative addition is fast, if subsequent steps in the cycle are slow, the concentration of the vulnerable Pd(0) species can build up, increasing the likelihood of aggregation[2][3].
Troubleshooting Steps:
-
Step 1: Evaluate Your Ligand. Standard, less bulky ligands like triphenylphosphine are often inadequate for this substrate. Switch to a modern, sterically demanding, electron-rich biaryl phosphine ligand. Ligands such as BrettPhos , SPhos, or RuPhos are specifically designed to stabilize the palladium center, accelerate the rate-limiting reductive elimination step, and protect the metal from deactivating side reactions[3][4][5]. The Nakao group specifically demonstrated that a Pd/BrettPhos system is effective for the Suzuki-Miyaura coupling of nitroarenes, proceeding through the challenging oxidative addition of the Ar-NO2 bond[1][6][7].
-
Step 2: Use a Pre-formed Catalyst. Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, which can lead to inefficient activation and side reactions, use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., BrettPhos Pd G3). Precatalysts ensure a more reliable and quantitative formation of the active catalyst[8].
-
Step 3: Ensure a Rigorously Inert Atmosphere. Oxygen is detrimental. It can oxidize both the Pd(0) catalyst and the phosphine ligands. Degas your solvent and reaction mixture thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction[2].
-
Step 4: Re-evaluate Reaction Temperature. While heat can increase reaction rates, it also accelerates catalyst decomposition. If you are using a highly active catalyst system (e.g., with a Buchwald ligand), you may be able to run the reaction at a lower temperature (e.g., 80 °C instead of >100 °C), which will prolong the catalyst's lifetime[2].
Question 2: "My reaction is working, but the yield is low and I've isolated a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid/ester. What causes this and how can I prevent it?"
Answer: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings and is almost always indicative of two problems: the presence of oxygen and/or a deactivated catalyst. Oxygen can mediate the oxidative coupling of two boronic acid molecules. Alternatively, if the primary catalytic cycle is slow or stalled due to catalyst deactivation, the competing homocoupling pathway becomes more prominent[2][8].
Troubleshooting Steps:
-
Step 1: Perfect Your Degassing Technique. This is the most critical factor for preventing homocoupling. Ensure all solvents, including any water used in the solvent system, are rigorously deoxygenated. A common oversight is using water or other reagents from bottles that have been opened multiple times without re-purging with inert gas.
-
Step 2: Check Reagent Quality. Old or partially decomposed boronic acids/esters can contribute to side reactions. Use high-purity reagents from a reliable source. If you suspect your boronic acid has degraded, you can try converting it to a more robust boronate ester (e.g., a pinacol ester) before use[2][8].
-
Step 3: Optimize Catalyst and Ligand Loading. While it may seem counterintuitive, too much catalyst or an incorrect palladium-to-ligand ratio can sometimes promote side reactions. For many modern ligands, a Pd:L ratio between 1:1 and 1:1.5 is optimal[3]. Ensure your catalyst system is active enough to promote the desired cross-coupling at a rate that significantly outcompetes homocoupling. Using a highly active system like those based on Buchwald ligands can often solve this issue by sheer speed[9].
-
Step 4: Choose the Right Base. The base plays a crucial role in activating the boronic acid for transmetalation[10]. A base that is too strong or has poor solubility can lead to a heterogeneous mixture and localized high concentrations that may promote side reactions. For this substrate, a base like K₃PO₄ or K₂CO₃ is often a good starting point[1][11]. Ensure the base is finely powdered and the reaction is stirred vigorously[9].
Frequently Asked Questions (FAQs)
Q1: How exactly do the nitro and aldehyde groups on this compound interfere with the catalytic cycle?
A1: Both functional groups present distinct challenges.
-
Nitro Group: As an electrophile and potential oxidant, the nitro group can directly attack and deactivate the electron-rich Pd(0) center, which is the active species in the catalytic cycle. This is a primary deactivation pathway[1].
-
Aldehyde Group: The aldehyde's carbonyl oxygen has lone pairs that can coordinate to the palladium center. This coordination can potentially sequester the catalyst in an off-cycle, inactive state. While less aggressive than the nitro group, this interaction can slow down the reaction. There are also reports of palladium catalysts mediating the reduction of aldehydes to alcohols under certain cross-coupling conditions, which represents an undesired side reaction[12].
Q2: What is the best "go-to" catalyst system for cross-coupling with this substrate?
A2: There is no single universal catalyst, but for a challenging, electron-deficient substrate like this, a highly reliable starting point is a system composed of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Source | A G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) or Pd₂(dba)₃ | Precatalysts provide reliable activation to Pd(0). Pd₂(dba)₃ is a direct source of Pd(0)[13][14]. |
| Ligand | BrettPhos or SPhos | BrettPhos has been specifically shown to be effective for couplings of nitroarenes[1][7]. SPhos is also highly active for electron-deficient bromides[11]. These ligands stabilize Pd(0), prevent aggregation, and accelerate reductive elimination[3]. |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong bases that are effective in Suzuki couplings without being overly harsh on functional groups[1][11]. |
| Solvent | Dioxane/H₂O, Toluene, or CPME | Aprotic solvents are generally preferred. A small amount of water is often necessary for the base to function effectively in Suzuki reactions[9]. |
Q3: Can a deactivated catalyst (e.g., palladium black) be reactivated in the reaction flask?
A3: Generally, no. The formation of palladium black is an irreversible aggregation of the palladium atoms into a bulk metallic state with very low surface area and catalytic activity. Once formed, it cannot be readily redispersed into the catalytically active mononuclear species under typical reaction conditions. The focus must be on preventing its formation from the outset through proper ligand choice and reaction conditions[2][3].
Visualizing Deactivation & Troubleshooting
Understanding the catalytic cycle and where it can fail is key to successful troubleshooting.
Diagram 1: Suzuki-Miyaura Cycle & Deactivation Pathways
Caption: The Suzuki cycle and key deactivation pathways for the Pd(0) catalyst.
Diagram 2: Troubleshooting Flowchart for Failed Reactions
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Experimental Protocols
Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point designed to minimize catalyst deactivation.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
BrettPhos Pd G3 precatalyst (0.5–2.0 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and H₂O (e.g., 10:1 v/v), degassed separately.
-
-
Reaction Setup (Strictly under Inert Atmosphere):
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, K₃PO₄, and BrettPhos Pd G3 precatalyst.
-
Seal the flask/vial with a septum.
-
Evacuate and backfill the vessel with high-purity argon or nitrogen. Repeat this cycle three times.
-
Via syringe, add the previously degassed 1,4-dioxane, followed by the degassed water. The mixture should be a suspension.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.
-
Stir the reaction vigorously to ensure good mixing of the heterogeneous mixture.
-
Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot under a positive pressure of inert gas.
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-nitrobenzaldehyde
Welcome to the Technical Support Center for reactions involving 2-Bromo-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile intermediate. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your synthetic strategies.
Introduction: The Critical Role of the Solvent
This compound is a key building block in organic synthesis, valued for its dual reactivity: the aldehyde group's susceptibility to nucleophilic addition and the activated aromatic ring's participation in nucleophilic aromatic substitution (SNAr). The choice of solvent is not merely a medium for dissolution but a critical parameter that can dictate reaction pathways, influence rates, and determine product yields. This is primarily due to the solvent's ability to stabilize or destabilize reactants, intermediates, and transition states.
The reactivity of this compound is largely governed by the strong electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups.[1] These groups render the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[2][3] The bromine atom serves as a good leaving group in SNAr reactions. The solvent's polarity and its ability to form hydrogen bonds play a pivotal role in modulating this reactivity.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My SNAr reaction with an amine nucleophile in a protic solvent like ethanol is sluggish and gives a low yield. What's the likely cause?
A1: The primary culprit is likely the extensive solvation of your nucleophile by the protic solvent.[4] Protic solvents, such as ethanol or water, have O-H or N-H bonds that can form strong hydrogen bonds with anionic or lone-pair-containing nucleophiles.[5][6][7] This "solvation cage" stabilizes the nucleophile, effectively lowering its ground-state energy and increasing the activation energy required for it to attack the electron-deficient aromatic ring.[5][6]
Recommended Solution: Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile do not have O-H or N-H bonds and are poor hydrogen bond donors.[4][7] While they can solvate the counter-cation, they leave the anionic nucleophile relatively "naked" and highly reactive, which can dramatically increase the reaction rate.[4]
Q2: I've switched to DMSO for my SNAr reaction and see a significant rate increase, but I'm also observing the formation of dark-colored byproducts, especially upon heating. What is happening?
A2: While DMSO is an excellent solvent for SNAr reactions, it can be thermally unstable, especially in the presence of electrophilic compounds like this compound. At elevated temperatures, DMSO can decompose, leading to the formation of colored impurities.[4] Additionally, the high reactivity of the "naked" nucleophile in DMSO can sometimes lead to undesired side reactions.
Recommended Solution:
-
Lower the Reaction Temperature: If possible, run the reaction at or below room temperature to minimize solvent decomposition.
-
Alternative Polar Aprotic Solvents: Consider using DMF or N-Methyl-2-pyrrolidone (NMP) as alternatives. They offer similar benefits to DMSO but can be more stable at higher temperatures.
-
Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating.
Q3: I am trying to perform a reaction involving nucleophilic addition to the aldehyde group (e.g., a Wittig reaction), but the SNAr reaction is competing. How can I favor the aldehyde addition?
A3: This is a classic chemoselectivity challenge. The key is to choose conditions that favor the kinetic product (aldehyde addition) over the thermodynamically favored product (SNAr).
Recommended Solution:
-
Solvent Choice: Nonpolar aprotic solvents like toluene or dichloromethane can be advantageous.[8] These solvents do not significantly stabilize the charged Meisenheimer complex intermediate of the SNAr pathway, thus disfavoring it.[9]
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to -78 °C) will generally favor the faster, lower activation energy pathway, which is often the nucleophilic addition to the carbonyl group.
-
Nucleophile Selection: Use a soft, non-basic nucleophile if possible. Hard, basic nucleophiles are more likely to participate in SNAr.
Q4: How does solvent polarity, in general, affect the rate of SNAr reactions with this compound?
A4: For SNAr reactions, an increase in solvent polarity generally leads to an increase in the reaction rate.[10] This is because the SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[9][11] Polar solvents are better at stabilizing this charged intermediate, which lowers the activation energy of the rate-determining step (the formation of the Meisenheimer complex) and thus accelerates the reaction.[5][6]
However, as discussed in Q1, the type of polar solvent is crucial. Polar aprotic solvents are generally superior to polar protic solvents for SNAr reactions involving anionic nucleophiles because they enhance nucleophilicity.[7][12]
Data Presentation
Table 1: Generalized Solvent Effects on SNAr Reactivity of this compound with an Anionic Nucleophile
| Solvent Class | Example Solvents | Relative Reaction Rate | Potential Issues |
| Polar Protic | Water, Ethanol, Methanol | Slow | Strong solvation of the nucleophile reduces its reactivity.[4] The solvent may act as a competing nucleophile. |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Fast | The "naked" nucleophile is highly reactive.[4] Risk of solvent decomposition at higher temperatures.[4] |
| Nonpolar | Toluene, Hexane, Dichloromethane | Very Slow to No Reaction | Poor solubility of ionic reactants. Inability to stabilize the charged Meisenheimer intermediate. |
Experimental Protocols
Protocol 1: Kinetic Analysis of Solvent Effects on an SNAr Reaction
This protocol outlines a general method to quantify the effect of different solvents on the reaction rate of this compound with a nucleophile (e.g., piperidine).
Objective: To determine the second-order rate constants for the reaction in different solvents.
Materials:
-
This compound
-
Piperidine (or other desired nucleophile)
-
A selection of solvents (e.g., Methanol, Acetonitrile, Toluene)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of known concentrations of this compound and the nucleophile in each solvent to be tested.
-
Reaction Initiation: In a thermostatted cuvette, mix the reactant solutions. A pseudo-first-order condition can be achieved by using a large excess of the nucleophile.
-
Data Acquisition: Monitor the reaction progress by observing the change in absorbance of the product over time at a predetermined wavelength using the UV-Vis spectrophotometer.
-
Data Analysis: Plot the natural logarithm of the absorbance against time. The slope of the resulting line will give the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess.
-
Comparison: Compare the second-order rate constants obtained in the different solvents to quantify the solvent effect on the reaction rate.
Visualizations
Diagram 1: SNAr Mechanism and Solvent Influence
Caption: The SNAr mechanism and the differential effects of polar protic vs. polar aprotic solvents.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields based on the solvent system used.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-5-nitrobenzaldehyde: A Comparative Analysis Centered on ¹H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural characterization of organic molecules is a foundational requirement for advancing chemical research and ensuring the quality and efficacy of pharmaceutical products. 2-Bromo-5-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds, presents an interesting case for structural analysis due to the influence of its electron-withdrawing substituents on the aromatic ring.[1] This guide provides an in-depth analysis of its ¹H NMR spectrum, compares this powerful technique with viable alternatives, and offers field-proven insights into best practices for data acquisition and interpretation.
The Central Role of ¹H NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[2] For a molecule like this compound, ¹H NMR provides a detailed fingerprint of the electronic environment of each proton, allowing for confident verification of the substitution pattern on the benzaldehyde scaffold. The chemical shifts, coupling constants, and integration of the proton signals are all pieces of a structural puzzle that, when correctly interpreted, leave little room for ambiguity.
Predicted ¹H NMR Analysis of this compound
While a publicly available, experimentally verified ¹H NMR spectrum of this compound is not readily found in common spectral databases, we can confidently predict its spectrum based on established principles of NMR spectroscopy and data from structurally similar compounds. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups, along with the aldehyde (-CHO) function, will significantly influence the chemical shifts of the aromatic protons, causing them to resonate at higher frequencies (downfield) compared to unsubstituted benzaldehyde.[3]
The structure of this compound is presented below:
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the 13C NMR Characterization of 2-Bromo-5-nitrobenzaldehyde
This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Bromo-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral interpretation, comparative analysis with analogous compounds, and a robust experimental protocol. Our objective is to not only present data but to explain the underlying chemical principles that govern the spectral outcome, ensuring a deeper understanding of molecular characterization.
Introduction: The Structural Significance of this compound
This compound (C₇H₄BrNO₃) is a key synthetic intermediate in the creation of various pharmaceutical compounds, including neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[1] Its utility stems from the unique arrangement of three distinct functional groups on a benzene ring: an aldehyde (-CHO), a bromine atom (-Br), and a nitro group (-NO₂). The precise characterization of this molecule is paramount for quality control and for understanding its reactivity in subsequent synthetic steps. 13C NMR spectroscopy offers an unparalleled, non-destructive method to confirm the carbon framework and probe the electronic environment of each carbon atom within the molecule.
Theoretical Analysis and Spectral Prediction
The 13C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shift (δ) of each carbon is heavily influenced by the electronic effects of the substituents.
-
Aldehyde Group (-CHO): The carbonyl carbon is strongly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. It is expected to appear significantly downfield, typically in the range of 190-200 ppm.[2]
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, which deshields the aromatic carbons, particularly at the ipso position (the carbon it's attached to).
-
Bromine Atom (-Br): Bromine exhibits a dual effect. It is electronegative, causing inductive deshielding. However, it also has a "heavy atom effect," where its large, polarizable electron cloud can cause diamagnetic shielding of the ipso carbon, resulting in a counterintuitive upfield shift for C-2.[3]
Based on these principles and by comparing with reference compounds, we can predict the relative chemical shifts for the aromatic carbons. The substitution pattern breaks the symmetry of the benzene ring, making all six aromatic carbons chemically non-equivalent.[4]
Comparative Data from Model Compounds
To build a robust predictive model for the spectrum of this compound, we must first understand the influence of each substituent individually. The table below compares the 13C NMR chemical shifts of benzene with those of benzaldehyde, nitrobenzene, and bromobenzene.
| Carbon Position | Benzene (δ ppm) | Benzaldehyde (δ ppm)[5][6] | Nitrobenzene (δ ppm)[7][8] | Bromobenzene (δ ppm)[9][10] |
| C1 (ipso) | 128.5 | 136.5 | 148.3 | 122.6 |
| C2/C6 (ortho) | 128.5 | 129.7 | 123.5 | 131.5 |
| C3/C5 (meta) | 128.5 | 129.0 | 129.4 | 130.1 |
| C4 (para) | 128.5 | 134.4 | 134.7 | 127.1 |
| Carbonyl (C=O) | N/A | 192.3 | N/A | N/A |
Data is typically acquired in CDCl₃ with TMS as the standard.
Analysis of Substituent Effects:
-
The aldehyde group in benzaldehyde deshields all ring carbons, with the most significant effect at the ipso (C1) and para (C4) positions.[5]
-
The nitro group in nitrobenzene strongly deshields the ipso carbon (C1) and the para carbon (C4).[7]
-
The bromo group in bromobenzene shows a unique effect: it shields the ipso carbon (C1) while deshielding the ortho and meta carbons.[3]
These established trends provide a logical foundation for assigning the complex spectrum of our target molecule, this compound.
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
The protocol outlined below is designed to be a self-validating system, ensuring reproducibility and high-quality data.
4.1. Sample Preparation
-
Mass Determination: Accurately weigh 50-100 mg of this compound. This concentration is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as 13C NMR is inherently less sensitive than 1H NMR.[11]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[11]
-
Dissolution & Transfer: Prepare the sample in a small vial to ensure complete dissolution.[11] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to a clean, dry 5 mm NMR tube. The final sample volume should result in a column height of about 4-5 cm.[12]
-
Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal standard, defined as 0.0 ppm.[5]
4.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer is recommended.
-
Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to optimize homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C experiment (zgpg30 or similar).
-
Pulse Angle: A 30-45 degree pulse angle is used to allow for faster repetition rates without saturating the signals, especially for quaternary carbons which have longer relaxation times.[13]
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. A sufficient delay is vital for quantitative accuracy, though for routine characterization, this value provides a good balance between signal intensity and experiment time.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.[12] .
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential multiplying function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Diagram 1: Experimental Workflow for 13C NMR Analysis
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzaldehyde(100-52-7) 13C NMR spectrum [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]
- 9. Bromobenzene(108-86-1) 13C NMR spectrum [chemicalbook.com]
- 10. Solved 11. Example the 13C-NMR spectrum of bromobenzene | Chegg.com [chegg.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to the Characterization of 2-Bromo-5-nitrobenzaldehyde: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of key intermediates is paramount. 2-Bromo-5-nitrobenzaldehyde stands as a critical building block in the synthesis of a variety of compounds, including neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[1] Its chemical reactivity and the potential for isomeric impurities necessitate a robust analytical strategy for its characterization. This guide provides an in-depth comparison of mass spectrometry with other key analytical techniques, offering field-proven insights into the optimal methodologies for a comprehensive analysis of this compound.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique, leveraging the compound's volatility for separation and subsequent ionization.[2]
The Science of Fragmentation: Interpreting the Electron Ionization (EI) Mass Spectrum
In Electron Ionization (EI), high-energy electrons bombard the sample, leading to the formation of a positively charged molecular ion (M•+) and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.
-
Molecular Ion (M•+): The molecular weight of this compound (C₇H₄BrNO₃) is approximately 230.02 g/mol .[2][3] A key feature to look for in the mass spectrum is a pair of peaks for the molecular ion, separated by two mass-to-charge units (m/z), representing the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a near 1:1 natural abundance. Therefore, we expect to see prominent peaks at approximately m/z 229 and 231.
-
Key Fragmentation Pathways: The stability of the aromatic ring often results in a strong molecular ion peak.[4][5] However, characteristic fragmentation patterns provide definitive structural confirmation. The primary fragmentation points are the bonds adjacent to the functional groups.
-
Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond can result in a detectable [M-H]⁺ ion at m/z 228/230.[4]
-
Loss of the Aldehyde Group (M-29): A more significant fragmentation involves the loss of the formyl radical (•CHO), leading to a prominent peak for the bromonitrophenyl cation at m/z 200/202.[4][6]
-
Loss of the Nitro Group (M-46): Cleavage of the C-NO₂ bond results in the loss of a nitrogen dioxide radical (•NO₂), yielding a fragment ion at m/z 183/185.
-
Loss of Bromine (M-79/81): The C-Br bond can also cleave, resulting in the loss of a bromine radical and a fragment ion corresponding to nitrobenzaldehyde cation at m/z 150.
-
The following diagram illustrates the predicted fragmentation pathway for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides invaluable molecular weight and structural information, a multi-faceted approach employing other analytical techniques is crucial for unambiguous characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.[7]
-
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aldehydic proton and the three aromatic protons, with their splitting patterns revealing their substitution pattern on the aromatic ring.
-
¹³C NMR: This provides information on the number and types of carbon atoms in the molecule. Distinct signals would be observed for the aldehyde carbonyl carbon, and the six aromatic carbons (four substituted and two unsubstituted).
Comparison to Mass Spectrometry:
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Primary Information | Molecular weight and fragmentation pattern | Atomic connectivity and 3D structure |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Isomer Differentiation | Can be challenging for positional isomers | Excellent for differentiating isomers |
| Sample State | Gas or liquid (can be solid with specific ionization) | Liquid (solution) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[8]
For this compound, the FTIR spectrum would prominently display:
-
Aldehyde C=O stretch: A strong absorption band around 1700 cm⁻¹.
-
Nitro N-O stretches: Two strong bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Br stretch: Typically in the fingerprint region, below 800 cm⁻¹.
Comparison to Mass Spectrometry:
| Feature | Mass Spectrometry | FTIR Spectroscopy |
| Primary Information | Molecular weight and fragmentation | Presence of functional groups |
| Structural Detail | Infers structure from fragments | No detailed structural connectivity |
| Speed | Slower, requires sample preparation | Very fast, minimal sample prep |
| Destructive? | Yes | No |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[9] It is particularly useful for assessing the purity of synthesized compounds like this compound.[8]
-
Purity Assessment: A reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.
-
Quantification: Using a calibrated standard, HPLC can accurately determine the concentration of this compound in a sample.
Comparison to Mass Spectrometry:
| Feature | Mass Spectrometry | HPLC (with UV detection) |
| Primary Information | Molecular weight and structure | Purity and quantity |
| Identification Power | High (based on m/z and fragments) | Lower (based on retention time) |
| Coupling Potential | Can be a detector for GC/LC (GC-MS, LC-MS) | Can be coupled with MS for enhanced analysis |
| Main Application | Structural elucidation | Purity and quantitative analysis |
Integrated Analytical Workflow for Comprehensive Characterization
For a complete and reliable characterization of this compound, an integrated approach is recommended. The following workflow ensures both structural confirmation and purity assessment.
Caption: Recommended workflow for the analysis of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
HPLC Purity Determination
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: The purity can be calculated based on the area percent of the peak corresponding to this compound.
Conclusion
While mass spectrometry is a powerful tool for determining the molecular weight and providing structural clues through fragmentation analysis of this compound, it does not stand alone. A comprehensive and trustworthy characterization relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides unambiguous structural confirmation, FTIR offers rapid functional group identification, and HPLC is essential for accurate purity assessment. By integrating these techniques, researchers and drug development professionals can ensure the quality and identity of this vital chemical intermediate, paving the way for successful downstream applications.
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 2-Bromo-5-nitrobenzaldehyde and 2-Chloro-5-nitrobenzaldehyde
Introduction
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. 2-Bromo-5-nitrobenzaldehyde and 2-Chloro-5-nitrobenzaldehyde are two closely related and valuable building blocks, frequently employed in the synthesis of complex heterocyclic scaffolds such as quinazolines and benzimidazoles.[1][2] Their utility stems from the strategic placement of three key functional groups: an electrophilic aldehyde, a powerful electron-withdrawing nitro group, and a halogen atom that can act as a leaving group.
This guide provides an in-depth, objective comparison of the chemical reactivity of these two reagents, focusing on their performance in the most common and synthetically valuable reaction pathway: Nucleophilic Aromatic Substitution (SNAr). By examining the underlying mechanistic principles and drawing upon established experimental trends, this document aims to equip scientists with the knowledge to make informed decisions when selecting between these two synthons.
Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary mode of reactivity for displacing the halogen on these molecules is the Nucleophilic Aromatic Substitution (SNAr) pathway. This is a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[3][4]
-
Step 1 (Addition): A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon). This is typically the rate-determining step of the reaction.[5] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6]
-
Step 2 (Elimination): The aromaticity is restored as the leaving group (the halide ion) is expelled. This step is generally fast.
The feasibility and rate of an SNAr reaction are critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[7][8] These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[9]
Structural Analysis of 2-Halo-5-nitrobenzaldehydes
In both 2-bromo- and 2-chloro-5-nitrobenzaldehyde, the key substituents are:
-
The Leaving Group (X): The halogen (Br or Cl) at the C2 position.
-
Activating Groups: The aldehyde (-CHO) group at C1 and the nitro (-NO₂) group at C5.
Crucially, the aldehyde group is ortho to the halogen, and the nitro group is meta. This specific arrangement has significant consequences:
-
Ortho-Aldehyde Group: Being an EWG, the aldehyde group provides powerful activation and stabilization for the Meisenheimer complex via both inductive and resonance effects.
-
Meta-Nitro Group: A nitro group in the meta position cannot delocalize the negative charge of the intermediate through resonance.[9] Its activating influence is therefore limited to its inductive electron-withdrawing effect, which is less potent than resonance stabilization.
The overall reactivity of these substrates is thus significantly enhanced by the ortho-aldehyde but less so than if the powerful nitro group were in an ortho or para position relative to the halogen.
Core Comparison: Bromine vs. Chlorine as a Leaving Group in SNAr
The central question is how the identity of the halogen—bromine versus chlorine—affects the reaction rate. In SN1 and SN2 reactions, bromide is generally a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond. However, in SNAr, this trend is inverted.
The established reactivity order for halogens in SNAr reactions is: F > Cl ≈ Br > I .[3][10]
This order arises because the rate-determining step is the nucleophilic attack, not the expulsion of the leaving group.[5] The key factors influencing this first step are:
-
Electronegativity (Inductive Effect): A more electronegative halogen polarizes the carbon-halogen bond more effectively, withdrawing electron density from the ring and making the ipso-carbon more electrophilic (i.e., more attractive to the incoming nucleophile). Since chlorine is more electronegative than bromine, it provides a stronger inductive pull, which should slightly accelerate the rate of nucleophilic attack.
-
Polarizability: This refers to the ability of the electron cloud of an atom to be distorted. While less dominant than electronegativity in this context, polarizability can play a role in stabilizing the transition state.[11] Bromine is more polarizable than chlorine.
For chlorine and bromine, these two effects are often closely balanced, leading to very similar reactivity profiles. While theory suggests the more electronegative chlorine should render 2-chloro-5-nitrobenzaldehyde slightly more reactive, in practice, the difference is often negligible and can be influenced by the specific nucleophile and solvent used.[10][12][13]
Data Summary: Reactivity Comparison
The following table summarizes the key properties and expected reactivity based on established chemical principles. Direct, side-by-side kinetic data for these specific isomers is not extensively documented, so this comparison is grounded in the well-understood mechanism of SNAr reactions.
| Feature | 2-Chloro-5-nitrobenzaldehyde | This compound | Rationale & Citation |
| Molecular Formula | C₇H₄ClNO₃ | C₇H₄BrNO₃ | [14][15] |
| Molecular Weight | 185.56 g/mol | 230.02 g/mol | [14][15] |
| Leaving Group | Chlorine (Cl) | Bromine (Br) | - |
| Electronegativity (Pauling) | 3.16 | 2.96 | The higher electronegativity of Cl makes the reaction site more electrophilic. |
| C-X Bond Strength | ~339 kJ/mol (C-Cl) | ~285 kJ/mol (C-Br) | Not a primary factor in the rate-determining step of SNAr.[3] |
| Expected SNAr Reactivity | Slightly Higher to Similar | Slightly Lower to Similar | The higher electronegativity of Cl favors the initial nucleophilic attack, but the effect is often small, leading to Cl ≈ Br reactivity.[10][11] |
Visualization of the Reaction Mechanism
The following diagram illustrates the SNAr mechanism for 2-halo-5-nitrobenzaldehyde. Note the critical role of the ortho-aldehyde group in stabilizing the Meisenheimer complex intermediate via resonance.
References
- 1. [PDF] 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of 2-Bromo-5-nitrobenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bromo-Nitrobenzaldehyde Isomers
Substituted benzaldehydes are foundational building blocks in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Among these, the bromo-nitrobenzaldehyde isomers represent a class of highly versatile intermediates. The presence of three distinct functional groups—the aldehyde, the bromo group, and the nitro group—offers a rich platform for sequential and regioselective chemical modifications. The aldehyde facilitates the formation of Schiff bases, alkenes, and alcohols; the bromo- and nitro- groups are key participants in nucleophilic aromatic substitution and reduction reactions, and serve as powerful directing groups in further electrophilic substitutions.
However, the synthetic accessibility of these isomers is not uniform. The interplay of electronic and steric effects governed by the substituents on the aromatic ring dictates the feasibility, yield, and purity of the final product. This guide provides a comparative analysis of the synthesis efficiency for 2-Bromo-5-nitrobenzaldehyde and its key isomers, supported by experimental data and mechanistic insights to inform strategic decisions in synthetic route design.
Guiding Principles: Electronic and Steric Effects in Synthesis
The efficiency of synthesizing a specific bromo-nitrobenzaldehyde isomer is fundamentally tied to the principles of electrophilic aromatic substitution. The directing effects of the substituents already on the ring determine the position of an incoming group (e.g., -NO₂ or -Br) and the overall reaction rate.
-
Aldehyde Group (-CHO): Strongly deactivating and meta-directing due to its electron-withdrawing resonance and inductive effects.
-
Nitro Group (-NO₂): Strongly deactivating and meta-directing, also due to potent electron-withdrawing effects.
-
Bromo Group (-Br): Deactivating due to its inductive effect, but ortho, para-directing because of the resonance donation of its lone pairs.
The synthesis of a target isomer is most efficient when these directing effects are convergent—that is, when the existing substituents cooperatively direct an incoming group to the desired position. Conversely, when the directing effects are divergent, mixtures of isomers are often formed, leading to lower yields of the target compound and challenging purification steps.
Caption: Directing effects of key substituents.
Comparative Analysis of Synthesis Routes and Yields
The most common strategies for synthesizing bromo-nitrobenzaldehydes involve the oxidation of a corresponding toluene derivative or the electrophilic substitution (nitration or bromination) of a substituted benzaldehyde. The efficiency of these routes varies dramatically between isomers.
| Isomer | Starting Material | Synthetic Strategy | Reported Yield | Reference(s) |
| This compound | 2-Bromobenzaldehyde | Electrophilic Nitration | 94% | [1] |
| 2-Bromo-3-nitrobenzaldehyde | 2-Bromo-3-nitrobenzoic acid | Reduction then Oxidation | ~78% (overall) | [2] |
| 3-Bromo-2-nitrobenzaldehyde | 3-Bromo-2-nitrobenzyl alcohol | Oxidation | 65-68% | [3] |
| 4-Bromo-2-nitrobenzaldehyde | 4-Bromo-2-nitrotoluene | Oxidation via Diacetate | 45% (overall) | |
| 5-Bromo-2-nitrobenzaldehyde | 5-Bromo-2-nitrotoluene | Oxidation | 83% | |
| 4-Bromo-3-nitrobenzaldehyde | 4-Bromobenzaldehyde | Electrophilic Nitration | 89% | |
| 2-Bromo-4-nitrobenzaldehyde | 2-Bromo-4-nitrotoluene | Oxidation via Diacetate | 9% |
Analysis:
The synthesis of This compound stands out as exceptionally efficient.[1] The starting material, 2-bromobenzaldehyde, has two substituents whose directing effects are convergent for nitration. The ortho, para-directing bromo group and the meta-directing aldehyde group both favor substitution at the C5 position, leading to a high yield of the single desired isomer.[1]
In contrast, isomers like 2-Bromo-4-nitrobenzaldehyde are obtained in very low yields via similar oxidation routes. This inefficiency often stems from challenges in the synthesis of the starting material or difficult reaction conditions.
The synthesis of 2-Bromo-3-nitrobenzaldehyde demonstrates an alternative, high-yielding strategy that bypasses electrophilic aromatic substitution on the aldehyde ring altogether.[2] By starting with a pre-functionalized benzoic acid and performing functional group interconversions (reduction followed by oxidation), the challenges of competing directing effects are avoided, resulting in a good overall yield.[2]
The direct nitration of benzaldehyde itself yields primarily the meta-isomer (3-nitrobenzaldehyde) at around 72%, with ortho (~19%) and para (~9%) isomers as significant byproducts, making the isolation of pure ortho or para isomers from this route inefficient.[4][5]
Detailed Experimental Protocols
The following protocols are self-validating systems, representing established methods for the synthesis of key isomers.
Protocol 1: High-Efficiency Synthesis of this compound via Nitration
This protocol leverages the convergent directing effects of the bromo and aldehyde groups for a highly selective nitration.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
In a flask equipped with a magnetic stirrer, dissolve 2-Bromobenzaldehyde (10.0 g, 53.7 mmol) in concentrated sulfuric acid (100 mL) and cool the solution to 0°C in an ice bath.[1]
-
Add potassium nitrate (5.43 g, 53.7 mmol) in small portions over a period of 1 hour, ensuring the temperature remains at 0°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 3 hours. Monitor reaction completion by TLC.
-
Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash the solid thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a mixed solvent system of ethyl acetate and pentane to yield pure this compound (11.7 g, 94% yield).[1]
Protocol 2: Two-Step Synthesis of 2-Bromo-3-nitrobenzaldehyde
This route circumvents regioselectivity issues by starting with a pre-functionalized carboxylic acid.
Caption: Two-step workflow for 2-Bromo-3-nitrobenzaldehyde synthesis.
Step 1: Reduction of 2-Bromo-3-nitrobenzoic Acid [2]
-
Dissolve 2-bromo-3-nitrobenzoic acid (0.02 mol) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Borane THF complex (1 M solution, 0.04 mol, 2.0 eq) dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0°C and quench by the slow addition of 1 M HCl.
-
Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-bromo-3-nitrobenzyl alcohol (92% yield), which is typically pure enough for the next step.[2]
Step 2: Oxidation to 2-Bromo-3-nitrobenzaldehyde [2]
-
In a separate flask, suspend Pyridinium chlorochromate (PCC) (0.027 mol, 1.5 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of 2-bromo-3-nitrobenzyl alcohol (from Step 1, 0.018 mol) in anhydrous DCM to the PCC suspension.
-
Stir the mixture at room temperature for 3 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel, washing the pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product, 2-bromo-3-nitrobenzaldehyde (85% yield for this step).[2]
Conclusion and Strategic Outlook
The synthesis efficiency of bromo-nitrobenzaldehyde isomers is highly dependent on the substitution pattern of the target molecule. For This compound , direct electrophilic nitration of 2-bromobenzaldehyde is an exceptionally effective and high-yielding strategy due to the convergent directing effects of the existing substituents. This makes it a readily accessible building block for further synthetic elaboration.
For isomers where direct electrophilic substitution would lead to a mixture of products, such as 2-Bromo-3-nitrobenzaldehyde , alternative multi-step strategies involving functional group transformations are demonstrably more efficient. These routes, while longer, offer superior control and result in higher overall yields of the pure isomer.
Conversely, isomers like 2-Bromo-4-nitrobenzaldehyde prove challenging to synthesize in high yield via conventional methods, which may necessitate the development of novel synthetic routes or an acceptance of higher production costs. For the synthetic chemist, a careful analysis of these directing effects and a consideration of alternative pathways are paramount to designing an efficient, cost-effective, and successful synthesis.
References
A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-5-nitrobenzaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. The 2-bromo-5-nitrobenzaldehyde scaffold and its derivatives are of significant interest as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds. Their utility, however, is entirely dependent on the precise arrangement of their constituent atoms. An impurity or a structural isomer can lead to drastically different biological activities and safety profiles, making rigorous structural validation an non-negotiable step in the research and development pipeline.
This guide provides an in-depth comparison of the critical analytical techniques used to validate the structure of this compound derivatives. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the scientific integrity of your findings. Every protocol described herein is designed to be a self-validating system, providing a robust framework for confident structural elucidation.
The Analytical Triad: A Multi-faceted Approach to Structural Confirmation
No single analytical technique can provide a complete picture of a molecule's structure. Instead, a synergistic approach, employing a triad of core techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction—is essential for unambiguous structural assignment. Each technique probes different aspects of the molecule, and their combined data provides a comprehensive and cross-validated structural determination.
dot
Caption: The logical workflow for the structural validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
The "Why" Behind NMR Analysis
-
¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For our target scaffold, we expect to see distinct signals for the aldehydic proton and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for the substitution pattern on the benzene ring.
-
¹³C NMR: This provides information on the number of different types of carbon atoms and their electronic environment. We can expect to see signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and any carbons in the derivative's substituent. The chemical shifts of the aromatic carbons are also sensitive to the substitution pattern.
Comparative ¹H NMR Data for Substituted Benzaldehydes
The electronic nature of substituents significantly influences the chemical shifts of the aldehydic and aromatic protons. Electron-withdrawing groups, such as the nitro group in our target molecule, will deshield nearby protons, shifting their signals to a higher frequency (downfield).[1]
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Rationale |
| Benzaldehyde | ~9.9 | ~7.5 - 7.9 | Baseline for comparison. |
| 4-Nitrobenzaldehyde | ~10.1-10.2 | ~8.1 - 8.4 | The electron-withdrawing nitro group deshields all protons, shifting them downfield. |
| This compound | ~10.2 | ~7.8 - 8.5 | The combined electron-withdrawing effects of the bromo and nitro groups, along with their positions, lead to a complex downfield shift of the aromatic protons. |
| 2-Bromo-5-hydroxybenzaldehyde | ~10.1 | ~6.9 - 7.4 | The electron-donating hydroxyl group counteracts the effect of the bromine, leading to upfield shifts of the aromatic protons compared to the nitro derivative.[2] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.
The "Why" Behind MS Analysis
-
Molecular Weight Determination: The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the synthesized derivative, allowing for the confirmation of its elemental composition. For this compound (C₇H₄BrNO₃), the expected monoisotopic mass is approximately 228.937 g/mol .[4] The presence of bromine is often indicated by a characteristic M+2 peak of nearly equal intensity to the M+ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5]
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization (fragmentation) can provide clues about its structure. For aldehydes, characteristic fragmentation patterns include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[6] The presence of a nitro group can lead to the loss of •NO₂ (M-46) or •NO (M-30).[7]
Expected Fragmentation of this compound
dot
Caption: Plausible fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a compound can be grown as a high-quality single crystal, X-ray diffraction provides the most unambiguous and detailed structural information. It allows for the direct visualization of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[8]
The "Why" Behind X-ray Crystallography
-
Absolute Structure Confirmation: X-ray crystallography provides a definitive 3D model of the molecule, confirming the connectivity and stereochemistry without ambiguity.
-
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, which can be influenced by intermolecular forces.
-
Intermolecular Interactions: This technique elucidates how molecules pack in the crystal lattice and identifies non-covalent interactions such as hydrogen bonding and halogen bonding, which can be crucial for understanding physical properties and biological activity.[9]
Comparative Crystallographic Data for Benzaldehyde Derivatives
| Parameter | 2-Bromo-5-hydroxybenzaldehyde[10] | 4-(Benzyloxy)benzaldehyde[11] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | Pca2₁ |
| a (Å) | 3.9851(5) | 11.4772(11) |
| b (Å) | 16.547(3) | 12.9996(12) |
| c (Å) | 11.841(2) | 7.2032(6) |
| Key Feature | Molecules form zigzag chains stabilized by intermolecular hydrogen bonds. | Essentially planar conformation with weak intermolecular C-H···O contacts. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[12]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell. The initial structural model is then refined to best fit the experimental data.
-
Data Analysis and Visualization: The final refined structure provides precise atomic coordinates, which can be used to generate a 3D model of the molecule and analyze its geometric parameters and intermolecular interactions.
Identifying and Mitigating Common Pitfalls: The Importance of Purity
The synthesis of this compound derivatives is not always straightforward. Side reactions can lead to the formation of impurities that can complicate structural analysis and compromise the integrity of downstream applications.
A common side reaction in the nitration of substituted benzaldehydes is the formation of regioisomers. For example, in the synthesis of the analogous 2-chloro-5-nitrobenzaldehyde, the formation of the 2-chloro-3-nitrobenzaldehyde isomer is a prevalent side reaction.[3] Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired product.[3]
Troubleshooting Common Impurities:
-
Isomeric Byproducts: These can be particularly challenging to separate due to their similar physical properties. Careful analysis of NMR spectra, especially 2D NMR techniques like COSY and HMBC, can help to distinguish between isomers. Recrystallization from a carefully chosen solvent system is often necessary for purification.[3]
-
Over-nitrated Products: The presence of additional nitro groups can be readily detected by mass spectrometry (a higher molecular weight) and NMR (changes in the aromatic proton and carbon signals).
-
Oxidized Byproducts: Oxidation of the aldehyde to a carboxylic acid can occur. This can be identified by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal, as well as a characteristic C=O stretch in the IR spectrum.
Conclusion: A Commitment to Scientific Rigor
The structural validation of this compound derivatives is a critical process that demands a meticulous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray diffraction, researchers can achieve an unambiguous and comprehensive understanding of their synthesized molecules. This commitment to rigorous structural confirmation not only upholds the principles of scientific integrity but also ensures the reliability and reproducibility of subsequent research, ultimately accelerating the path towards new discoveries in medicine and materials science.
References
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- 4. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 9. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Senior Application Scientist's Guide to Purity Assessment of Substituted Nitrobenzaldehydes by Gas Chromatography: A Comparative Analysis
For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream processes are built. Substituted nitrobenzaldehydes are a pivotal class of compounds, serving as versatile precursors in the synthesis of a multitude of active pharmaceutical ingredients (APIs), dyes, and other fine chemicals.[1] The presence of impurities, such as positional isomers, unreacted starting materials, or by-products, can drastically alter reaction kinetics, yield, and the impurity profile of the final product, posing significant risks to both process efficiency and patient safety.[2][3]
This guide provides an in-depth, objective comparison of Gas Chromatography (GC) with alternative analytical techniques for the purity assessment of substituted nitrobenzaldehydes. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you to select and implement the most appropriate analytical strategy for your specific needs.
The Analytical Challenge: The Dual Nature of Nitrobenzaldehydes
Substituted nitrobenzaldehydes present a unique analytical challenge. While their aromatic nature and molecular weight make them amenable to Gas Chromatography, the presence of the polar aldehyde group and the thermally sensitive nitro group introduces complexities.[4] Direct GC analysis can be compromised by thermal degradation in the hot injector port, leading to inaccurate quantification and the erroneous identification of degradation products as sample impurities.[5][6] This necessitates a careful and considered approach to method development, often creating a decision point: direct analysis with optimized conditions or derivatization to enhance stability and volatility.
Gas Chromatography (GC): The High-Resolution Workhorse
GC is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and speed.[5][7] When properly optimized, it can provide excellent separation of closely related isomers and other volatile impurities.
Approach 1: Direct GC Analysis
Direct injection is the most straightforward approach, minimizing sample preparation. The key to success lies in mitigating the risk of thermal degradation. This is achieved through careful optimization of the GC inlet conditions.
Causality Behind Experimental Choices:
-
Deactivated Inlet Liner: An active inlet liner, with exposed silanol groups, can catalytically promote the degradation of sensitive analytes. Using a deactivated liner is crucial to create an inert pathway for the sample to reach the column.[4]
-
Optimized Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample but low enough to prevent thermal breakdown. A temperature ramp or a lower-than-typical isothermal temperature is often employed.[8]
-
Split vs. Splitless Injection: A split injection minimizes the residence time of the analyte in the hot inlet, reducing the opportunity for degradation.[5] However, for trace impurity analysis, a splitless injection may be necessary to achieve the required sensitivity.[8] This choice represents a trade-off between analyte stability and detection limits.
Experimental Protocol: Direct GC-MS Analysis of 4-Nitrobenzaldehyde
This protocol provides a general framework. Specific parameters should be optimized and validated for the instrument and the specific substituted nitrobenzaldehyde of interest.[8]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
GC Conditions:
-
Inlet Temperature: 250°C (Optimization may be required)
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-400 amu
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized nitrobenzaldehyde into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Approach 2: GC Analysis with Derivatization
For aldehydes, derivatization is a powerful strategy to overcome issues of thermal lability and improve chromatographic peak shape.[9] The process converts the polar aldehyde group into a more stable and volatile derivative. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent for this purpose.[10]
Causality Behind Experimental Choices:
-
PFBHA Reagent: PFBHA reacts with the aldehyde to form a stable oxime derivative. The pentafluorobenzyl group makes the derivative highly responsive to an Electron Capture Detector (ECD) for ultra-trace analysis, although Flame Ionization Detection (FID) or Mass Spectrometry (MS) are also suitable.
-
Reaction Conditions: The derivatization reaction is typically carried out under mild heating to ensure complete conversion without degrading the analyte.[10]
-
Extraction: After derivatization in an aqueous/organic medium, the derivative is extracted into a non-polar solvent (e.g., hexane) for injection into the GC.[11] This step also serves as a sample clean-up, removing non-volatile salts and other polar interferences.
Experimental Protocol: PFBHA Derivatization for GC Analysis
This protocol is adapted from established methods for aldehyde derivatization.[10][11]
Reagents:
-
PFBHA hydrochloride solution (10 mg/mL in deionized water, prepared fresh)
-
Suitable organic solvent (e.g., Methanol)
-
Extraction solvent (e.g., Hexane)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Prepare a stock solution of the nitrobenzaldehyde in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
Reaction: In a 2 mL autosampler vial, add 500 µL of the sample solution. Add 100 µL of the PFBHA solution.
-
Heating: Cap the vial and heat at 70°C for 20 minutes to facilitate the reaction.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of hexane and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.
-
Sample Transfer: Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Inject 1 µL of the hexane layer into the GC system using the same chromatographic conditions as the direct analysis method, with adjustments to the temperature program as needed for the derivative's volatility.
The Primary Alternative: High-Performance Liquid Chromatography (HPLC)
For thermally labile or non-volatile compounds, HPLC is often the method of choice.[5][12] It performs separations in the liquid phase at or near ambient temperature, thus eliminating the risk of thermal degradation.[13]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is typically used for aromatic compounds like nitrobenzaldehydes. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile and water).[1]
-
UV Detection: The nitroaromatic chromophore makes these compounds highly responsive to UV detection, allowing for sensitive quantification.[8]
-
Isocratic vs. Gradient Elution: For a simple purity assay, an isocratic mobile phase composition may be sufficient. However, for separating a complex mixture of impurities with varying polarities, a gradient elution (where the mobile phase composition is changed over time) will provide better resolution.
Experimental Protocol: HPLC-UV Analysis of 4-Nitrobenzaldehyde
This protocol provides a robust starting point for the purity analysis of substituted nitrobenzaldehydes.[1]
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v). The exact ratio should be optimized for the specific analyte and its impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Nitrobenzaldehyde sample.
-
Dissolve and dilute to 100 mL with the mobile phase to achieve a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Performance: GC vs. HPLC
The choice between GC and HPLC is not about which technique is universally "better," but which is most "fit for purpose."[8] The following table summarizes the key performance characteristics.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[3] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] |
| Applicability | Best for volatile and thermally stable compounds. Risk of thermal degradation for nitrobenzaldehydes.[5] | Well-suited for non-volatile and thermally labile compounds. Ideal for direct analysis of nitrobenzaldehydes.[12] |
| Impurity Profiling | Excellent for volatile impurities (e.g., residual solvents). Positional isomers can be separated with high-resolution capillary columns.[14][15] | Excellent for separating non-volatile impurities and positional isomers.[5] |
| Speed | Generally faster analysis times (5-15 minutes).[5] | Typically longer analysis times (15-30 minutes).[5] |
| Sensitivity (Typical) | LOD: 0.1 - 10 ng/mL (FID/MS)[2][16] | LOD: 1 - 20 ng/mL (UV)[17][18] |
| LOQ: 0.5 - 30 ng/mL (FID/MS)[16] | LOQ: 3 - 60 ng/mL (UV)[17][18] | |
| Linearity (Typical R²) | > 0.999[2] | > 0.999[17] |
| Sample Preparation | Simple dissolution for direct analysis. Multi-step derivatization may be required.[8][11] | Simple dissolution in the mobile phase is usually sufficient.[1] |
Note: LOD/LOQ and linearity values are typical and should be determined during method validation for the specific analyte and instrument.
Visualizing the Workflow
To ensure clarity and reproducibility, a well-defined workflow is essential. The following diagrams, rendered in Graphviz, illustrate the logical steps for both the GC analysis and the overall method selection process.
Caption: Experimental workflow for GC purity assessment of nitrobenzaldehydes.
Caption: Logical decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
Both GC and HPLC are powerful and valid techniques for the purity assessment of substituted nitrobenzaldehydes. The optimal choice is dictated by the specific analytical goals and the nature of the sample.
-
For routine quality control and purity assays , where robustness and the avoidance of analyte degradation are paramount, HPLC-UV is the recommended primary technique .[8] Its ability to handle non-volatile and thermally labile compounds at ambient temperatures provides a high degree of confidence in the accuracy of the results.[5]
-
Gas Chromatography serves as an excellent complementary or alternative technique. It is particularly valuable for:
-
Impurity Profiling: When coupled with Mass Spectrometry (GC-MS), it is unparalleled for the identification and quantification of unknown volatile or semi-volatile impurities.[8][14]
-
High-Throughput Screening: For well-characterized samples where thermal degradation is not a significant issue, the faster run times of GC can be advantageous.[5]
-
As a Senior Application Scientist, my recommendation is to employ a platform approach . Develop and validate an HPLC-UV method as the primary workhorse for purity determination. Concurrently, develop a robust GC-MS method to be used for comprehensive impurity profiling, investigation of out-of-specification results, and for analyzing volatile impurities like residual solvents. This dual-methodology approach creates a self-validating system, ensuring the highest level of scientific integrity and trustworthiness in your analytical results, which is the ultimate requirement in pharmaceutical development and quality assurance.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. phytojournal.com [phytojournal.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Suzuki Coupling of Halo-Nitrobenzaldehydes
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl structures that are prevalent in pharmaceuticals and functional materials. However, the coupling of electronically deactivated and sterically hindered substrates, such as halo-nitrobenzaldehydes, presents a significant challenge that necessitates a careful selection of the catalytic system.
This guide provides an in-depth comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of halo-nitrobenzaldehydes. We will delve into the nuances of catalyst and ligand selection, explore the mechanistic underpinnings of the reaction, and provide actionable experimental data to empower you to overcome synthetic hurdles and accelerate your research.
The Challenge of Coupling Halo-Nitrobenzaldehydes
Halo-nitrobenzaldehydes are challenging substrates for Suzuki coupling due to a combination of electronic and steric factors. The strong electron-withdrawing nature of both the nitro (-NO2) and aldehyde (-CHO) groups deactivates the aryl halide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] Furthermore, the presence of three substituents on the aromatic ring can introduce steric hindrance, further impeding the approach of the palladium catalyst.
The choice of the halogen (I > Br > Cl) also plays a crucial role, with aryl chlorides being the most challenging to activate due to the strength of the C-Cl bond.[1] Overcoming these obstacles requires a catalytic system that is both highly active and stable.
Comparative Analysis of Catalyst Systems
The success of the Suzuki coupling of halo-nitrobenzaldehydes is critically dependent on the palladium source and, more importantly, the nature of the ancillary ligand. Here, we compare the performance of several key catalyst systems.
Traditional Phosphine Ligands: The Workhorse with Limitations
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and commercially available catalyst for a variety of Suzuki couplings.[2] While effective for many substrates, its performance with challenging halo-nitrobenzaldehydes can be limited.
Key Considerations for Pd(PPh₃)₄:
-
Moderate Activity: For electron-deficient aryl chlorides, higher catalyst loadings and elevated temperatures are often required to achieve reasonable yields.[2]
-
Ligand Dissociation: In solution, Pd(PPh₃)₄ exists in equilibrium with coordinatively unsaturated species, which are the catalytically active species. However, the stability of these species can be an issue.
-
Side Reactions: Under harsh reaction conditions, side reactions such as dehalogenation and homocoupling of the boronic acid can become more prevalent.
A study on the Suzuki cross-coupling of highly substituted and congested 1-chloro-2-nitrobenzenes demonstrated the utility of Pd(PPh₃)₄ under microwave heating, which can accelerate the reaction and improve outcomes.[3]
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Ligands
The development of bulky and electron-rich monophosphine ligands, pioneered by Stephen L. Buchwald, has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos have proven to be exceptionally effective for the coupling of challenging substrates, including electron-deficient aryl halides.[4][5]
Advantages of Buchwald Ligands:
-
Enhanced Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.[4]
-
Steric Hindrance: The bulkiness of these ligands promotes the formation of the active monoligated palladium species and accelerates the reductive elimination step.[4]
-
Broad Substrate Scope: These ligands have demonstrated remarkable success in the coupling of a wide range of challenging substrates, including heteroaryl chlorides.[6]
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for a wide range of aryl and heteroaryl chlorides. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for sterically hindered and electron-poor substrates. |
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[7] Their strong σ-donating ability and steric bulk make them highly effective in stabilizing the palladium catalyst and promoting catalytic activity, particularly for the activation of aryl chlorides.[8]
Benefits of NHC Ligands:
-
Strong Pd-C Bond: The robust bond between the NHC ligand and the palladium center leads to highly stable and long-lived catalysts.[7]
-
High Electron Donating Ability: NHCs are strong electron donors, which, like bulky phosphines, facilitates the oxidative addition step.[7]
-
Versatility: A wide variety of NHC ligands with tunable steric and electronic properties have been developed, allowing for the optimization of the catalyst for specific applications.[8]
A study on the cross-coupling of nitroarenes highlighted that imidazo[1,5-a]pyridinylidene-based NHC ligands can lead to significantly higher catalytic activity compared to phosphine-based systems.[7]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is crucial for rational catalyst selection and reaction optimization. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For halo-nitrobenzaldehydes, the oxidative addition of the electron-poor aryl halide to the Pd(0) complex is the most challenging step. The choice of a bulky, electron-rich ligand (either a phosphine or an NHC) is critical to accelerate this step. The subsequent transmetalation involves the transfer of the organic group from the boronic acid to the palladium center, a process that is facilitated by a base. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[1]
Experimental Data Comparison
The following table summarizes representative experimental conditions and yields for the Suzuki coupling of various halo-nitro-substituted arenes. While direct comparative studies on a single halo-nitrobenzaldehyde substrate are scarce in the literature, these examples provide valuable insights into the performance of different catalyst systems.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | MeOH/H₂O | MW | 0.25 | 95 |
| 4-Chloronitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 4-Nitro-1-bromobenzene | 4-Methoxyphenylboronic acid | (IPr)Pd(acac)Cl (1 mol%) | K₃PO₄ | Dioxane | 130 | 12 | 92 |
| 2-Bromo-5-nitrobenzaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Note: This data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
General Procedure for Suzuki Coupling using a Buchwald Ligand
This protocol provides a general starting point for the Suzuki coupling of a halo-nitrobenzaldehyde using a palladium/Buchwald ligand system.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
Halo-nitrobenzaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the halo-nitrobenzaldehyde, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene via syringe.
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of halo-nitrobenzaldehydes is a challenging yet highly valuable transformation in organic synthesis. While traditional catalysts like Pd(PPh₃)₄ can be effective under certain conditions, the use of modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene ligands offers significant advantages in terms of catalytic activity, substrate scope, and reaction efficiency. The choice of the optimal catalyst system will ultimately depend on the specific substrate, the desired scale of the reaction, and economic considerations. As ligand design continues to evolve, we can anticipate the development of even more powerful and versatile catalysts that will further expand the horizons of cross-coupling chemistry and enable the synthesis of increasingly complex and valuable molecules.
References
A Comparative Reactivity Analysis of 4-Bromo-3-nitrobenzaldehyde and 2-Bromo-5-nitrobenzaldehyde for Synthetic Chemistry Applications
An In-Depth Technical Guide:
As Senior Application Scientists, we recognize that the selection of starting materials is a critical decision point in the design of any synthetic route. The subtle interplay of electronic and steric effects, dictated by the arrangement of functional groups on an aromatic scaffold, can dramatically influence reaction outcomes, yields, and purity. This guide provides a comprehensive comparison of two structurally isomeric building blocks: 4-Bromo-3-nitrobenzaldehyde and 2-Bromo-5-nitrobenzaldehyde. Our objective is to furnish researchers, chemists, and drug development professionals with the field-proven insights and experimental data necessary to make informed strategic decisions in their synthetic endeavors.
We will dissect the inherent chemical properties of these isomers, explain the causality behind their differential reactivity in key transformations, and provide validated, step-by-step protocols for their application.
Physicochemical and Structural Overview
A foundational comparison begins with the basic properties and structures of the two isomers.
| Property | 4-Bromo-3-nitrobenzaldehyde | This compound |
| Molecular Formula | C₇H₄BrNO₃ | C₇H₄BrNO₃ |
| Molar Mass | 230.02 g/mol | 230.02 g/mol [1] |
| CAS Number | 30194-07-3 | 84459-32-5[2] |
| Appearance | Light yellow solid | White to yellow solid[2] |
| Melting Point | 104-106 °C | 98-102 °C |
| Chemical Structure |
Core Directive: Electronic and Steric Factor Analysis
The reactivity of these isomers is governed by the combined electronic influence of the bromo (-Br), nitro (-NO₂), and aldehyde (-CHO) groups. All three are electron-withdrawing groups (EWGs), primarily through the inductive effect (-I).[3][4] The nitro and aldehyde groups also exert a powerful electron-withdrawing resonance effect (-M or -R).[4] It is the relative positioning of these groups that creates distinct reactive profiles.
References
A Senior Application Scientist's Guide to Differentiating Regioisomers of Bromonitrobenzaldehyde
In the realm of pharmaceutical synthesis and materials science, the precise structural characterization of chemical intermediates is paramount. Bromonitrobenzaldehyde, a key building block, exists as several regioisomers depending on the substitution pattern on the benzene ring. The distinct positioning of the bromo, nitro, and aldehyde groups significantly influences the molecule's reactivity, physicochemical properties, and ultimately, the performance of the final product. Consequently, the unambiguous identification of each regioisomer is a critical quality control step.
This guide provides an in-depth comparison of analytical techniques for identifying and differentiating the common regioisomers of bromonitrobenzaldehyde. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic separations, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Challenge of Regioisomer Identification
The synthesis of bromonitrobenzaldehyde, often achieved through the nitration of a corresponding bromobenzaldehyde or bromination of a nitrobenzaldehyde, can lead to a mixture of isomers. The primary challenge lies in the subtle differences in their physical and chemical properties, making their separation and individual characterization a non-trivial task. The most prevalent isomers encountered are:
-
2-Bromo-3-nitrobenzaldehyde
-
2-Bromo-5-nitrobenzaldehyde
-
4-Bromo-2-nitrobenzaldehyde
-
4-Bromo-3-nitrobenzaldehyde
-
5-Bromo-2-nitrobenzaldehyde
This guide will focus on the analytical strategies to distinguish these specific isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers due to its sensitivity to the local chemical environment of each nucleus.[1] Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
¹H NMR Spectroscopy: A Fingerprint of the Aromatic Substitution
The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer. The number of distinct signals, their chemical shifts, and their coupling patterns are dictated by the symmetry of the molecule and the electronic effects of the substituents. The aldehyde proton also gives a characteristic singlet, usually downfield (δ 9.5-10.5 ppm).[2]
The electron-withdrawing nature of the nitro and aldehyde groups deshields adjacent protons, shifting them downfield. The bromine atom has a weaker deshielding effect. By analyzing these effects and the ortho, meta, and para coupling constants, one can assign the structure.[3][4]
Predicted ¹H NMR Aromatic Signals for Bromonitrobenzaldehyde Isomers:
| Isomer | Predicted Aromatic Proton Signals and Splitting Patterns |
| 2-Bromo-3-nitrobenzaldehyde | Three distinct signals in the aromatic region, likely complex multiplets due to ortho and meta couplings. |
| This compound | Three distinct signals. Expect a doublet, a doublet of doublets, and another doublet. |
| 4-Bromo-2-nitrobenzaldehyde | Three distinct signals. Expect a doublet, a doublet of doublets, and another doublet. |
| 4-Bromo-3-nitrobenzaldehyde | Three distinct signals, likely appearing as a doublet, a doublet of doublets, and a singlet (or a very narrowly split doublet). |
| 5-Bromo-2-nitrobenzaldehyde | Three distinct signals. Expect a doublet, a doublet of doublets, and another doublet. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the bromonitrobenzaldehyde sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).[5]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
-
Spectral Interpretation: Analyze the chemical shifts, integration values (proton count), and coupling patterns to elucidate the substitution pattern on the aromatic ring.[6]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.[7][8] The aldehyde carbonyl carbon is readily identifiable by its characteristic downfield shift (δ 185-195 ppm). The number of signals in the aromatic region (δ 110-160 ppm) corresponds to the number of chemically non-equivalent carbon atoms, which is determined by the molecule's symmetry.
Predicted Number of Aromatic ¹³C NMR Signals:
| Isomer | Number of Aromatic Carbon Signals |
| 2-Bromo-3-nitrobenzaldehyde | 6 |
| This compound | 6 |
| 4-Bromo-2-nitrobenzaldehyde | 6 |
| 4-Bromo-3-nitrobenzaldehyde | 6 |
| 5-Bromo-2-nitrobenzaldehyde | 6 |
While all isomers are expected to show six distinct aromatic carbon signals due to the lack of symmetry, the precise chemical shifts will differ, allowing for their differentiation.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is required compared to ¹H NMR.
-
Data Processing and Interpretation: Process the data similarly to ¹H NMR. Assign the peaks based on their chemical shifts, with the carbonyl carbon being the most downfield, followed by the aromatic carbons.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. For bromonitrobenzaldehyde isomers, all will have the same nominal molecular weight. However, MS can still be a valuable tool for identification.
The most characteristic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, M⁺ and (M+2)⁺, separated by two mass units, which is a definitive indicator of the presence of one bromine atom.[5][10]
While the molecular ion region will be identical for all isomers, their fragmentation patterns upon ionization (typically by Electron Ionization - EI) can differ, although these differences may be subtle. Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde proton (-1 amu), the formyl group (-29 amu, loss of CHO), and the nitro group (-46 amu, loss of NO₂).[11][12][13] The relative intensities of these fragment ions may vary between isomers, providing clues to their structure.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC will separate the isomers if their boiling points are sufficiently different, or if they have different interactions with the stationary phase.[14]
-
Mass Spectrometry (MS) Analysis: The eluent from the GC column is introduced into the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[5]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-250).
-
-
Data Analysis: Analyze the mass spectrum for the characteristic M⁺/(M+2)⁺ isotope pattern for bromine. Examine the fragmentation pattern and compare it to reference spectra or predicted fragmentation pathways.
Chromatographic Techniques: The Power of Separation
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for physically separating a mixture of isomers, which then allows for their individual analysis and quantification.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation of non-volatile or thermally sensitive compounds. For bromonitrobenzaldehyde isomers, reverse-phase HPLC is the most common approach.[15]
Key Principles for HPLC Separation:
-
Stationary Phase: A non-polar stationary phase, such as C18 or a Phenyl-Hexyl column, is typically used. The Phenyl-Hexyl phase can offer enhanced selectivity for aromatic compounds through π-π interactions.[16]
-
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used. The composition of the mobile phase can be optimized (isocratic or gradient elution) to achieve the best separation.
-
Detection: A UV detector is ideal, as the aromatic ring and nitro group are strong chromophores, providing high sensitivity.[15]
Experimental Protocol: Reverse-Phase HPLC
-
System: An HPLC system with a pump, injector, column oven, and UV detector.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and acetonitrile or methanol. The exact ratio will need to be optimized.[17][18]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the isomers have strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it before injection.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like bromonitrobenzaldehyde isomers. The separation is based on differences in boiling points and interactions with the stationary phase.[14]
Key Principles for GC Separation:
-
Column: A capillary column with a suitable stationary phase is crucial. A mid-polarity phase might provide better separation than a standard non-polar phase if boiling points are very similar. Chiral columns have also been shown to be effective in separating positional isomers of substituted benzaldehydes.[14]
-
Detector: A Flame Ionization Detector (FID) provides good general sensitivity. For higher sensitivity and specificity for halogenated compounds, an Electron Capture Detector (ECD) can be used.[14] When coupled with a mass spectrometer (GC-MS), it provides both separation and identification.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical techniques described.
Caption: General workflow for the separation and identification of bromonitrobenzaldehyde isomers.
Caption: Decision tree for the comprehensive analysis of bromonitrobenzaldehyde isomers.
Conclusion
The definitive identification of bromonitrobenzaldehyde regioisomers requires a multi-technique approach. While ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structural elucidation, chromatographic techniques like HPLC and GC are indispensable for the separation of isomeric mixtures and subsequent quantification. Mass spectrometry serves as a crucial confirmatory technique, verifying the molecular weight and the presence of bromine through its characteristic isotopic pattern.
By judiciously applying the principles and protocols outlined in this guide, researchers can confidently identify and differentiate these critical chemical intermediates, ensuring the quality and consistency of their synthetic processes and final products. This rigorous analytical approach is a cornerstone of scientific integrity and is essential for success in the competitive fields of drug discovery and materials science.
References
- 1. 2-Bromo-3-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How could ^1H NMR spectra distinguish the following compounds? Compounds.. [askfilo.com]
- 4. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. compoundchem.com [compoundchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Quantifying Impurities in 2-Bromo-5-nitrobenzaldehyde for Pharmaceutical Applications
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like 2-Bromo-5-nitrobenzaldehyde, a compound pivotal in the synthesis of various active pharmaceutical ingredients (APIs), rigorous impurity profiling is mandated by regulatory bodies and scientific prudence. This guide provides an in-depth, comparative analysis of modern analytical techniques for the precise quantification of impurities in this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating system of analysis.
The Criticality of Purity in this compound
This compound (CAS 84459-32-5) is a versatile intermediate.[1][2][3] However, its synthesis and storage can introduce impurities that may compromise the quality, safety, and efficacy of the final drug product. Common impurities can include:
-
Isomeric Impurities: Such as 5-Bromo-2-nitrobenzaldehyde, arising from non-selective nitration during synthesis.[4][5]
-
Starting Material Residues: Unreacted precursors from the synthesis process.
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, forming 2-Bromo-5-nitrobenzoic acid, especially with improper handling and storage.[6]
The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide stringent guidelines for the validation of analytical methods used to control these impurities.[7][8][9][10][11] This guide will compare two powerful, orthogonal techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Analytical Methodologies
A head-to-head comparison reveals the distinct advantages and specific applications of HPLC-UV and qNMR for impurity quantification in this compound.
| Parameter | HPLC-UV | qNMR |
| Principle | Chromatographic separation based on polarity, with quantification via UV absorbance. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[12] |
| Selectivity | High, capable of separating structurally similar isomers. | Excellent, resolves compounds based on unique chemical shifts of protons.[7] |
| Sensitivity | Very high, can detect impurities at trace levels (ppm). | Generally lower than HPLC, but can quantify impurities at the 0.1% level or higher.[7] |
| Reference Standard | Requires a certified reference standard for each impurity to be quantified. | Can use a single, unrelated internal standard for the quantification of multiple analytes.[12] |
| Quantification | Relative quantification based on area percentage or external calibration. | Absolute quantification is possible, providing a direct measure of purity (mass/mass).[13] |
| Sample Throughput | Higher, with automated systems allowing for rapid analysis of multiple samples. | Lower, as each sample requires individual acquisition and processing time. |
| Structural Info | Limited to retention time and UV spectrum. | Provides detailed structural information, aiding in the identification of unknown impurities. |
Experimental Design: A Dual-Pronged Approach
To ensure a comprehensive and robust impurity profile, a dual-pronged approach utilizing both HPLC-UV and qNMR is recommended. HPLC-UV serves as the primary tool for routine quality control due to its high sensitivity and throughput, while qNMR provides an orthogonal, absolute quantification method, ideal for reference standard characterization and investigation of unknown impurities.
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive analysis of a this compound sample.
Caption: Comprehensive analytical workflow for impurity quantification.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
Objective: To separate and quantify known and unknown impurities in this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Preparation: Accurately weigh and dissolve certified reference standards of this compound and known impurities (e.g., 5-Bromo-2-nitrobenzaldehyde, 2-Bromo-5-nitrobenzoic acid) in the diluent to a concentration of 1.0 mg/mL. Prepare a working standard solution by diluting to 0.1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10.0 mL of the diluent.
Data Analysis:
-
Identify peaks based on their retention times relative to the standards.
-
Quantify impurities using the area percentage method or by external calibration with the reference standards.
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity and Impurity Quantification
Objective: To determine the absolute purity of this compound and quantify impurities without the need for specific impurity reference standards. qNMR is a powerful tool for pharmaceutical analysis, offering direct quantification.[14][15]
Instrumentation:
-
NMR spectrometer (≥ 400 MHz) equipped with a high-resolution probe.[15]
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.
Data Analysis:
-
Process the acquired FID (Fourier-transform, phase correction, baseline correction).
-
Integrate the well-resolved, characteristic signals for this compound, the internal standard, and any identified impurities.
-
Calculate the purity and impurity content using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Data and Interpretation
The following table presents hypothetical, yet realistic, data from the analysis of a single batch of this compound using both techniques.
| Impurity | HPLC-UV (Area %) | qNMR (w/w %) |
| 5-Bromo-2-nitrobenzaldehyde (Isomer) | 0.25% | 0.23% |
| 2-Bromo-5-nitrobenzoic acid (Oxidation) | 0.12% | 0.11% |
| Unknown Impurity at RRT 1.5 | 0.08% | 0.07% |
| Purity of this compound | 99.55% (by area normalization) | 99.59% (absolute) |
Interpretation:
-
The data shows good agreement between the two methods, providing a high degree of confidence in the results.
-
HPLC-UV provides excellent sensitivity for detecting trace-level impurities.
-
qNMR confirms the identity of the impurities through their chemical shifts and provides an absolute purity value, which is crucial for the qualification of the material. The structural information from qNMR can be invaluable for identifying unknown impurities.[7]
Logical Framework for Method Selection
The choice of analytical technique should be guided by the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion: A Synergy of Techniques for Uncompromised Quality
Quantifying impurities in this compound demands a robust and reliable analytical strategy. While HPLC-UV offers unparalleled sensitivity and throughput for routine quality control, qNMR provides an indispensable orthogonal method for absolute quantification and structural elucidation. The synergistic use of these two techniques, as outlined in this guide, establishes a self-validating system that ensures the highest standards of purity for this critical pharmaceutical intermediate. By understanding the principles, advantages, and practical applications of each method, researchers and drug development professionals can make informed decisions to guarantee the quality and safety of their final products, in line with stringent regulatory expectations.[8][9][10][11]
References
- 1. 2-Bromo-5-nitro-benzaldehyde | 84459-32-5 [sigmaaldrich.cn]
- 2. This compound | 84459-32-5 [chemicalbook.com]
- 3. 84459-32-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-bromo-2-nitro-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uspbpep.com [uspbpep.com]
- 9. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. enovatia.com [enovatia.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and qNMR for the Purity Determination of Aromatic Aldehydes
Introduction: The Imperative of Purity in Aromatic Aldehydes
Aromatic aldehydes, such as vanillin and benzaldehyde, are cornerstone molecules in industries ranging from pharmaceuticals and fragrances to food and polymers. Their precise purity is not a trivial matter; it is a critical parameter that directly influences the safety, efficacy, stability, and sensory profile of the final product. An unknown impurity, even at trace levels, can derail a drug synthesis, alter a fragrance's character, or pose a toxicological risk. Therefore, establishing an accurate and reliable purity value is paramount.
This guide provides an in-depth comparison of two powerful and fundamentally different analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond a simple listing of pros and cons to explore the scientific rationale behind each method, present detailed experimental protocols, and demonstrate how their cross-validation provides a holistic and trustworthy assessment of purity.[1] Cross-validation, the process of comparing results from orthogonal (mechanistically different) methods, is essential for building a high degree of confidence in an analytical result, ensuring data integrity and robust regulatory compliance.[1][2]
Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Power of Separation
HPLC is the workhorse of the modern analytical laboratory for purity determination. Its strength lies in its exceptional ability to separate a target analyte from its structurally similar impurities.
The Principle: Why HPLC Excels at Impurity Profiling
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[3] For aromatic aldehydes, which are moderately polar, reversed-phase HPLC is the method of choice.[3][4] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[3][5]
The causality is straightforward: the main analyte and its impurities will travel through the column at different speeds based on their relative hydrophobicity. More polar impurities will have less affinity for the non-polar column and elute earlier, while more non-polar impurities will be retained longer. A UV-Vis or Diode Array Detector (DAD) is ideal for aromatic aldehydes because the benzene ring is a strong chromophore, absorbing UV light and generating a robust signal.[3]
The standard output for a purity assay by HPLC is the "Area Percent" report. This calculation assumes that the peak area of each compound is directly proportional to its concentration. While powerful for detecting the presence of impurities, this assumption is also the method's primary weakness for absolute purity determination. It presumes that every impurity has the same UV response factor as the main analyte at the chosen wavelength, which is rarely the case.[6][7]
Detailed Experimental Protocol: HPLC-UV Purity of Vanillin
This protocol outlines a typical reversed-phase HPLC method for determining the purity of a vanillin sample.
-
Instrumentation & Consumables:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program: Start at 30% B, ramp to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of vanillin reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to create a 1.0 mg/mL stock solution.
-
Sample Solution: Prepare the vanillin sample in the same manner as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
Data Analysis & System Suitability:
-
Identification: The vanillin peak in the sample chromatogram should have the same retention time as the peak in the standard chromatogram.
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Purity Calculation: Purity is calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Pillar 2: Quantitative NMR (qNMR) — The Gold Standard of Quantification
Quantitative NMR is a primary analytical method that provides a direct and highly accurate measurement of analyte concentration and purity.[7] It is recognized by major pharmacopoeias, including the USP and EP, as a reliable quantitative tool.[9][10][11][12]
The Principle: Why qNMR Delivers Absolute Purity
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13][14] This relationship is universal and independent of the molecule's structure, unlike HPLC-UV response factors.[6][15] This allows for the absolute quantification of an analyte by co-dissolving it with a certified internal standard of known purity and concentration.[13]
The causality for its accuracy is rooted in this direct proportionality. By comparing the integral of a specific, well-resolved signal from the analyte to a signal from the internal standard, we can calculate a molar ratio and, consequently, the absolute mass purity of the analyte.[16] This method quantifies the analyte directly against a known mass, bypassing the assumptions inherent in HPLC's area percent method. It will accurately account for any impurities that do not contain protons (inorganic salts) or those that are non-chromophoric (water, residual solvents), which HPLC would miss.[6][17]
The choice of experimental parameters is critical for ensuring accuracy. A sufficient relaxation delay (D1) is arguably the most important parameter.[13][18][19] It must be set to at least five times the longest spin-lattice relaxation time (T1) of any proton being integrated to ensure all protons have fully returned to their equilibrium state before the next pulse. Failure to do so will result in incomplete signal relaxation and an underestimation of the integral, leading to inaccurate results.
Detailed Experimental Protocol: ¹H-qNMR Purity of Vanillin
This protocol describes the determination of vanillin purity using ¹H-qNMR with maleic acid as the internal standard.
-
Instrumentation & Consumables:
-
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).[19]
-
High-precision analytical balance (readable to 0.01 mg).
-
High-quality 5 mm NMR tubes.
-
Vanillin sample.
-
Certified Internal Standard (IS): Maleic Acid (purity > 99.5%).
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation (Critical Step):
-
Accurately weigh approximately 15 mg of the vanillin sample directly into an NMR tube. Record the weight precisely (m_analyte).
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same NMR tube. Record the weight precisely (m_IS).
-
Add approximately 0.7 mL of DMSO-d₆ to the tube.
-
Cap the tube and vortex thoroughly until both the sample and the standard are completely dissolved. A clear, homogenous solution is essential.
-
-
NMR Data Acquisition:
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Signal Selection:
-
Vanillin (Analyte): Integrate the sharp singlet for the aldehyde proton (-CHO) at ~9.8 ppm. This signal is well-resolved and corresponds to 1 proton (N_analyte = 1).
-
Maleic Acid (IS): Integrate the singlet for the two equivalent vinyl protons (-CH=CH-) at ~6.3 ppm. This signal corresponds to 2 protons (N_IS = 2).
-
-
Purity Calculation: Use the following equation:[16] Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%) Where:
-
I = Integral area of the selected signal
-
N = Number of protons for the integrated signal
-
M = Molar mass (Vanillin ≈ 152.15 g/mol ; Maleic Acid ≈ 116.07 g/mol )
-
m = Mass
-
Purity_IS = Certified purity of the internal standard
-
-
Cross-Validation: The Synthesis of Orthogonal Data
Neither HPLC nor qNMR alone tells the complete story. HPLC identifies what impurities are present and in what relative chromatographic proportion, while qNMR determines the absolute amount of the main analyte. Cross-validating the results from these two orthogonal techniques provides the most comprehensive and defensible purity assessment.[1]
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a robust workflow for cross-validating HPLC and qNMR data to establish a final purity profile.
Caption: Cross-validation workflow for purity determination.
Interpreting the Data: A Comparative Look
Let's consider a hypothetical analysis of a batch of benzaldehyde.
| Parameter | HPLC-UV (Area %) | ¹H-qNMR (Absolute %) | Rationale & Insights |
| Purity Value | 99.85% | 98.60% | The discrepancy is common and informative. HPLC likely overestimates purity by not detecting water or residual synthesis solvents (e.g., toluene), which lack a strong chromophore. qNMR provides the more accurate absolute purity.[6][7] |
| Principle | Comparative (Separation-based) | Primary (Molar-based) | HPLC compares peak areas. qNMR provides a direct, SI-traceable measurement against a certified standard.[7][11][13] |
| Impurity Detection | Excellent for detecting and resolving structurally related, chromophoric impurities. | Quantifies all proton-containing species. May struggle with resolving signals from structurally similar impurities if their peaks overlap.[13][21] | |
| Sensitivity (LOQ) | High (typically <0.05%) | Moderate (typically ~0.1%) | HPLC is superior for detecting trace-level impurities. qNMR's sensitivity is limited by the signal-to-noise ratio.[13][22] |
| Reference Standard | Requires a specific, high-purity standard of the analyte for assay; relies on relative response factors for impurity quantification. | Requires any stable, soluble, certified standard with non-overlapping peaks. More flexible and cost-effective.[13][22] | |
| Sample Throughput | Higher. Typical run times are 20-30 minutes.[19] | Lower. qNMR requires long relaxation delays, making each experiment take longer.[19] | |
| Destructive? | Yes | No. The sample can be fully recovered.[13][19] |
A Synergistic Relationship: Beyond Simple Comparison
The goal of cross-validation is not to prove one technique superior to the other, but to leverage their complementary strengths to build a complete picture of sample purity.
Caption: The complementary nature of HPLC and qNMR.
HPLC acts as the "discover and separate" tool. It can detect a tiny, unexpected peak that might be a critical process impurity or degradation product. qNMR then acts as the "absolute quantifier," providing a highly accurate purity value for the bulk material that accounts for everything in the sample, not just what the UV detector can see. When the qNMR purity value is lower than the HPLC area percent, the difference can often be attributed to the sum of non-chromophoric impurities (like water, determined by Karl Fischer titration) and residual solvents (determined by GC-Headspace), completing the mass balance.
Conclusion
For researchers, scientists, and drug development professionals, relying on a single analytical technique for purity determination carries inherent risks. HPLC, with its powerful separation capabilities, is indispensable for impurity profiling. However, its reliance on the area percent calculation can lead to an incomplete and potentially inflated purity value. Quantitative NMR, as a primary analytical method, provides an accurate, absolute purity assessment that is orthogonal to chromatography.
By employing both techniques in a cross-validation workflow, we move from a one-dimensional analysis to a comprehensive, multi-faceted understanding of the sample. This synergistic approach ensures the highest level of scientific integrity, provides robust data for regulatory submissions, and ultimately guarantees the quality and safety of the final product.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. rssl.com [rssl.com]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 16. usp.org [usp.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. emerypharma.com [emerypharma.com]
- 19. benchchem.com [benchchem.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 22. almacgroup.com [almacgroup.com]
A Comparative Guide to the Biological Activity of 2-Bromo-5-nitrobenzaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of synthons available, substituted benzaldehydes represent a privileged class of compounds due to their versatile reactivity and the diverse pharmacological profiles of their derivatives. This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from 2-Bromo-5-nitrobenzaldehyde, a key intermediate whose unique electronic and steric properties impart significant potential to its progeny.
The strategic placement of a bromine atom at the ortho position and a nitro group at the meta position to the formyl group creates a unique electrophilic and sterically hindered environment. This influences not only the reactivity of the aldehyde but also the conformational and electronic characteristics of the resulting derivatives, which in turn dictates their interaction with biological targets. This guide will explore the landscape of anticancer and antimicrobial activities exhibited by these derivatives, grounded in experimental data and elucidated through detailed methodological discussions.
Comparative Analysis of Biological Activity
Derivatives of this compound, most notably Schiff bases, have been a focal point of synthetic efforts aimed at discovering new therapeutic agents. The imine or azomethine group (-C=N-) of the Schiff base linkage is crucial for their biological activity. The following sections provide a comparative look at their performance in key therapeutic areas.
Anticancer Activity: A Multi-faceted Approach to Cytotoxicity
The nitroaromatic scaffold is a well-established pharmacophore in oncology. Nitrobenzaldehyde derivatives can exert cytotoxic effects through various mechanisms, including the induction of apoptosis and photodynamic therapy.[1][2] Research has shown that upon activation with UV light, nitrobenzaldehyde can release a proton, leading to intracellular acidification and subsequent apoptosis of tumor cells.[1][3]
While specific IC50 data for a wide range of this compound derivatives is dispersed across proprietary and academic literature, we can infer comparative efficacy from structurally related compounds. For instance, studies on other substituted benzaldehyde derivatives provide a framework for understanding the potential potency of this class of molecules.[4] The presence of both a halogen (bromo) and a nitro group on the phenyl ring is anticipated to modulate the lipophilicity and electronic properties of the derivatives, potentially enhancing their cellular uptake and interaction with intracellular targets.
Table 1: Comparative Cytotoxicity (IC50, µM) of Structurally Related Benzaldehyde Derivatives against Various Cancer Cell Lines
| Compound Class | Derivative Type | HCT-116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) | Reference Compound (Doxorubicin) |
| Nitro-substituted Schiff Bases | 5-Nitro-salicylaldehyde derived | 3.12 | - | - | 0.06 |
| Bromo-substituted Schiff Bases | 5-Bromo-2-hydroxybenzaldehyde derived | - | Strong Activity | - | - |
| Dichloro-substituted Schiff Bases | 2,4-Dichloro-benzaldehyde derived | - | - | Micromolar range | - |
Note: Data is compiled from studies on structurally analogous compounds to provide a comparative perspective.[4][5][6] The specific activity of this compound derivatives should be determined empirically.
The likely mechanism of action for many of these cytotoxic derivatives involves the induction of apoptosis. This can be investigated through various assays that probe for hallmarks of programmed cell death, such as DNA fragmentation (TUNEL assay) and caspase activation.[7][8][9]
Caption: General workflow for the synthesis and anticancer evaluation of Schiff base derivatives.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Schiff bases are a cornerstone in the development of novel antimicrobial agents.[10][11] The imine linkage is a key structural feature that can interact with various cellular targets in microorganisms. The biological activity of these compounds is often enhanced upon chelation with metal ions.[12][13] The derivatives of this compound are expected to exhibit significant antimicrobial properties, which can be attributed to the combined electronic effects of the bromo and nitro substituents.
The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[14][15]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Structurally Related Schiff Base Derivatives
| Microorganism | Gram Stain | Nitro-substituted Schiff Bases | Bromo-substituted Schiff Bases | Reference Antibiotic (e.g., Ciprofloxacin) |
| Staphylococcus aureus | Gram-positive | Moderate Activity | High Activity | 0.25 - 1 |
| Escherichia coli | Gram-negative | Moderate Activity | Moderate Activity | 0.015 - 0.12 |
| Candida albicans | Fungus | Appreciable Activity | Moderate to High Activity | 0.12 - 4 |
| Aspergillus niger | Fungus | Appreciable Activity | High Activity | 0.5 - 8 |
Note: The activity levels are inferred from studies on analogous nitro- and bromo-substituted Schiff bases.[12][13][16] Actual MIC values for this compound derivatives must be determined experimentally.
The mechanism of antimicrobial action for Schiff bases can involve the disruption of the cell wall, inhibition of essential enzymes, or interference with DNA replication. The lipophilicity conferred by the aromatic rings and the bromo substituent facilitates passage through the microbial cell membrane.
Caption: A potential mechanism for the antimicrobial activity of Schiff base derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed and standardized experimental protocols are paramount. The following sections outline the methodologies for the synthesis of Schiff base derivatives and the evaluation of their biological activities.
Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the condensation reaction to form Schiff bases.[17][18]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, aminobenzoic acid)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable volume of absolute ethanol with stirring.
-
Addition of Amine: To this solution, add one molar equivalent of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the mixture under reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure Schiff base derivative.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Cytotoxicity Evaluation: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][19]
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized derivatives (typically in a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][20]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The derivatives of this compound represent a promising class of compounds with a wide spectrum of potential biological activities. The synthetic accessibility of Schiff bases and other derivatives from this starting material, coupled with the anticipated enhancement of biological efficacy due to the bromo and nitro substituents, makes this a fertile area for further investigation. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel derivatives with the aim of developing next-generation therapeutic agents. Rigorous and standardized experimental validation is crucial to unlock the full potential of this versatile chemical scaffold.
References
- 1. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New ‘Acid Trick' Can Wipe Out Tumor Cells in 2 Hours | Clinical And Molecular Dx [labroots.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 13. ijmrsti.com [ijmrsti.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 20. woah.org [woah.org]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-5-nitrobenzaldehyde
An Essential Guide to Personal Protective Equipment for Handling 2-Bromo-5-nitrobenzaldehyde
For laboratory professionals engaged in research and development, the safe handling of reactive chemical intermediates is paramount. This guide provides a detailed operational plan and personal protective equipment (PPE) protocol for this compound (CAS No. 84459-32-5), a compound utilized in the synthesis of neuroprotective agents.[1] Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance requiring careful management. A thorough understanding of its toxicological profile is the foundation of a robust safety plan.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards.[2]
-
Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
The primary routes of exposure are inhalation of the powder, skin or eye contact, and ingestion. The causality behind these classifications lies in the chemical's reactivity with biological tissues. The nitro and bromo functional groups contribute to its irritant and toxic properties, necessitating a multi-layered PPE approach to create a reliable barrier between the researcher and the chemical.
Mandatory Personal Protective Equipment (PPE)
A risk assessment mandates the use of specific PPE to mitigate the identified hazards. The following equipment must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale and Field-Proven Insights |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5][6] | Standard safety glasses are insufficient. The fine, crystalline nature of this compound increases the risk of airborne particles. Goggles provide a complete seal around the eyes, protecting against dust and accidental splashes during weighing or solvent addition. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use.[7] A fully buttoned, flame-resistant laboratory coat.[5][6] | The compound is harmful upon skin contact.[2] Nitrile gloves offer adequate splash protection for short-duration tasks. For prolonged handling or immersion, consider thicker, more robust gloves. A lab coat provides a critical barrier; ensure it is clean and changed immediately if contaminated. |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[3][8] If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH-approved air-purifying respirator with particulate filters is required.[7][9] | Inhalation is a primary exposure route that can cause respiratory irritation.[2] A fume hood provides the most effective engineering control by capturing dust and vapors at the source. Relying solely on a dust mask is inadequate and not a substitute for proper ventilation. |
Operational and Disposal Plans
A self-validating protocol involves procedural steps that inherently check for and reinforce safety. The following workflow integrates safety measures from preparation through disposal.
Experimental Workflow: Safe Handling Protocol
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure a safety shower and eyewash station are unobstructed and functional.[8][10] All work must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3] Don all required PPE as specified in the table above.
-
Handling: Avoid creating dust when weighing or transferring the solid material.[7] Use appropriate tools like spatulas and conduct all manipulations slowly and deliberately. Keep the container tightly sealed when not in use.[8] Do not eat, drink, or smoke in the handling area.[3]
-
In Case of Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[8][10]
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8][10][11]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][8][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4]
-
Disposal Plan
Proper disposal is a critical final step to ensure environmental stewardship and regulatory compliance.
-
Chemical Waste: All quantities of this compound, including residues and spillage, must be disposed of as hazardous waste. Place it in a designated, clearly labeled, and sealed waste container.[4][12]
-
Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, weighing paper, and disposable labware, must also be treated as hazardous waste.[5] Place these items in a sealed bag or container designated for solid hazardous waste.
-
Regulatory Compliance: Waste disposal must be carried out by a licensed waste disposal company in strict accordance with local, regional, and national regulations.[4][12] Do not empty into drains.[10]
By integrating this comprehensive PPE and handling strategy, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. This compound | 84459-32-5 [chemicalbook.com]
- 2. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
